molecular formula C4H8N2O3 B032213 N-Nitroso-N-methylurethane CAS No. 615-53-2

N-Nitroso-N-methylurethane

Cat. No.: B032213
CAS No.: 615-53-2
M. Wt: 132.12 g/mol
InChI Key: CAUBWLYZCDDYEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso-N-methylurethane (NMU) is a highly reactive and potent direct-acting alkylating agent of significant importance in experimental research. Its primary research value lies in its ability to alkylate DNA, specifically targeting guanine and adenine residues to form adducts such as O⁶-methylguanine and O⁴-methylthymine. This property makes it a powerful tool for inducing specific point mutations (e.g., G→A and A→G transitions) in laboratory settings. Consequently, NMU is extensively utilized in oncology and genetic toxicology studies to establish in vitro and in vivo models of carcinogenesis, particularly for investigating the mechanisms of tumor initiation and progression in tissues such as the breast, nervous system, and gastrointestinal tract.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-methyl-N-nitrosocarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c1-3-9-4(7)6(2)5-8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUBWLYZCDDYEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Record name N-NITROSO-N-METHYLURETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4021472
Record name N-Nitroso-N-methylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-nitroso-n-methylurethane is a solid., Yellow to pink liquid with a sweet odor; [HSDB] Solid; [CAMEO] Orange liquid; [MSDSonline]
Record name N-NITROSO-N-METHYLURETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name N-Nitroso-N-methylurethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6255
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

BP: 62-64 °C at 12 mm Hg; 70 °C at 27 mm Hg
Record name N-Nitroso-N-methylurethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble in many common organic solvents, Infinitely soluble in alcohol, ether, benzene, In water, 37,000 mg/L at 25 °C (0.28 M)
Record name N-Nitroso-N-methylurethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.133 at 20 °C/4 °C
Record name N-Nitroso-N-methylurethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

1.18 [mmHg], 1.18 mm Hg at 25 °C /extrapolated (12 mm Hg at 63 °C)/
Record name N-Nitroso-N-methylurethane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6255
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name N-Nitroso-N-methylurethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow to pink oil, Light colored liquid

CAS No.

615-53-2
Record name N-NITROSO-N-METHYLURETHANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16231
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbamic acid, N-methyl-N-nitroso-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=615-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Nitroso-N-methylurethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-N-nitrosourethane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamic acid, N-methyl-N-nitroso-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Nitroso-N-methylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4021472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl methylnitrosocarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.485
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYL-N-NITROSOURETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/741GDM4803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Nitroso-N-methylurethane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5113
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Foreword: Understanding a Potent Biological Tool

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Nitroso-N-methylurethane (CAS: 615-53-2)

This compound (NMUN), also known as ethyl N-methyl-N-nitrosocarbamate, is a molecule of significant interest in the realms of oncology, toxicology, and synthetic chemistry. While its historical application as a precursor for diazomethane synthesis has been largely superseded by safer alternatives, its utility as a potent, direct-acting carcinogen in experimental models remains unparalleled.[1][2][3] This guide is designed for the discerning researcher and drug development professional, offering a deep dive into the core properties, mechanisms, applications, and critical safety protocols associated with NMUN. Our narrative moves beyond simple data recitation to explain the causality behind its chemical behavior and biological effects, providing a framework for its responsible and effective use in a research setting.

Core Physicochemical & Stability Profile

A foundational understanding of NMUN begins with its physical and chemical properties. It is a yellow to pink, oily liquid characterized by a sweet odor.[4] Its stability is a critical handling parameter; the compound is sensitive to light, heat, and pH.[4] Spontaneous and potentially explosive decomposition can occur upon heating, particularly if stored above 15°C.[4]

This inherent instability is most pronounced in aqueous solutions, where its decomposition is highly pH-dependent. As the pH becomes more alkaline, the rate of hydrolysis increases dramatically, a property directly linked to its primary chemical application and biological mechanism of action.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 615-53-2[1][4]
IUPAC Name Ethyl N-methyl-N-nitrosocarbamate[4]
Molecular Formula C₄H₈N₂O₃[4][5]
Molecular Weight 132.12 g/mol [4][6]
Appearance Yellow to pink liquid; Solid[4]
Boiling Point 62-64 °C at 12 mmHg[4]
Density 1.133 g/cm³ at 20°C[4]
Solubility Slightly soluble in water; Soluble in Chloroform, Ethyl Acetate, Methanol[6][7]
RCRA Waste No. U178[4][5]

Table 2: pH-Dependent Aqueous Stability of NMUN at 20°C

pHHalf-life (hours)Source
6.0120[4]
7.080[4]
8.017.5[4]
9.00.9[4]

Decomposition Chemistry: The Generation of Diazomethane

The utility of NMUN in organic synthesis stems from its controlled decomposition under basic conditions to generate diazomethane, a valuable but hazardous methylating agent. This reaction is typically performed by treating NMUN with a base, such as potassium hydroxide, in an organic solvent like ether.

The causality is straightforward: the base abstracts a proton, initiating a cascade that eliminates ethanol and carbon dioxide, ultimately releasing the highly reactive diazomethane gas. Although effective, the extreme toxicity and explosive nature of both NMUN and diazomethane have led to the development of safer alternatives, such as Diazald (N-methyl-N-nitroso-p-toluenesulfonamide).

G NMUN This compound Intermediate Unstable Intermediate NMUN->Intermediate Deprotonation Base Base (e.g., KOH) Base->Intermediate Diazomethane Diazomethane (CH₂N₂) Intermediate->Diazomethane Elimination Byproducts Byproducts: Ethanol Carbon Dioxide Intermediate->Byproducts Elimination G cluster_0 Cellular Environment (Physiological pH) cluster_1 DNA Interaction & Mutagenesis NMUN This compound (NMUN) Decomposition Spontaneous Decomposition NMUN->Decomposition Ion Methyldiazonium Ion (CH₃N₂⁺) Decomposition->Ion Alkylation Alkylation Ion->Alkylation Attacks Nucleophilic Sites DNA Guanine in DNA DNA->Alkylation O6_MeG O6-Methylguanine (Pro-mutagenic lesion) Alkylation->O6_MeG N7_MeG N7-Methylguanine (Major adduct) Alkylation->N7_MeG Replication DNA Replication O6_MeG->Replication Repair DNA Repair (e.g., MGMT) O6_MeG->Repair Removal of methyl group Mutation G:C → A:T Transition Mutation Replication->Mutation Mispairing with Thymine G cluster_workflow NMUN Handling & Decontamination Workflow Start Begin NMUN Experiment Hood Don PPE Work in Chemical Fume Hood Start->Hood Weigh Weigh NMUN / Prepare Solution (on absorbent pad) Hood->Weigh Experiment Perform Experimental Procedure (e.g., animal injection) Weigh->Experiment Decision Contaminated Items? Experiment->Decision Reusable Reusable Glassware, Stir Bars, etc. Decision->Reusable Yes (Reusable) Disposable Gloves, Pads, Syringes, etc. Decision->Disposable Yes (Disposable) Decon Submerge in Inactivation Solution (10% Na₂S₂O₃, 1% NaOH) Reusable->Decon Waste Collect in Labeled Hazardous Waste Container Disposable->Waste Soak Soak for 24 hours Decon->Soak Wash Rinse and Wash Normally Soak->Wash End End of Procedure Wash->End Incinerate Dispose via Incineration Waste->Incinerate Incinerate->End

References

N-Nitroso-N-methylurethane chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N-Nitroso-N-methylurethane

This guide provides a comprehensive technical overview of this compound (NMU), a compound of significant interest in chemical synthesis and toxicology. As a potent alkylating agent and a historical precursor to diazomethane, a thorough understanding of its chemical properties is paramount for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explore the causality behind its reactivity, the mechanisms of its biological activity, and the self-validating protocols required for its safe handling.

Introduction: Identity and Significance

This compound, with the CAS Number 615-53-2, is the ethyl ester of methylnitroso-carbamic acid.[1][2] Historically, it was a key laboratory reagent for the synthesis of diazomethane, a versatile methylating agent.[2] However, due to its extreme toxicity and instability, its use has been largely superseded by safer alternatives. Today, its primary relevance is as a research chemical, particularly in the study of carcinogenesis, owing to its potent ability to induce cancer in animal models.[1][2] Its study provides critical insights into the mechanisms of chemical-induced mutagenesis and oncogenesis.

Chemical Structure and Identification

The structure of this compound features a nitroso group attached to a nitrogen atom, which is also bonded to a methyl group and a urethane functional group. This specific arrangement is responsible for its characteristic reactivity.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

This compound is typically encountered as a yellow to pink or orange liquid with a sweet odor.[1] Its physical state can also be described as a solid.[1] A summary of its key physicochemical properties is presented below.

PropertyValueSource
IUPAC Name ethyl N-methyl-N-nitrosocarbamatePubChem[1]
CAS Number 615-53-2PubChem[1]
Molecular Formula C₄H₈N₂O₃PubChem[1]
Molecular Weight 132.12 g/mol PubChem[1]
Appearance Yellow to pink liquid; SolidPubChem[1]
Odor SweetPubChem[1]
Density 1.133 g/cm³ at 20°CPubChem[1]
Boiling Point 62-64°C at 12 mmHg; 70°C at 27 mmHgPubChem[1]
Vapor Pressure 1.18 mm Hg at 25°CPubChem[1]
Water Solubility 36.99 g/L at 24°CChemicalBook[3]
Refractive Index 1.43632 at 20°C/DPubChem[1]

Chemical Reactivity and Decomposition

The chemical behavior of this compound is dominated by the lability of the N-nitroso group, which makes it both a useful reagent and a hazardous substance.

Stability and Storage

This compound is an unstable compound.[1] It is sensitive to light, and spontaneous decomposition can occur, particularly upon heating.[1] For this reason, it must be stored under refrigeration (0-10°C) and inert gas.[4] It is critical to note that it may become explosive if stored above 15°C.[1] Its stability in aqueous solutions is highly pH-dependent, with rapid decomposition occurring under alkaline conditions.[1] The reported half-lives at 20°C illustrate this instability:

  • pH 6.0: 120 hours

  • pH 7.0: 80 hours

  • pH 8.0: 17.5 hours

  • pH 9.0: 0.9 hours[1]

Generation of Diazomethane

The most significant reaction of this compound is its decomposition in the presence of a strong base, such as potassium hydroxide (KOH), to generate diazomethane (CH₂N₂). This reaction was a classical method for preparing diazomethane for laboratory use.

Causality of the Reaction: The mechanism is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the urethane. This is the key step that leads to the collapse of the molecule. The subsequent rearrangement and elimination are driven by the formation of highly stable products like nitrogen gas (in the subsequent reaction of diazomethane) and carbonate. The process is exothermic and produces a toxic, explosive gas (diazomethane), necessitating extreme caution.

Diazomethane_Generation cluster_reactants Reactants cluster_process Process cluster_products Products NMU This compound (in Ether) step1 1. Nucleophilic Attack OH⁻ attacks carbonyl group NMU->step1 KOH Aqueous KOH (Base) KOH->step1 step2 2. Intermediate Formation Unstable intermediate forms step1->step2 step3 3. Elimination & Rearrangement Molecule fragments step2->step3 CH2N2 Diazomethane (CH₂N₂) (Volatile, Toxic Gas) step3->CH2N2 Ethanol Ethanol step3->Ethanol Carbonate Potassium Carbonate step3->Carbonate

Figure 2: Workflow for Diazomethane generation from this compound.

Experimental Protocol: In Situ Generation of Diazomethane (Illustrative)

This protocol is provided for educational purposes to illustrate the chemical principles. Due to the extreme hazards, this procedure has been replaced by safer alternatives (e.g., using Diazald®). This experiment should not be performed without extensive safety reviews and appropriate engineering controls.

  • Glassware and Setup: A two-neck, round-bottom flask equipped with a dropping funnel and a condenser is required. All glass joints must be fire-polished and smooth to prevent grinding, which could initiate a detonation of diazomethane. No ground glass joints should be used. The receiving flask for the diazomethane-ether solution must be cooled in an ice bath.

  • Reagents: A solution of this compound in diethyl ether is placed in the dropping funnel. A concentrated aqueous solution of potassium hydroxide is placed in the reaction flask.

  • Reaction: The reaction flask is gently warmed in a water bath to approximately 60-70°C. The this compound solution is added dropwise from the funnel.

    • Causality: The slow, dropwise addition is critical to control the rate of the exothermic reaction and the evolution of the gaseous diazomethane product. The warming provides the activation energy but must be carefully controlled to prevent uncontrolled decomposition.

  • Distillation: As diazomethane forms, it co-distills with the ether solvent. The condenser cools the vapor, and the yellow diazomethane-ether solution collects in the chilled receiving flask.

    • Causality: Co-distillation immediately removes the explosive product from the reaction mixture, preventing the buildup of a dangerous concentration. The ice bath keeps the collected solution cold to enhance stability.

  • Neutralization: The resulting diazomethane solution is typically used immediately for subsequent reactions, such as the esterification of carboxylic acids.

Toxicology and Carcinogenicity: The Alkylating Mechanism

This compound is recognized as a potent carcinogen.[1][5] It is listed by the California Office of Environmental Health Hazard Assessment (OEHHA) as a chemical known to cause cancer.[2] Its toxicity is not due to the intact molecule but to its decomposition products.

Mechanism of Action: In biological systems, this compound can decompose to form a highly reactive electrophilic species, a methyldiazonium ion (CH₃N₂⁺) or a related methyl cation equivalent. This electrophile readily attacks nucleophilic sites on biological macromolecules, most significantly the bases within DNA.[1]

The primary mode of DNA damage is methylation.[1] The main reaction product is 7-methylguanine, with other adducts like 3-methyladenine also being formed.[1] Methylation at the O⁶ position of guanine is particularly mutagenic, as it can lead to mispairing with thymine instead of cytosine during DNA replication. If not repaired by cellular machinery, this results in a G:C to A:T transition mutation, a permanent alteration of the genetic code that can lead to the initiation of cancer.

Alkylation_Mechanism NMU N-Nitroso-N- methylurethane Decomp Spontaneous or Enzymatic Decomposition NMU->Decomp Electrophile Reactive Electrophile (e.g., CH₃N₂⁺) Decomp->Electrophile Alkylation Alkylation (Methylation of DNA) Electrophile->Alkylation DNA DNA (Guanine Base) DNA->Alkylation Adduct DNA Adduct (e.g., O⁶-methylguanine) Alkylation->Adduct Mutation Replication Error (G:C → A:T Transition) Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Figure 3: Carcinogenic mechanism of this compound via DNA alkylation.

Safety, Handling, and Disposal

Given its instability and high toxicity, this compound must be handled with extreme caution as a carcinogen.[1][4]

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.

  • Eye Protection: Chemical safety goggles and a face shield must be worn.

  • Lab Coat: A designated lab coat, preferably disposable, should be used.

  • Respiratory Protection: All work must be conducted in a certified chemical fume hood to prevent inhalation of the volatile and toxic compound.[4]

Handling and Storage
  • Store refrigerated (0-10°C) in a tightly closed container under an inert atmosphere.[4]

  • Avoid heat, light, and ignition sources.[1][4]

  • Do not handle until all safety precautions have been read and understood.[4]

  • Do not eat, drink, or smoke in the work area.[4]

Spill and Emergency Response
  • Spill: Evacuate the area. Eliminate all ignition sources. Do not touch spilled material unless wearing appropriate PPE.[1] Absorb with an inert material and collect in a sealed container for hazardous waste disposal.

  • Exposure:

    • Skin Contact: Immediately wash with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Inhalation: Remove the person to fresh air. Call a poison center or doctor if you feel unwell.[4]

    • Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth.[4]

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4] Chemical inactivation procedures, similar to those for other nitrosamides, may involve treatment with a sodium thiosulfate solution under basic conditions, but this must be validated and performed by trained personnel.

References

An In-depth Technical Guide to the Core Mechanism of Action of N-Nitroso-N-methylurethane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of N-Nitroso-N-methylurethane (NMU), a potent alkylating agent widely utilized in experimental oncology and toxicology. Moving beyond a superficial summary, this document delves into the chemical intricacies of NMU's activation, its interaction with cellular macromolecules, and the subsequent biological sequelae that define its role as a powerful carcinogen and mutagen. The insights provided herein are intended to equip researchers with the foundational knowledge required to effectively leverage NMU in preclinical research and to understand the broader implications of exposure to N-nitroso compounds.

I. The Chemical Identity and Activation of a Potent Alkylating Agent

This compound, also known as N-Methyl-N-nitrosourea (MNU), is a small, highly reactive molecule with the chemical formula C₂H₅N₃O₂.[1] Its notoriety in the scientific community stems from its robust ability to induce tumors in a wide range of tissues in laboratory animals, making it an invaluable tool for modeling human cancers.[2] The carcinogenic and mutagenic properties of NMU are intrinsically linked to its function as a direct-acting alkylating agent.[2]

A point of clarification is often needed regarding its activation. While many carcinogens require metabolic activation by enzymes such as the cytochrome P450 system, NMU is considered a direct-acting agent because it can spontaneously decompose under physiological conditions to form a highly reactive electrophile.[2][3] This decomposition does not strictly require enzymatic catalysis, rendering it reactive in a variety of biological contexts.[3] However, it is noteworthy that some studies suggest that cytochrome P450 enzymes can be involved in the metabolism of N-nitrosoureas, which may influence their biological activity in specific tissues.

The critical step in NMU's mechanism of action is its decomposition to the methyldiazonium ion (CH₃N₂⁺), the ultimate methylating species.[2][3] This process is initiated by the deprotonation of the carbamoyl group under physiological pH.[3]

NMU Decomposition NMU This compound (NMU) Intermediate Deprotonated Intermediate NMU->Intermediate Deprotonation (Physiological pH) Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) Intermediate->Methyldiazonium Spontaneous Decomposition DNA DNA Methyldiazonium->DNA Electrophilic Attack Alkylated_DNA Alkylated DNA DNA->Alkylated_DNA Methylation

Caption: Spontaneous decomposition of NMU to the reactive methyldiazonium ion.

II. The Molecular Scars: DNA Alkylation and Adduct Formation

The highly electrophilic methyldiazonium ion readily attacks nucleophilic sites on cellular macromolecules, with DNA being the most critical target for its mutagenic and carcinogenic effects. The transfer of a methyl group to DNA bases results in the formation of various DNA adducts.

The most extensively studied and arguably most significant of these is O⁶-methylguanine (O⁶-meG) .[4] This adduct is highly mutagenic because it can mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[5] The persistence of O⁶-meG in DNA is a critical determinant of the carcinogenic potential of NMU.

Beyond O⁶-meG, NMU can methylate other sites on DNA bases, leading to a spectrum of adducts, including:

  • 7-methylguanine (7-meG)

  • 3-methyladenine (3-meA)

  • O⁴-methylthymine (O⁴-meT)

  • Phosphate-triesters

While 7-meG is often the most abundant adduct, it is generally considered less mutagenic than O⁶-meG. However, 3-meA can be cytotoxic as it can block DNA replication. The formation of these various adducts creates a complex landscape of DNA damage that the cell must address.

III. The Cellular Response to NMU-Induced Damage: A Battle for Genomic Integrity

The introduction of DNA adducts by NMU triggers a complex and multifaceted cellular response aimed at mitigating the damage and preserving genomic stability. This response encompasses DNA repair mechanisms, cell cycle checkpoints, and, in cases of overwhelming damage, programmed cell death (apoptosis).

A. DNA Repair: The First Line of Defense

Cells have evolved sophisticated DNA repair pathways to counteract the deleterious effects of alkylating agents. The primary mechanism for repairing O⁶-meG is through the action of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT) . MGMT directly transfers the methyl group from O⁶-meG to one of its own cysteine residues in a stoichiometric, "suicide" reaction. The activity of MGMT is therefore a critical factor in determining cellular sensitivity to NMU.

Other DNA repair pathways, such as Base Excision Repair (BER) and Nucleotide Excision Repair (NER) , are involved in the removal of other methylated bases.

B. Cell Cycle Checkpoints and Apoptosis: Guardians of Genomic Fidelity

When DNA damage is extensive, the cell activates cell cycle checkpoints to halt proliferation and provide time for repair. Key players in this process are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) .[6] These kinases are activated in response to DNA damage and initiate signaling cascades that lead to the phosphorylation and activation of downstream effectors, such as Chk1 and Chk2, which in turn regulate cell cycle progression.[7]

If the DNA damage is irreparable, the cell may initiate apoptosis to eliminate the damaged cell and prevent the propagation of mutations.

C. Perturbation of Cellular Signaling Pathways

NMU has been shown to modulate various intracellular signaling pathways, contributing to its carcinogenic effects. One notable example is the Nuclear Factor-kappa B (NF-κB) pathway . Studies have demonstrated that NMU can increase the activity of NF-κB, a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[4]

Cellular_Response_to_NMU cluster_0 NMU Exposure cluster_1 Cellular Events NMU This compound DNA_Damage DNA Alkylation (O⁶-meG, 7-meG, etc.) NMU->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR NFkB NF-κB Activation DNA_Damage->NFkB DNA_Repair DNA Repair (MGMT, BER) DNA_Damage->DNA_Repair Carcinogenesis Carcinogenesis DNA_Damage->Carcinogenesis Initiation Cell_Cycle_Arrest Cell Cycle Arrest ATM_ATR->Cell_Cycle_Arrest Apoptosis Apoptosis ATM_ATR->Apoptosis NFkB->Carcinogenesis Promotion DNA_Repair->Carcinogenesis Inhibition Cell_Cycle_Arrest->Carcinogenesis Inhibition Apoptosis->Carcinogenesis Inhibition

Caption: Cellular response pathways to NMU-induced DNA damage.

IV. Experimental Protocols: Harnessing NMU in Research

The consistent and potent carcinogenic activity of NMU has made it a cornerstone of in vivo and in vitro cancer research.

A. In Vivo Carcinogenesis Model: Induction of Mammary Tumors in Rats

This protocol outlines a standard procedure for inducing mammary tumors in female rats, a widely used model for studying breast cancer.

Materials:

  • This compound (NMU)

  • 0.9% NaCl solution, acidified to pH 5.0 with acetic acid

  • Female Sprague-Dawley or Wistar-Furth rats (50-60 days old)

  • Sterile syringes and needles

Procedure:

  • Preparation of NMU Solution: Immediately before use, dissolve NMU in the acidified 0.9% NaCl solution to a final concentration of 10 mg/mL. NMU is unstable in aqueous solutions, so fresh preparation is critical.

  • Animal Dosing: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.

  • Tumor Monitoring: Palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.

  • Endpoint: The experiment can be terminated at a predetermined time point, or when tumors reach a specific size, in accordance with institutional animal care and use guidelines.

Quantitative Data from NMU-Induced Mammary Carcinogenesis in Rats:

Rat StrainNMU Dose (mg/kg)Tumor Incidence (%)Average Tumor Latency (days)
Sprague-Dawley50~10086
BUF/N508977
F344508994

Data compiled from various studies. Latency can vary based on experimental conditions.[8]

B. In Vitro Cytotoxicity Assay: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of NMU on cultured cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete cell culture medium

  • NMU

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • NMU Treatment: Prepare serial dilutions of NMU in complete culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve NMU).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of NMU that inhibits cell growth by 50%).

IC₅₀ Values of NMU in Cancer Cell Lines:

Cell LineCancer TypeIC₅₀ Value (µM)
HeLa S3Cervical Cancer> 100

IC₅₀ values can vary significantly depending on the cell line and experimental conditions.[8]

Experimental_Workflow cluster_invivo In Vivo Carcinogenesis cluster_invitro In Vitro Cytotoxicity Rat_Model Select Rat Strain NMU_Prep_Vivo Prepare NMU Solution Rat_Model->NMU_Prep_Vivo NMU_Injection Administer NMU (i.p.) NMU_Prep_Vivo->NMU_Injection Tumor_Watch Monitor for Tumors NMU_Injection->Tumor_Watch Data_Collection_Vivo Collect Data (Incidence, Latency, Size) Tumor_Watch->Data_Collection_Vivo Cell_Culture Culture Cancer Cells NMU_Prep_Vitro Prepare NMU Dilutions Cell_Culture->NMU_Prep_Vitro Cell_Treatment Treat Cells with NMU NMU_Prep_Vitro->Cell_Treatment MTT_Assay Perform MTT Assay Cell_Treatment->MTT_Assay Data_Collection_Vitro Measure Absorbance & Calculate IC₅₀ MTT_Assay->Data_Collection_Vitro

Caption: General experimental workflows for in vivo and in vitro studies with NMU.

V. Conclusion: A Versatile Tool for Mechanistic Insights

This compound remains an indispensable tool in cancer research. Its well-characterized mechanism of action, centered on its ability to directly alkylate DNA and induce mutagenic lesions, provides a robust platform for investigating the fundamental processes of carcinogenesis. By understanding the intricacies of its chemical activation, its interaction with DNA, and the subsequent cellular responses, researchers can more effectively design and interpret experiments aimed at elucidating the molecular drivers of cancer and developing novel therapeutic and preventative strategies. This guide serves as a foundational resource for both seasoned investigators and those new to the field, fostering a deeper appreciation for the complex interplay between chemical carcinogens and cellular systems.

VI. References

  • Histological analysis of low dose NMU effects in the rat mammary gland. PubMed Central. --INVALID-LINK--

  • Parameters of NMU-induced mammary tumors in rats of the different diet... - ResearchGate. --INVALID-LINK--

  • ras gene mutations are absent in NMU-induced mammary carcinomas from aging rats - Oxford Academic. --INVALID-LINK--

  • NMU-induced mammary carcinogenesis in female rats is influenced by repeated psychoemotional stress - PubMed. --INVALID-LINK--

  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. --INVALID-LINK--

  • N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--

  • Detection of adducts arising from human exposure to N-nitroso compounds - PubMed - NIH. --INVALID-LINK--

  • Incidence of palpable tumors as a function of time after NMU injection. - ResearchGate. --INVALID-LINK--

  • N-Nitroso-N-methylurea | Carcinogen Agent | MedChemExpress. --INVALID-LINK--

  • N-Methyl-N-nitrosourea | C2H5N3O2 | CID 12699 - PubChem. --INVALID-LINK--

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - AURA. --INVALID-LINK--

  • Double-stranded DNA showing the sites of DNA adduct formation including... - ResearchGate. --INVALID-LINK--

  • N-Nitroso-N-methylurea - Wikipedia. --INVALID-LINK--

  • DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - NIH. --INVALID-LINK--

  • Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed. --INVALID-LINK--

  • Methods for the Detection of DNA Adducts | Request PDF - ResearchGate. --INVALID-LINK--

  • N-Nitroso-n-methylurea | EPA. --INVALID-LINK--

  • ATM acts downstream of ATR in the DNA damage response signalling of bystander cells. --INVALID-LINK--

  • DNA adducts of heterocyclic amine food mutagens: implications for mutagenesis and carcinogenesis - PubMed. --INVALID-LINK--

  • Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke - MDPI. --INVALID-LINK--

  • DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice i - bioRxiv. --INVALID-LINK--

  • Methods for the Detection of DNA Adducts | Springer Nature Experiments. --INVALID-LINK--

  • N-Nitroso-N-methylurea (NMU)|High-Purity Carcinogen Research - Benchchem. --INVALID-LINK--

  • N-Nitroso-N-methylurea - MedchemExpress.com. --INVALID-LINK--

  • DNA damage-induced ATM- and Rad-3-related (ATR) kinase activation in non-replicating cells is regulated by the XPB subunit of transcription factor IIH (TFIIH) - PMC - NIH. --INVALID-LINK--

  • ATR-dependent phosphorylation and activation of ATM in response to UV treatment or replication fork stalling - NIH. --INVALID-LINK--

  • The role of ATM and ATR in DNA damage-induced cell cycle control - PubMed. --INVALID-LINK--

  • Formation of N-nitroso-N-methylurea in various samples of smoked/dried fish, fish sauce, seafoods, and ethnic fermented/pickled vegetables following incubation with nitrite under acidic conditions - PubMed. --INVALID-LINK--

  • Ataxia-telangiectasia mutated (ATM)-dependent activation of ATR occurs through phosphorylation of TopBP1 by ATM - PubMed. --INVALID-LINK--

References

An In-depth Technical Guide to the Mutagenic Potential of N-Nitroso-N-methylurethane (NMUT)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-N-methylurethane (NMUT), also known as N-Methyl-N-nitrosourethane, is a potent alkylating agent recognized for its significant mutagenic and carcinogenic properties. This technical guide provides a comprehensive analysis of the core mechanisms driving NMUT's genotoxicity, outlines field-proven methodologies for its assessment, and discusses the cellular responses to the DNA damage it induces. NMUT serves as a classic model compound in genetic toxicology for understanding how chemical structure translates to mutagenic activity. Its primary mode of action involves the generation of a reactive methyldiazonium ion, which readily methylates DNA nucleobases. The formation of specific adducts, particularly O⁶-methylguanine (O⁶-meG), is a critical initiating event for the G:C to A:T transition mutations that characterize its mutagenic signature. Understanding the mutagenic potential of NMUT and related N-nitroso compounds is crucial for risk assessment and ensuring the safety of pharmaceuticals and other chemical products.

Section 1: The Chemistry of a Pro-Mutagen: Activation and Reactivity

This compound (CAS No. 615-53-2) is an N-nitroso compound that, unlike some nitrosamines, does not require cytochrome P450-mediated enzymatic bioactivation to exert its mutagenic effects.[1][2] Its genotoxicity stems from its inherent chemical instability under physiological conditions.

NMUT undergoes spontaneous decomposition, a process that can be catalyzed by esterases, to yield a highly reactive electrophilic intermediate. This decomposition pathway generates the methyldiazonium ion (CH₃N₂⁺), the ultimate alkylating species responsible for its interaction with biological macromolecules like DNA.[3][4] The reactivity of this ion makes NMUT a direct-acting mutagen, capable of inducing genetic alterations without prior metabolic processing.[3]

Metabolic Activation Pathway

The conversion of NMUT to its ultimate mutagenic form is a critical process. The following diagram illustrates this spontaneous decomposition pathway.

NMUT_Activation NMUT This compound (NMUT) Intermediate Unstable Intermediate NMUT->Intermediate Spontaneous or Esterase-catalyzed Decomposition Diazonium Methyldiazonium Ion (CH₃N₂⁺) Ultimate Mutagen Intermediate->Diazonium Release of CO₂ and Ethanol DNA DNA Nucleobases (Guanine, Adenine, etc.) Diazonium->DNA Electrophilic Attack Adducts Methylated DNA Adducts (e.g., O⁶-methylguanine) DNA->Adducts Methylation DNA_Adduct_Formation cluster_0 Initial DNA Damage cluster_1 Adduct Formation cluster_2 Replication & Mispairing cluster_3 Mutation Fixation DNA Guanine (G) Cytosine (C) Adduct O⁶-methylguanine (O⁶-meG) Cytosine (C) DNA->Adduct Alkylation by Methyldiazonium Ion Mispair O⁶-methylguanine (O⁶-meG) Thymine (T) Adduct->Mispair DNA Replication 1 Mutation Adenine (A) Thymine (T) Mispair->Mutation DNA Replication 2 Ames_Test_Workflow A 1. Strain Preparation (e.g., S. typhimurium TA100, TA1535) C 3. Pre-incubation Mix bacteria, test compound (NMUT), and S9 mix. Incubate for 30 min. A->C B 2. Metabolic Activation Prepare S9 mix from induced hamster or rat liver B->C D 4. Plating Add mixture to minimal glucose agar plates with trace histidine. C->D E 5. Incubation Incubate plates at 37°C for 48-72 hours. D->E F 6. Data Analysis Count revertant colonies. Compare to negative control. E->F G Positive Result: Significant, dose-dependent increase in revertant colonies. F->G Mutagenic H Negative Result: No significant increase in revertant colonies. F->H Non-mutagenic

References

N-Nitroso-N-methylurethane historical research applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Historical Research Applications of N-Nitroso-N-methylurethane

Introduction: A Versatile and Potent Tool of Discovery

This compound (NMU), a seemingly unassuming pale yellow solid, holds a significant place in the annals of chemical and biomedical research. For decades, this potent N-nitroso compound served as a cornerstone reagent in three distinct but critical areas: as a powerful and reliable carcinogen for creating animal models of cancer, as a direct-acting mutagen for studying genetic damage, and as a convenient precursor for the synthesis of diazomethane, an exceptionally useful methylating agent.

This guide provides a technical overview of the historical applications of NMU, delving into the mechanistic principles that made it so valuable to researchers. It explores the experimental causality behind its use, details foundational protocols, and examines the profound safety concerns that ultimately led to its replacement by safer alternatives. For the modern researcher, understanding the legacy of NMU is to understand the bedrock upon which many current practices in oncology, genetic toxicology, and synthetic chemistry were built.

Chapter 1: A Foundational Tool in Experimental Carcinogenesis

The most prominent historical application of NMU was its use as a chemical carcinogen to induce tumors in laboratory animals. Its reliability and organ-specific effects made it an invaluable tool for studying the initiation and progression of cancer.[1][2][3]

Mechanism of Action: The Alkylating Assault on DNA

This compound is a direct-acting alkylating agent, meaning it does not require metabolic activation to exert its carcinogenic effects.[1][4][5] Upon exposure to physiological conditions, it undergoes spontaneous decomposition to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate readily attacks nucleophilic sites on cellular macromolecules, most critically, the bases within DNA.[4]

The primary carcinogenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[6] This adduct is highly mutagenic because during DNA replication, it incorrectly pairs with thymine instead of cytosine. If this mispairing is not corrected by cellular DNA repair mechanisms, it leads to a permanent G:C to A:T transition mutation in the next round of replication.[7] The accumulation of such mutations in critical proto-oncogenes or tumor suppressor genes can initiate the process of malignant transformation.[5]

NMU_Mechanism NMU This compound (NMU) Decomposition Spontaneous Decomposition (Physiological pH) NMU->Decomposition Ion Methyldiazonium Ion (CH₃N₂⁺) Highly Reactive Electrophile Decomposition->Ion DNA Guanine in DNA Ion->DNA Alkylation Adduct O⁶-methylguanine Adduct (Pro-mutagenic Lesion) DNA->Adduct Replication DNA Replication Adduct->Replication Mutation G:C → A:T Transition Mutation Replication->Mutation

Caption: Mechanism of NMU-induced DNA mutation.

Pioneering Animal Models of Cancer

Historically, NMU was extensively used to induce organ-specific tumors in various species, including rats, mice, and hamsters, providing critical models for studying cancer biology and testing therapeutic strategies.[1][6] Depending on the route of administration, dose, and animal strain, NMU could reliably induce tumors in specific tissues:

  • Mammary Glands: Intravenous or intraperitoneal injection in young female rats (e.g., Sprague-Dawley) is a classic model for hormone-dependent breast cancer.[3][5]

  • Stomach and Intestine: Intragastric administration has been used to model gastrointestinal cancers.[2][6]

  • Nervous System: Administration could lead to tumors of the brain, spinal cord, and peripheral nerves.[2][8]

  • Other Tissues: Tumors in the liver, kidneys, and skin have also been reported.[6][8]

Data Presentation: Carcinogenicity of NMU in Animal Models

The following table summarizes representative data from historical studies on NMU-induced carcinogenesis.

Animal ModelRoute of AdministrationTypical DosePrimary Tumor SiteTumor IncidenceReference
Sprague-Dawley RatIntravenous (IV)50 mg/kgMammary Gland73-89%[3][5]
Syrian Golden HamsterIntraperitoneal (IP)30 mg/kgForestomach~53%[6][9]
Wistar RatIntragastric100 mg/kgStomachHigh[2]
Experimental Protocol: Induction of Mammary Carcinomas in Rats

This protocol is a historical representation and must be adapted to modern ethical and safety standards. Handling of NMU requires extreme caution in a certified facility.[10][11]

  • Animal Selection: Use female Sprague-Dawley rats, typically 50 days of age, as this is a period of high susceptibility for mammary carcinogenesis.[3][5]

  • NMU Solution Preparation: Perform all steps in a certified chemical fume hood.[10] Weigh this compound powder using appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and eye protection.[10][11] Dissolve NMU in a sterile 0.9% saline solution, acidified slightly with acetic acid to enhance stability, to a final concentration of 10 mg/mL. Prepare the solution immediately before use.

  • Administration: Administer a single dose of 50 mg/kg body weight via intravenous (IV) injection into the tail vein.

  • Monitoring: Palpate the animals weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor. Monitor the overall health and body weight of the animals.

  • Endpoint: Tumors typically appear within 70-100 days post-injection.[3] The experiment is terminated when tumors reach a predetermined size or if the animal shows signs of distress, in accordance with institutional animal care guidelines.

  • Tissue Analysis: At necropsy, tumors and other relevant tissues are collected for histopathological analysis to confirm the diagnosis of adenocarcinoma.

Chapter 2: Elucidating Mutagenesis with NMU

As a direct-acting mutagen, NMU was a valuable tool for early genetic toxicology research. Its ability to induce mutations without the need for metabolic activation allowed for clearer studies of DNA damage and repair mechanisms.[1][4] Its well-defined mutational signature—primarily AT:GC transitions—provided a specific endpoint for assessing genetic damage.[7] While modern research often uses a battery of tests, the principles learned from studying compounds like NMU remain foundational.

Experimental Workflow: Assessing Chemical Mutagenicity

The workflow for assessing the mutagenic potential of a chemical involves exposing a biological system (e.g., bacteria, cultured cells, or whole animals) to the compound and measuring the resulting genetic alterations.

Mutagenesis_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis & Outcome TestSystem Select Test System (e.g., Salmonella typhimurium in Ames Test) Exposure Expose Test System to NMU TestSystem->Exposure TestCompound Prepare Test Compound (NMU Solution) TestCompound->Exposure Incubation Incubation Period (Allow for mutation expression) Exposure->Incubation Measurement Measure Endpoint (e.g., Revertant Colonies) Incubation->Measurement Result Determine Mutagenicity Measurement->Result

Caption: Generalized workflow for a mutagenicity assay.

Chapter 3: A Precursor in Synthesis: The Generation of Diazomethane

Diazomethane (CH₂N₂) is an extremely useful, albeit hazardous, reagent in organic chemistry, primarily used for methylation of carboxylic acids and phenols. Historically, this compound was a common and convenient laboratory precursor for its small-scale generation.[7][12][13]

The reaction involves the base-catalyzed decomposition of NMU. When NMU is treated with a strong base like potassium hydroxide (KOH) in a two-phase system (e.g., ether and water), it decomposes to generate diazomethane, which co-distills with the ether solvent to provide an ethereal solution of the reagent.[13]

Diazomethane_Synthesis NMU This compound Reaction Base-Catalyzed Decomposition NMU->Reaction KOH Potassium Hydroxide (KOH) in H₂O/Ether KOH->Reaction Diazomethane Diazomethane (CH₂N₂) (in Ether Solution) Reaction->Diazomethane Byproducts Byproducts: KOCN, H₂O Reaction->Byproducts

Caption: Synthesis of diazomethane from NMU.

Experimental Protocol: Laboratory-Scale Diazomethane Generation from NMU

WARNING: This procedure is historically significant but involves EXTREMELY HAZARDOUS materials. Diazomethane is toxic and explosive, and NMU is a potent carcinogen and is shock-sensitive.[7][13] This should only be performed by trained professionals with specialized equipment (e.g., clear-seal distillation apparatus, blast shield).

  • Apparatus Setup: Assemble a distillation apparatus with clear-seal joints specifically designed for diazomethane generation behind a blast shield in a fume hood. The receiving flask must be cooled in an ice-salt bath to approximately -10°C.

  • Reaction Mixture: In the distillation flask, place a solution of 6 g of potassium hydroxide in 10 mL of water. Cool this solution in an ice bath to below 5°C. Add 35 mL of diethyl ether.

  • Addition of NMU: In a separate flask, dissolve 2 g of this compound in approximately 25 mL of diethyl ether.

  • Generation and Distillation: Slowly add the NMU-ether solution to the stirred, cold KOH solution in the distillation flask. Gently warm the flask in a water bath to about 50°C. The yellow diazomethane will co-distill with the ether.

  • Collection: Collect the yellow ethereal solution of diazomethane in the cooled receiving flask. Do not distill to dryness, as this greatly increases the risk of explosion.

  • Use: The resulting solution should be used immediately for subsequent chemical reactions. It should not be stored.

Chapter 4: The Decline and Legacy

The very properties that made NMU a powerful research tool—its high reactivity and potent biological activity—are also the source of its significant hazards. NMU is recognized as a potent carcinogen, mutagen, and teratogen.[7][14] Furthermore, it is thermally unstable and can be shock-sensitive, posing an explosion risk, a danger compounded in the synthesis of the equally explosive diazomethane.[7]

These severe safety concerns led to a significant decline in its use. Safer alternatives have been developed and are now standard practice:

  • For Carcinogenesis: Other chemical inducers or sophisticated genetic engineering techniques are now more common for creating animal models of cancer.

  • For Diazomethane Synthesis: N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®) and, more recently, (trimethylsilyl)diazomethane have largely replaced NMU as safer precursors.[15]

Despite its obsolescence in most modern laboratories, the legacy of NMU is undeniable. Decades of research using this compound yielded foundational insights into the chemical basis of carcinogenesis, the mechanisms of DNA mutation and repair, and the development of animal models that are still relevant today. It stands as a powerful reminder of the dual nature of chemical tools and the continuous drive for safer, more effective methods in scientific discovery.

Mandatory Safety and Handling Procedures

Handling this compound requires strict adherence to safety protocols to minimize the extreme risks of exposure and physical hazard.

  • Designated Area: All work with NMU, including weighing and solution preparation, must be conducted in a designated area within a certified chemical fume hood or a Class II Type B biosafety cabinet.[10][11]

  • Personal Protective Equipment (PPE): At a minimum, personnel must wear a lab coat, chemical safety goggles, and double nitrile gloves.[10][11] Ensure no skin is exposed between the glove and the lab coat sleeve.

  • Spill and Decontamination: For minor spills, absorb the material with absorbent pads. Decontaminate the area and all equipment with a freshly prepared solution, such as 10% sodium thiosulfate and 1% sodium hydroxide, and allow it to sit for at least 24 hours before final cleaning.[10]

  • Waste Disposal: All solid waste (gloves, pads, etc.) and unused chemical must be collected as hazardous waste.[10] Needles and syringes must be disposed of in a designated sharps container for incineration.[10]

  • Animal Handling: Cages and bedding from animals treated with NMU are considered hazardous for at least 3 days post-administration and must be handled with appropriate PPE and disposed of as hazardous waste.[11] Cage cards must be clearly labeled with the chemical hazard.[10]

References

A Technical Guide to the Laboratory-Scale Synthesis of Diazomethane from N-Nitroso-N-methylurethane

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Diazomethane (CH₂N₂) is an exceptionally versatile yet notoriously hazardous C1 synthon in organic synthesis, valued for its utility in methylation of carboxylic acids and phenols, cyclopropanation of alkenes, and in the Arndt-Eistert homologation.[1][2] Its high reactivity, toxicity, and explosive nature necessitate meticulous handling and specialized generation protocols.[3][4] This guide provides an in-depth, field-proven methodology for the synthesis of diazomethane from the precursor N-Nitroso-N-methylurethane. The focus is on elucidating the underlying chemical principles, providing a self-validating and safety-conscious experimental protocol, and ensuring that researchers can confidently and safely generate this reagent for immediate use. We will detail the reaction mechanism, apparatus setup, step-by-step procedure, and critical safety and disposal measures.

Uncompromising Safety: A Prerequisite for Handling Diazomethane

WARNING: Diazomethane is a highly toxic, carcinogenic, and dangerously explosive substance.[3][5][6] Its preparation and handling should only be undertaken by trained personnel in a well-ventilated chemical fume hood, behind a blast shield.[7][8] Under no circumstances should ethereal solutions of diazomethane be stored for extended periods.[3][7] Generate only the amount required for immediate consumption.

Key Hazards:

  • Explosion Risk: Gaseous diazomethane and its concentrated solutions can detonate violently.[3] Explosions can be initiated by sharp or rough surfaces (e.g., ground-glass joints, scratched flasks, metal spatulas), direct sunlight or strong artificial light, heat (above 100°C), and contact with certain metals (alkali metals, calcium sulfate).[5][9][10]

  • Extreme Toxicity: Inhalation can cause severe irritation to the respiratory tract, leading to symptoms resembling asthma, which can be fatal.[3][11] It is a suspected human carcinogen.[9][12]

  • Precursor Hazard: The precursor, this compound, is also a hazardous agent, acting as a strong irritant and potential carcinogen.[6][13]

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles in combination with a full-face shield.[7][11]

  • Hand Protection: Double gloving is recommended.[7] Use butyl rubber or Viton gloves for primary protection over a standard nitrile glove.[3]

  • Body Protection: A flame-retardant laboratory coat.[11]

  • Shielding: All operations must be conducted behind a certified blast shield.[7]

The Chemical Foundation: Mechanism of Formation

The synthesis of diazomethane from this compound is a base-catalyzed elimination reaction. The process relies on the deprotonation of the urethane nitrogen, followed by a rearrangement and subsequent elimination of ethyl carbonate and a hydroxide ion to yield the diazonium intermediate, which then decomposes to diazomethane.

The key mechanistic steps are as follows:

  • Deprotonation: A strong base, typically potassium hydroxide (KOH), abstracts the acidic proton from the nitrogen atom of the N-methyl group.

  • Rearrangement & Elimination: The resulting anion undergoes an intramolecular rearrangement. The N-nitroso group facilitates the cleavage of the N-C bond, leading to the formation of a methyldiazonium ion and an ethyl carbonate anion.

  • Formation of Diazomethane: The highly unstable methyldiazonium ion is deprotonated by a hydroxide ion to yield diazomethane (CH₂N₂) and water.

This reaction is typically performed in a biphasic system with an organic solvent like diethyl ether, which serves two purposes: it acts as a solvent for the this compound and, due to its low boiling point, it co-distills with the generated diazomethane, allowing for its safe collection in a receiving flask.[10][14]

Diazomethane Synthesis Mechanism cluster_0 Step 1: Base Attack cluster_1 Step 2: Rearrangement & Elimination cluster_2 Step 3: Diazomethane Formation NMU This compound Anion Intermediate Anion NMU->Anion OH OH⁻ (from KOH) OH->NMU Deprotonation Rearrange Intramolecular Rearrangement Anion->Rearrange Products1 Methyldiazonium Cation + Ethyl Carbonate Rearrange->Products1 Diazomethane Diazomethane (CH₂N₂) Products1->Diazomethane Deprotonation Water H₂O

Caption: Base-catalyzed mechanism for diazomethane generation.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures and is designed for the safe, small-scale generation of an ethereal solution of diazomethane.[14][15] The use of specialized, clear-seal or fire-polished glassware is mandatory to eliminate the explosion hazard associated with ground-glass joints.[3][10]

Reagents and Equipment
Reagent/EquipmentQuantity/SpecificationPurpose
This compound~20-40 g (Specific amount depends on desired yield)Diazomethane precursor
Potassium Hydroxide (KOH)~10-20 gBase catalyst
Diethyl Ether (anhydrous)~250-500 mLReaction solvent and co-distillate
Water (distilled)~15-30 mLSolvent for KOH
Apparatus
Distillation Flask (2-neck)500 mL, with clear-seal joints or fire-polished openingsReaction vessel
Dropping Funnel250 mL, with pressure-equalizing arm and clear-seal jointControlled addition of precursor
Efficient CondenserClear-seal jointsCondensation of ether/diazomethane vapor
Receiving Flask (Erlenmeyer)500 mLCollection of distillate
Ice-Salt BathLarge enough for receiving flaskCools receiver to trap volatile product
Water BathFor heating the distillation flaskProvides gentle, controlled heating
Magnetic Stirrer & Stir BarTeflon-coatedEnsures smooth mixing and prevents bumping
Blast ShieldCertifiedMANDATORY physical protection

Experimental Workflow Diagram

Diazomethane Generation Apparatus cluster_setup Generation Setup (Inside Fume Hood, Behind Blast Shield) DF Distillation Flask (KOH, H₂O, Ether) Heating in Water Bath (50-65°C) Condenser Condenser (Cold Water Flow) DF->Condenser Vapor (Ether + CH₂N₂) Stirrer Magnetic Stirrer DropFunnel Dropping Funnel (this compound in Ether) DropFunnel->DF Slow, dropwise addition Receiver Receiving Flask (in Ice-Salt Bath) Condenser->Receiver Golden Yellow Distillate

Caption: Recommended apparatus for safe diazomethane generation.

Step-by-Step Synthesis Procedure
  • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram within a chemical fume hood and behind a blast shield. Ensure all glassware is free of scratches and has been fire-polished. Do not use ground-glass joints.[10]

  • Prepare Base Solution: In the 500 mL distillation flask, dissolve potassium hydroxide (e.g., 10 g) in water (e.g., 15 mL). Once dissolved and cooled, add 50 mL of 95% ethanol and 50 mL of diethyl ether.[10] Place the Teflon-coated stir bar in the flask and begin gentle stirring.

  • Prepare Precursor Solution: In a separate flask, dissolve this compound (e.g., 43 g) in approximately 200 mL of diethyl ether. Transfer this solution to the dropping funnel.

  • Setup Collection: Place the receiving flask in a large ice-salt bath to ensure it is thoroughly chilled (below 0°C). The adapter from the condenser should dip below the surface of a small amount of ether (~40 mL) already placed in the receiving flask to trap the incoming gas.[14]

  • Initiate Reaction: Gently heat the water bath surrounding the distillation flask to 60–65°C.[10]

  • Generate Diazomethane: Begin adding the this compound solution from the dropping funnel to the rapidly stirred, warm KOH solution. The addition should be slow and controlled, at a rate that matches the rate of distillation.[15] A characteristic golden-yellow color will appear in the reaction flask and the distillate.

  • Co-distillation: Continue the addition over 45-60 minutes. The diazomethane will co-distill with the ether. The process is complete when the distillate condensing in the apparatus becomes colorless.[14]

  • Completion: Once the addition is complete and the distillate is clear, turn off the heat and allow the apparatus to cool. Do not distill the reaction mixture to dryness under any circumstances.[14] The receiving flask now contains a golden-yellow ethereal solution of diazomethane. The yield is typically in the range of 60-70%.[14]

Handling and Concentration Determination

The ethereal diazomethane solution should be used immediately.[3] If concentration analysis is required, it can be performed by titrating a small aliquot with a known excess of benzoic acid in ether at 0°C.[14] The disappearance of the yellow color indicates the endpoint, and the remaining benzoic acid can be back-titrated with a standard alkali solution.[14]

Decontamination and Waste Disposal

Proper quenching of residual diazomethane is a critical safety step.

  • Reaction Quenching: To quench any excess diazomethane in your reaction vessel after your intended use, add acetic acid dropwise until the yellow color disappears and nitrogen gas evolution ceases.[7][8] The diazomethane is converted to the harmless methyl acetate.

  • Apparatus and Waste Quenching: The residual solution in the distillation flask must also be neutralized. Cool the flask in an ice bath and slowly add acetic acid until the yellow color is gone.[7] All quenched solutions can then be disposed of as standard hazardous chemical waste according to institutional guidelines.[3]

Conclusion

The synthesis of diazomethane from this compound is a well-established but hazardous procedure that remains indispensable for certain transformations in drug discovery and organic synthesis. Its successful and safe execution hinges not on complex chemistry, but on an unwavering commitment to a rigorous safety protocol. By understanding the chemical mechanism, employing specialized apparatus, and adhering strictly to the procedural and disposal guidelines outlined in this document, researchers can effectively harness the synthetic power of diazomethane while mitigating its inherent risks. The principles of controlled addition, gentle heating, and immediate use are the cornerstones of a self-validating and safe synthesis.

References

The Chemistry and Biological Activity of N-Nitroso-N-methylurethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of N-Nitroso-N-methylurethane (NMU), a compound of significant interest to researchers in organic chemistry and toxicology. We will delve into its nomenclature, chemical properties, historical application in the synthesis of diazomethane, and its well-documented role as a potent carcinogen through DNA alkylation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of NMU's characteristics and safe handling.

Nomenclature and Synonyms: A Compound of Many Names

This compound is identified by the CAS Number 615-53-2 .[1][2] Due to its historical and widespread use in various research contexts, it has acquired numerous synonyms and alternative names. This can often be a source of confusion, and a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

The systematic IUPAC name for this compound is ethyl N-methyl-N-nitrosocarbamate .[3] However, it is more commonly known by a variety of other names, which are summarized in the table below for easy reference.

SynonymSource/Reference
N-Methyl-N-nitrosourethanePubChem[3], TCI Chemicals
MethylnitrosourethanePubChem[3], OEHHA
NitrosomethylurethanePubChem[3]
Carbamic acid, N-methyl-N-nitroso-, ethyl esterCymitQuimica[4], SIELC Technologies[2]
Ethyl N-methyl-N-nitrosocarbamateCymitQuimica[4], TCI Chemicals[5]
Ethyl N-methylnitrosocarbamateCymitQuimica[4], PubChem[3]
N-Ethoxycarbonyl-N-methylnitrosamineTCI Chemicals[5]
MNU / MNUNOEHHA[1]
NMUTOEHHA[1]
NSC 2860CymitQuimica[4], PubChem[3]
RCRA waste number U178PubChem[3], SIELC Technologies[2]

Chemical and Physical Properties

This compound is a yellow, oily liquid.[6] It is unstable and sensitive to light, with the potential for spontaneous decomposition, especially when heated.[3] Its stability in aqueous solutions is highly dependent on pH, decomposing more rapidly under alkaline conditions.[3] This decomposition is the basis for its use in generating diazomethane.

PropertyValue
Molecular Formula C₄H₈N₂O₃
Molecular Weight 132.12 g/mol
Appearance Light yellow to brown clear liquid
Boiling Point 66 °C at 13 mmHg
Storage Temperature Refrigerated (0-10°C)

Generation of Diazomethane: A Historical Perspective and Protocol

Historically, this compound was a common laboratory reagent for the synthesis of diazomethane, a versatile methylating agent. However, due to the extreme toxicity and explosive nature of both the precursor and the product, this procedure should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions, including a blast shield. Safer alternatives for diazomethane generation are now more commonly used.

The fundamental principle behind this synthesis is the base-catalyzed decomposition of this compound. The reaction proceeds via an elimination mechanism, yielding diazomethane, ethanol, and carbonate.

NMU This compound Intermediate [Unstable Intermediate] NMU->Intermediate + OH⁻ Base Base (e.g., KOH) Diazomethane Diazomethane (CH₂N₂) Intermediate->Diazomethane Ethanol Ethanol Intermediate->Ethanol Carbonate Carbonate Intermediate->Carbonate

Caption: Base-catalyzed decomposition of this compound to diazomethane.

Experimental Protocol: Generation of an Ethereal Solution of Diazomethane

This protocol is adapted from established methods for the generation of diazomethane from N-nitroso compounds. Extreme caution is advised.

Materials:

  • This compound

  • Diethyl ether (anhydrous)

  • Potassium hydroxide (KOH)

  • Ice bath

  • Distillation apparatus with a flame-polished glass joint

  • Receiving flask cooled in an ice-salt bath

Procedure:

  • In a round-bottomed flask, prepare a solution of potassium hydroxide in a suitable solvent (e.g., 50% aqueous KOH).

  • Cool the flask in an ice bath to 5°C.

  • Add a solution of this compound in diethyl ether to the cooled KOH solution, with gentle swirling.

  • Fit the flask with a distillation apparatus. The receiving flask should contain a small amount of diethyl ether and be cooled in an ice-salt bath.

  • Gently warm the reaction flask in a water bath to no more than 50°C.

  • The yellow ethereal solution of diazomethane will co-distill with the ether.

  • Collect the distillate until it becomes colorless. Do not distill to dryness.

  • The resulting ethereal solution of diazomethane should be used immediately and not stored.

Mechanism of Carcinogenesis: DNA Alkylation

This compound is a potent carcinogen, and its mechanism of action is well-understood to be through the alkylation of DNA.[7] This process does not require metabolic activation, meaning it is a direct-acting carcinogen. The electrophilic methyldiazonium ion, generated from the decomposition of this compound, is the ultimate carcinogenic species.

This highly reactive intermediate readily attacks nucleophilic sites on DNA bases, with a particular affinity for the N7 and O6 positions of guanine. The alkylation at the O6 position of guanine is considered to be a particularly pro-mutagenic lesion, as it can lead to mispairing with thymine instead of cytosine during DNA replication. This results in a G:C to A:T transition mutation, which can activate oncogenes or inactivate tumor suppressor genes, ultimately leading to carcinogenesis.

cluster_0 Decomposition cluster_1 DNA Alkylation cluster_2 Mutagenesis NMU This compound Methyldiazonium Methyldiazonium ion (CH₃N₂⁺) NMU->Methyldiazonium O6_Methylguanine O⁶-Methylguanine Methyldiazonium->O6_Methylguanine Alkylation DNA_Guanine Guanine in DNA Replication DNA Replication O6_Methylguanine->Replication Mispairing Mispairing with Thymine Replication->Mispairing Mutation G:C to A:T Transition Mispairing->Mutation

Caption: The carcinogenic mechanism of this compound via DNA alkylation.

Safety and Handling

This compound is a highly toxic and carcinogenic compound and must be handled with extreme caution. It is classified as a probable human carcinogen. Exposure can occur through inhalation, ingestion, or skin contact.

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A lab coat is mandatory.

  • Respiratory Protection: Work in a certified chemical fume hood. If there is a risk of inhalation, a respirator may be necessary.

Handling:

  • Always handle this compound in a well-ventilated fume hood.

  • Avoid contact with skin and eyes.

  • Do not heat the compound unless as part of a carefully controlled reaction, as it can decompose explosively.

  • Store in a cool, dark, and well-ventilated area, away from incompatible materials such as strong acids and bases.

Disposal:

  • All waste containing this compound must be disposed of as hazardous waste according to local, state, and federal regulations.

References

An In-depth Technical Guide to the Safe Handling and Management of N-Nitroso-N-methylurea (NMU)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Understanding the Inherent Risks of N-Nitroso-N-methylurea

N-Nitroso-N-methylurea (NMU), a potent and direct-acting alkylating agent, is a valuable tool in experimental oncology and mutagenesis studies.[1][2] Its utility, however, is intrinsically linked to its high reactivity and significant biological hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of NMU, grounded in the principles of proactive risk mitigation and procedural validation. As a Senior Application Scientist, the following protocols and explanations are designed to instill a culture of safety and scientific integrity within your laboratory. The core philosophy of this guide is not merely to present a list of rules, but to explain the causality behind them, empowering researchers to make informed decisions that ensure their safety and the integrity of their work.

Section 1: The Chemical and Toxicological Profile of NMU

A thorough understanding of a chemical's properties is the foundation of its safe handling. NMU is a pale yellow, crystalline solid that is sensitive to light and moisture.[1] Its hazardous nature stems from its ability to act as a powerful methylating agent, transferring a methyl group to nucleophilic sites on critical biomolecules like DNA.[2][3]

Physicochemical and Stability Data

The stability of NMU is a critical factor in its handling and storage. It is known to be unstable at temperatures above 20°C and can be shock-sensitive.[2] Its decomposition is significantly influenced by pH, with a dramatically shorter half-life in alkaline conditions. This property is exploited in some decontamination procedures.

PropertyValueSource
Molecular Formula C₂H₅N₃O₂[1]
Molecular Weight 103.08 g/mol [1]
Appearance Pale yellow crystalline solid[1]
Melting Point 124 °C (decomposes)[4]
Oral LD50 (Rat) 110 mg/kg[1][5]
Subcutaneous LD50 (Hamster) 50-110 mg/kg[1]
Half-life in aqueous solution (20°C) pH 4.0: 125 hours[4]
pH 6.0: 24 hours[4]
pH 7.0: 1.2 hours[4][6]
pH 8.0: 0.1 hours[4]
pH 9.0: 0.03 hours[4]
Solubility Soluble in DMSO (125 mg/mL)[3]
Toxicological Summary: A Potent Carcinogen, Mutagen, and Teratogen

NMU is classified as a probable human carcinogen (Group B2) by the EPA.[1][7] There are no established permissible exposure limits (PELs) from OSHA, NIOSH, or ACGIH, which underscores the principle that all exposure to this compound should be minimized to the lowest possible level.[8]

  • Carcinogenicity: NMU is a well-documented carcinogen in numerous animal models, inducing tumors in a wide range of organs, including the brain, spinal cord, stomach, and kidneys.[1][7]

  • Mutagenicity: Its mechanism of action involves the alkylation of DNA, leading to AT:GC transition mutations.[2] This genotoxic activity is the basis for its use in mutagenesis research.

  • Teratogenicity: NMU is also a known teratogen, capable of causing developmental defects.[2]

  • Acute Effects: Short-term exposure in humans can cause dermatitis.[7] Other reported symptoms of exposure include nausea, vomiting, and skin and eye irritation.[9]

Section 2: The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

Given the hazardous nature of NMU, a multi-layered approach to safety is essential, beginning with robust engineering controls and followed by meticulous use of appropriate PPE.

Mandatory Engineering Controls

All work with solid NMU and its solutions must be conducted within a certified chemical fume hood or a Class II Type B biological safety cabinet.[10][11] This is non-negotiable. The work area inside the hood should be lined with absorbent pads to contain any potential spills.[10]

Personal Protective Equipment (PPE): Your Last Line of Defense

The following PPE is mandatory when handling NMU:

  • Gloves: Double gloving with nitrile gloves is required.[11] Ensure that the gloves are long enough to cover the wrist and overlap with the sleeves of the lab coat.

  • Eye Protection: Chemical safety goggles are essential to protect against splashes.[11]

  • Lab Coat: A lab coat, preferably one that is disposable or designated for NMU work, must be worn.[10]

  • Respiratory Protection: A NIOSH-approved respirator is required when handling powdered NMU or when there is a risk of aerosol generation.[10]

Section 3: Standard Operating Procedures (SOPs) for NMU Handling

Adherence to well-defined SOPs is critical for minimizing the risk of exposure. The following protocols are designed to be self-validating, with built-in checks and a clear rationale for each step.

SOP: Preparation of an NMU Solution

This protocol outlines the safe preparation of a solution of NMU. The causality behind these steps is to prevent inhalation of the powder, avoid skin contact, and ensure accurate and contained dissolution.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface of the fume hood with absorbent pads.[10]

    • Gather all necessary materials (NMU, solvent, glassware, etc.) and place them in the fume hood before starting.

  • Donning PPE:

    • Put on all required PPE as described in Section 2.2.

  • Weighing and Dissolving NMU:

    • Tare a clean, dry container on a balance inside the fume hood.

    • Carefully weigh the desired amount of NMU, avoiding the generation of dust.

    • Slowly add the solvent to the container with the NMU.

    • Gently swirl the container to dissolve the NMU. Do not use a vortex mixer, as this can generate aerosols.

  • Post-Procedure:

    • Seal the container with the NMU solution and label it clearly with the chemical name, concentration, date, and your initials.

    • Decontaminate all surfaces and equipment that may have come into contact with NMU using the procedures outlined in Section 5.

    • Dispose of all contaminated disposable materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Diagram: Workflow for Safe NMU Solution Preparation

NMU_Prep_Workflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling NMU Handling (Inside Fume Hood) cluster_post Post-Handling Procedures prep_hood Verify Fume Hood Certification prep_surface Line Work Surface with Absorbent Pads prep_hood->prep_surface prep_materials Gather All Materials prep_surface->prep_materials ppe_don Don Double Nitrile Gloves, Goggles, Lab Coat, Respirator weigh Weigh Solid NMU Carefully ppe_don->weigh dissolve Add Solvent and Gently Swirl to Dissolve weigh->dissolve label_container Seal and Label Solution Container dissolve->label_container decontaminate Decontaminate Surfaces and Equipment label_container->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose remove_ppe Remove PPE and Wash Hands dispose->remove_ppe NMU_Mechanism cluster_activation Spontaneous Decomposition cluster_alkylation DNA Alkylation cluster_mutation Mutagenesis NMU N-Nitroso-N-methylurea (NMU) Diazonium Methyldiazonium Ion (CH₃N₂⁺) NMU->Diazonium in aqueous solution DNA_Guanine Guanine in DNA Diazonium->DNA_Guanine O6_MeG O⁶-methylguanine DNA_Guanine->O6_MeG Methylation at O⁶ position Replication DNA Replication O6_MeG->Replication Mispairing Mispairing with Thymine Replication->Mispairing Mutation G:C to A:T Transition Mutation Mispairing->Mutation

References

Foreword: Navigating the Toxicological Landscape of Methylating N-Nitroso Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Toxicology of N-Nitroso-N-methylurethane

This guide provides a comprehensive overview of the toxicological data for this compound (NMUT). As researchers, scientists, and drug development professionals, our commitment to precision is paramount. In compiling this document, it became evident that while this compound is a recognized potent carcinogen, the vast body of detailed, quantitative, and mechanistic research in the public domain has been conducted on its close structural analog, N-Nitroso-N-methylurea (NMU) .

Both NMUT and NMU are direct-acting SN1-type methylating agents that do not require metabolic activation to exert their genotoxic effects. They both ultimately generate the same reactive intermediate, the methyldiazonium ion, which is responsible for DNA alkylation.[1] Due to this shared mechanism and its extensive use in establishing key principles of chemical carcinogenesis, NMU serves as the primary reference compound in toxicological literature.

Therefore, to provide the in-depth, field-proven insights required, this guide will present data specific to this compound wherever available. For sections requiring detailed experimental protocols and extensive quantitative data, we will draw upon the robust and comprehensive dataset for N-Nitroso-N-methylurea, clearly identifying it as the analogue. This approach ensures scientific integrity while delivering the practical, in-depth understanding necessary for professionals in the field.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a compound is the bedrock of toxicological assessment. Both NMUT and NMU are characterized by the N-nitroso group, which imparts significant chemical reactivity.

PropertyThis compound (NMUT)N-Nitroso-N-methylurea (NMU)
CAS Number 615-53-2[2]684-93-5[3]
Molecular Formula C₄H₈N₂O₃[2]C₂H₅N₃O₂[3]
Molecular Weight 132.12 g/mol [2]103.08 g/mol [3]
Appearance Yellow to pink liquid or solid[2]Pale yellow crystalline solid[4]
Stability Unstable; sensitive to light and heat. Decomposes in aqueous solutions, with stability being pH-dependent.[2]Sensitive to humidity and light. Decomposes in water, with alkaline hydrolysis producing diazomethane.[5]
Primary Hazard Potent carcinogen, mutagen, and alkylating agent.[2]Potent carcinogen, mutagen, and teratogen.[3][4]

Mechanism of Action: The Path to Genotoxicity

The toxicity of this compound is a direct consequence of its ability to alkylate nucleophilic sites within the cell, most critically on DNA. This process does not require enzymatic activation, a key feature of direct-acting carcinogens.

Causality of Experimental Choice: The study of direct-acting alkylating agents like NMUT and NMU is foundational to carcinogenesis research because their mode of action is clear and quantifiable. Unlike compounds requiring complex metabolic activation, their effects can be directly correlated to exposure and the subsequent chemical reactions with cellular macromolecules. This allows for the precise study of DNA adduct formation, repair, and the resulting mutations that initiate cancer.

Spontaneous Decomposition and Formation of the Ultimate Carcinogen

Under physiological conditions (aqueous environment, neutral pH), NMUT undergoes spontaneous decomposition. The process involves the formation of a highly reactive methyldiazonium ion (CH₃N₂⁺) . This cation is a powerful electrophile and is considered the "ultimate carcinogen" responsible for transferring a methyl group to cellular nucleophiles. The analogous decomposition of NMU also yields this same reactive species.

cluster_NMUT This compound (NMUT) Pathway cluster_NMU N-Nitroso-N-methylurea (NMU) Pathway NMUT NMUT Intermediate1 Unstable Intermediate NMUT->Intermediate1 Spontaneous Decomposition (Physiological pH) Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) Ultimate Carcinogen Intermediate1->Methyldiazonium NMU NMU Intermediate2 Unstable Intermediate NMU->Intermediate2 Spontaneous Decomposition (Physiological pH) Intermediate2->Methyldiazonium DNA_Alkylation DNA Alkylation (Adduct Formation) Methyldiazonium->DNA_Alkylation Attacks Nucleophilic Sites on DNA

Caption: Decomposition of NMUT and NMU to the methyldiazonium ion.

DNA Adduct Formation: The Molecular Lesion

The methyldiazonium ion alkylates DNA at several positions, but the most critical lesions from a mutagenic and carcinogenic standpoint are formed at oxygen atoms of the DNA bases.[6]

  • O⁶-methylguanine (O⁶-MeG): This is the most significant pro-mutagenic lesion. During DNA replication, O⁶-MeG preferentially mispairs with thymine instead of cytosine. If not repaired before cell division, this leads to a permanent G:C → A:T transition mutation in the next generation of cells.[3][7] The persistence of O⁶-MeG in the DNA of a specific tissue is often correlated with the organotropic (organ-specific) carcinogenic effect of the compound.[8]

  • O⁴-methylthymine (O⁴-MeT): This lesion can also cause mispairing, leading to T:A → C:G transitions.

  • N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed.[9] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations during error-prone repair.

Cellular Response: DNA Repair Pathways

The cell is not a passive target. A sophisticated network of DNA repair pathways exists to counteract the damage inflicted by alkylating agents. The efficiency and fidelity of these pathways determine whether a cell survives, undergoes apoptosis, or acquires a permanent mutation.

  • O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a "suicide" enzyme that provides the primary defense against O⁶-MeG lesions. MGMT directly transfers the methyl group from the O⁶ position of guanine to one of its own cysteine residues.[10][11] This action restores the guanine base in a single, error-free step. However, the MGMT protein is consumed in the reaction and must be resynthesized. Tissues with low intrinsic MGMT activity or where the MGMT pool has been depleted by high exposure are at a much greater risk of mutation.[10]

  • Base Excision Repair (BER): This pathway is responsible for removing N-alkylated adducts like N⁷-MeG and N³-MeA. A specific DNA glycosylase (e.g., AAG) recognizes and excises the damaged base, creating an AP site. This site is then processed by other enzymes (AP endonuclease, DNA polymerase, DNA ligase) to restore the correct DNA sequence.[6][9]

cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes DNA DNA O6MeG O⁶-methylguanine (O⁶-MeG) Pro-mutagenic Lesion DNA->O6MeG N7MeG N⁷-methylguanine (N⁷-MeG) Cytotoxic Lesion DNA->N7MeG NMUT This compound NMUT->DNA Methylation MGMT MGMT (Direct Reversal) - Removes methyl group - Restores Guanine - Error-Free O6MeG->MGMT Mutation Replication Error (G:C → A:T Mutation) Initiation of Carcinogenesis O6MeG->Mutation If unrepaired before replication BER Base Excision Repair (BER) - Removes N-alkylated bases - Can be error-prone N7MeG->BER Repair Successful Repair (No Mutation) MGMT->Repair BER->Repair

Caption: DNA damage and repair pathways following exposure to NMUT.

Carcinogenicity

This compound is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[12] This classification is based on sufficient evidence of carcinogenicity in experimental animals.

The closely related NMU is classified as Group 2A, probably carcinogenic to humans, reflecting the extensive evidence of its carcinogenicity in at least 10 animal species, including monkeys.[7][13] It is a multi-potent carcinogen, inducing tumors in a wide variety of organs depending on the species, dose, and route of administration.[7][12]

Summary of Carcinogenicity Data (from NMU Studies)

The following table summarizes representative findings from animal bioassays using NMU, which demonstrate its potent and broad-spectrum carcinogenic activity.

Species/StrainRouteDoseTarget OrgansTumor IncidenceReference
Sprague-Dawley RatIntravenous50 mg/kg (at 50 days of age)Mammary Gland73% (Mammary Carcinomas)[3]
BUF/N RatIntravenous50 mg/kg (at 50 days of age)Mammary Gland89% (Mammary Carcinomas)[3]
Syrian Golden HamsterIntraperitoneal30 mg/kg (single dose)Forestomach, Liver53% (Forestomach Papillomas), 17% (Liver Tumors)[8][12]
Wistar RatIntragastric100 mg/kg (3x/week for 16 weeks)StomachSignificant induction of gastric tumors[7]
MouseSkin Application(Dose not specified)SkinMalignant Skin Tumors[12]

Genotoxicity and Mutagenicity

NMUT and NMU are potent mutagens, a direct result of their ability to form pro-mutagenic DNA adducts. Their genotoxic potential has been confirmed in a wide range of in vitro and in vivo assays.

Summary of Genotoxicity Data
Assay TypeSystemResultKey FindingsReference
Ames Test (Bacterial Reverse Mutation)Salmonella typhimuriumPositiveInduces mutations, particularly base-pair substitutions consistent with G:C → A:T transitions.[14][15]
COMET Assay (Single Cell Gel Electrophoresis)CHOK1 CellsPositiveInduces DNA strand breaks. Melatonin showed a slight anticlastogenic (break-preventing) effect.[16]
Micronucleus Test In vivo (Mice)PositiveIndicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) effects.[17]
Mutagenesis Assay Human FibroblastsWeakly MutagenicNMU was a weak mutagen compared to N-ethyl-N-nitrosourea (NEU), attributed to efficient repair of O⁶-MeG in human cells.[18]

Acute and Chronic Toxicity

Acute Toxicity

Acute exposure to N-nitroso compounds can cause immediate health effects. In humans, acute exposure to NMU is known to cause dermatitis.[13] High exposure may lead to systemic effects.[4][5]

Animal Data (NMU):

  • LD₅₀ (Syrian Hamster, i.p.): 110 mg/kg body weight.[12]

  • Acute Symptoms: Nausea, vomiting, diarrhea, leukopenia (decrease in white blood cells).[5]

  • Pathology: Extensive liver cell necrosis, kidney necrosis, and hemorrhagic lesions of the intestine.[12]

Chronic Toxicity

The primary endpoint of chronic toxicity for this compound is its carcinogenicity, as detailed in Section 3.0. Long-term, low-dose exposure is associated with an increased risk of tumor development in susceptible organs. There is no established safe level of exposure to a carcinogen.[4]

Experimental Protocols: Self-Validating Methodologies

The following protocols are based on established methodologies for N-Nitroso-N-methylurea (NMU) and represent the standard for assessing the toxicity of direct-acting methylating agents.

Trustworthiness through Self-Validation: Each protocol includes inherent controls. The use of vehicle controls establishes the baseline response, while positive controls (where applicable) validate the sensitivity of the experimental system. Dose-response evaluations are critical; a clear relationship between increasing dose and increasing toxicological effect provides strong evidence of causality.

Protocol: Carcinogenicity Bioassay in Rats (Mammary Gland Model)

This protocol is a widely used and reliable model for studying chemically induced breast cancer.

Workflow Diagram

start Acclimatize Female Sprague-Dawley Rats (35-40 days old) prep Prepare NMU Solution (e.g., in acidified saline) Protect from light start->prep inject Administer Single i.p. or i.v. Injection (e.g., 50 mg/kg) at 50 days of age prep->inject monitor Monitor Animals Weekly: - Body Weight - Palpation for Tumors inject->monitor necropsy Perform Necropsy (when tumors reach size limit or at study termination) monitor->necropsy analyze Analyze Tumors: - Count, Measure, Weigh - Histopathology necropsy->analyze end Data Analysis: - Tumor Incidence - Latency - Multiplicity analyze->end

Caption: Workflow for an NMU-induced mammary carcinogenesis study.

Step-by-Step Methodology:

  • Animal Model: Use female Sprague-Dawley rats, 35-40 days of age. Acclimatize for at least one week.

  • Compound Preparation: Prepare NMU at a concentration of 10 mg/mL in 0.9% NaCl, acidified to pH 4.0-5.0 with acetic acid. Prepare fresh and protect from light, as NMU is unstable.

  • Administration: At 50 days of age, administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight. A control group should receive a vehicle-only injection.

  • Monitoring: Palpate animals for the appearance of mammary tumors weekly. Record the date of appearance and location of each tumor. Monitor animal health and body weight throughout the study.

  • Termination: Euthanize animals when tumors reach a predetermined size (e.g., 1-2 cm in diameter) or at the end of the study period (e.g., 20-25 weeks).

  • Necropsy and Analysis: At necropsy, dissect all mammary tumors. Record the number, location, weight, and dimensions of each tumor. Fix tumors in 10% neutral buffered formalin for histopathological analysis to confirm malignancy.

  • Endpoints: The primary endpoints are tumor incidence (% of animals with tumors), tumor multiplicity (average number of tumors per animal), and latency (time to first tumor).

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This in vitro test is a standard screen for mutagenicity.

Step-by-Step Methodology:

  • Bacterial Strains: Use Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens.

  • Metabolic Activation: As NMUT is a direct-acting agent, the test is typically run without an exogenous metabolic activation system (S9 mix). However, running a parallel experiment with S9 can confirm that metabolic processes do not deactivate the compound. For many nitrosamines, hamster liver S9 is more effective than rat liver S9.[15][19]

  • Pre-incubation Method: a. In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.5 mL of phosphate buffer (or S9 mix), and 0.05 mL of the test compound solution (NMUT dissolved in a suitable solvent like DMSO). b. Incubate the mixture at 37°C for 20-30 minutes with shaking.[20]

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine to allow for initial cell divisions) to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two-fold or greater increase.

Protocol: Comet Assay (Single Cell Gel Electrophoresis)

This assay provides a sensitive measure of DNA strand breaks in individual cells.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., CHOK1, A549) to approximately 80-90% confluency. Expose the cells to various concentrations of NMUT (and a vehicle control) for a short duration (e.g., 2-4 hours).

  • Cell Embedding: Harvest the cells via trypsinization, wash with PBS, and resuspend at a concentration of ~1x10⁵ cells/mL. Mix a small volume of the cell suspension with low melting point agarose and pipette onto a specially coated microscope slide (CometSlide™). Allow to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a "nucleoid".[21]

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH alkaline buffer (pH > 13) for 20-40 minutes. This unwinds the DNA and expresses alkali-labile sites as strand breaks.

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes. Broken DNA fragments, being negatively charged, will migrate from the nucleoid towards the anode, forming the "comet tail".

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer, then stain the DNA with a fluorescent dye (e.g., SYBR Gold, propidium iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software. The extent of DNA damage is quantified by measuring parameters such as tail length, % DNA in the tail, and tail moment (tail length × % DNA in tail).

References

Methodological & Application

Application Notes & Protocols: A Researcher's Guide to In Vivo Carcinogenicity Studies with N-Nitroso-N-methylurethane (NMUR)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by Gemini, Senior Application Scientist

Introduction: The Role of NMUR in Carcinogenesis Research

N-Nitroso-N-methylurethane (NMUR), also referred to as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely employed in experimental oncology.[1][2] Unlike many carcinogens that require metabolic activation, NMUR spontaneously decomposes to form a reactive methyldiazonium ion.[1] This ion readily transfers a methyl group to nucleophilic sites on DNA bases, primarily forming adducts like O6-methylguanine.[3][4] This DNA damage, if unrepaired, leads to AT:GC transition mutations during DNA replication, a critical initiating event in tumorigenesis.[4][5]

This direct mechanism makes NMUR an invaluable tool for inducing organ-specific tumors in laboratory animals, providing highly reproducible models that mimic various aspects of human cancers.[2][6] These models are extensively used to investigate cancer initiation and progression, and to evaluate the efficacy of novel chemopreventive and therapeutic agents.[2][5][6] This guide provides a comprehensive framework for designing, executing, and analyzing in vivo studies using NMUR, with a focus on scientific rigor, safety, and ethical considerations.

Foundational Science: Mechanism of NMUR-Induced Carcinogenesis

The carcinogenic activity of NMUR is rooted in its ability to directly alkylate DNA. The process does not require enzymatic activation, allowing for systemic distribution and activity in various tissues.[1][2]

  • Spontaneous Decomposition: NMUR hydrolyzes under physiological conditions to generate a highly reactive methyldiazonium ion.

  • DNA Adduct Formation: This electrophilic ion attacks electron-rich atoms in DNA bases. While multiple adducts are formed, the alkylation of the O6 position of guanine (forming O6-methylguanine) is considered a primary pro-mutagenic lesion.[3]

  • Mutagenesis: During DNA replication, DNA polymerase frequently mispairs O6-methylguanine with thymine instead of cytosine. This leads to a permanent G:C to A:T transition mutation in the next round of replication.[5]

  • Tumor Initiation: If these mutations occur in critical proto-oncogenes (e.g., Ras) or tumor suppressor genes, they can drive the clonal expansion of mutated cells, initiating the process of cancer development.[7]

Diagram: Simplified Mechanism of NMUR-Induced DNA Mutation

NMUR_Mechanism NMUR This compound (NMUR) Decomposition Spontaneous Decomposition NMUR->Decomposition Physiological pH Ion Methyldiazonium Ion (Reactive Electrophile) Decomposition->Ion DNA Cellular DNA (Guanine Base) Ion->DNA Alkylation Adduct O6-Methylguanine Adduct (Pro-mutagenic Lesion) DNA->Adduct Replication DNA Replication Adduct->Replication Miscoding Mutation G:C to A:T Transition Mutation Replication->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: NMUR's carcinogenic pathway from chemical to mutation.

Pre-Clinical Experimental Design

A well-designed study is paramount for generating robust and reproducible data. This involves careful consideration of the scientific question, animal model, dosing regimen, and ethical principles.

Defining the Research Objective

The first step is to formulate a clear hypothesis. Are you:

  • Establishing a new cancer model in a specific organ?

  • Testing the efficacy of a chemopreventive compound?

  • Investigating the role of a specific gene in NMUR-induced tumorigenesis?

  • Evaluating a novel therapeutic against established NMUR-induced tumors?

The objective will dictate every subsequent aspect of the study design, from the choice of animal model to the study endpoints.

Animal Model Selection

The species and strain of the animal model are critical for a successful study. Rodents are most commonly used due to their genetic homogeneity, relatively short lifespan, and susceptibility to NMUR.[8]

Table 1: Comparison of Common Rodent Models for NMUR Carcinogenesis Studies

Species/StrainPrimary Target OrgansKey AdvantagesConsiderations & Justification
Sprague-Dawley Rat Mammary Gland, Esophagus, StomachHigh tumor incidence, well-characterized model for breast cancer research.[9][10] Tumors are often estrogen-dependent, mimicking human breast cancer.[9]Ideal for studies on hormone-responsive breast cancer. Age at administration is critical (typically 50-60 days old for peak mammary sensitivity).[10][11]
Wistar Rat Mammary Gland, StomachReliable induction of gastric and mammary carcinomas.[5][12]Often used in gastric cancer models.[5] May show different sensitivity profiles compared to Sprague-Dawley rats.[12]
A/J Mouse LungHigh susceptibility to lung adenoma formation.The model of choice for lung carcinogenesis studies.
Syrian Golden Hamster Forestomach, LiverDevelops squamous cell papillomas in the forestomach.[3]Useful for studying carcinogenesis in non-glandular stomach tissues.[3]

Scientist's Note: The choice of model must be rigorously justified in the study protocol. Factors such as the specific human cancer being modeled, the expected tumor latency, and existing literature should guide the decision. For instance, the NMUR-induced rat mammary carcinoma model is extensively used because it closely mimics human breast cancer in histology and hormone dependence.[2][12]

Ethical Considerations and IACUC Protocol

All in vivo research must adhere to strict ethical guidelines and receive approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[13] The "3Rs" principle—R eplacement, R eduction, and R efinement—is the guiding framework.[13][14]

  • Replacement: Justify why in vitro or in silico methods are not sufficient for the study's objectives.[13]

  • Reduction: Use the minimum number of animals necessary to achieve statistically significant results. This requires a power analysis during the experimental design phase.[15]

  • Refinement: All procedures must be refined to minimize animal pain, suffering, and distress.[14] This includes:

    • Housing: Appropriate caging that allows for normal behavior.

    • Monitoring: A detailed plan for regular health monitoring (e.g., body weight, clinical signs of toxicity or tumor burden).

    • Humane Endpoints: Clear criteria for when an animal should be humanely euthanized (e.g., tumor size exceeding a certain limit, significant weight loss, inability to access food or water).[13]

Dosing Regimen and Administration Route

The dose, frequency, and route of NMUR administration determine tumor incidence, latency, and organ specificity.[12]

  • Route of Administration:

    • Intraperitoneal (i.p.) / Intravenous (i.v.) Injection: Provides a systemic bolus dose, leading to tumors in multiple organs, especially the mammary gland in susceptible rats.[3][10] This is a common route for mammary cancer models.[9]

    • Oral Gavage / Drinking Water: Targets the gastrointestinal tract, making it suitable for inducing esophageal or gastric tumors.[5][16]

    • Subcutaneous (s.c.) Injection: Can induce tumors locally at the injection site, such as fibrosarcomas.[17]

  • Dose Selection: A dose-response relationship exists where higher doses generally lead to higher tumor incidence and shorter latency periods.[12] However, excessively high doses can cause acute toxicity and mortality. A typical single carcinogenic dose for rats is around 50 mg/kg body weight.[9][18] Pilot studies may be necessary to determine the optimal dose for a specific model and objective.[16]

Table 2: Example Dosing Parameters for NMUR-Induced Mammary Carcinogenesis in Rats

ParameterRecommended ValueRationale & Notes
Animal Model Female Sprague-Dawley or Wistar-Furth RatsHigh susceptibility to mammary carcinogenesis.[9][12]
Age at Dosing 50-60 daysPeak sensitivity of mammary epithelial cells to transformation.
Dose 50 mg/kg body weightA well-established single dose that induces a high tumor incidence (80-90%) with acceptable toxicity.[9][16]
Route Intraperitoneal (i.p.) or Intravenous (i.v.)Ensures systemic distribution and high exposure to mammary tissue.[16]
Vehicle Sterile 0.9% Saline, slightly acidified (pH 4-5)NMUR is unstable at neutral/alkaline pH. Acidification improves stability for the short time required for injection.
Frequency Single injectionA single dose is sufficient to induce tumors and simplifies the model. Multiple lower doses can also be used.[19]

Detailed Protocols

WARNING: this compound is a potent carcinogen, mutagen, and teratogen.[1] It must be handled with extreme care using appropriate personal protective equipment (PPE) and safety practices within a certified chemical fume hood.[20] All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[20][21]

Protocol 1: Preparation and Safe Handling of NMUR Dosing Solution

Rationale: NMUR degrades rapidly in aqueous solutions at neutral pH. Solutions must be prepared fresh immediately before use in an acidic buffer to ensure accurate dosing. All handling must be performed in a manner that prevents exposure.

Materials & Equipment:

  • This compound (NMUR) powder

  • Sterile 0.9% NaCl solution

  • Citric acid or HCl for pH adjustment

  • Certified chemical fume hood

  • Calibrated analytical balance

  • Sterile conical tubes

  • Vortex mixer

  • pH meter or pH strips

  • Personal Protective Equipment (PPE): Two pairs of nitrile gloves, disposable lab coat, safety goggles, and a respirator.[20]

Procedure:

  • Prepare Workspace: Lay down an absorbent, plastic-backed pad within the chemical fume hood to contain any potential spills.[20]

  • Don PPE: Wear all required PPE before handling the NMUR powder.

  • Weigh NMUR: In the fume hood, carefully weigh the required amount of NMUR powder into a sterile conical tube. Avoid generating dust.

  • Prepare Vehicle: In a separate container, adjust the pH of the sterile 0.9% NaCl solution to between 4.0 and 5.0 using a small amount of citric acid or HCl.

  • Dissolve NMUR: Add the acidified saline vehicle to the tube containing the NMUR powder to achieve the final target concentration (e.g., 10 mg/mL for a 50 mg/kg dose administered at 5 mL/kg).

  • Mix Thoroughly: Cap the tube tightly and vortex until the NMUR is completely dissolved. The solution should be clear.

  • Immediate Use: Use the solution immediately after preparation. Do not store.

  • Decontamination & Disposal: After use, all non-disposable equipment (glassware, etc.) should be decontaminated by soaking in a 10% sodium thiosulfate solution for 24 hours.[20] All disposable materials (tubes, pads, gloves, etc.) must be collected for disposal as hazardous chemical waste.[20][22]

Protocol 2: Intraperitoneal (i.p.) Administration to Rats

Rationale: Intraperitoneal injection is a common and effective route for systemic delivery in rodents. Proper technique is essential to avoid injury to internal organs.[23]

Materials & Equipment:

  • Freshly prepared NMUR dosing solution

  • Appropriate restraint device for rats

  • Sterile syringes (e.g., 1 mL or 3 mL)

  • Sterile needles (e.g., 25-27 gauge).[24]

  • Sharps container for disposal.[20]

Procedure:

  • Calculate Dose Volume: Calculate the precise volume to inject for each animal based on its most recent body weight and the solution concentration.

  • Prepare Syringe: In the fume hood, carefully draw the calculated volume of NMUR solution into the syringe. Remove any air bubbles.

  • Restrain Animal: Securely restrain the rat. For an i.p. injection, the animal should be positioned so its head is tilted downwards. This allows the abdominal organs to shift away from the injection site.

  • Identify Injection Site: The injection should be administered into a lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.[23]

  • Perform Injection: Insert the needle at a shallow angle (approx. 15-20 degrees). Gently aspirate to ensure the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe). Slowly inject the solution.

  • Withdraw and Observe: Withdraw the needle and briefly monitor the animal for any immediate adverse reactions before returning it to its cage.

  • Dispose of Sharps: Immediately dispose of the used needle and syringe into a designated sharps container without recapping.[20][22]

  • Cage Handling: Cages, bedding, and animal waste are considered hazardous for at least 3 days post-administration and must be handled with appropriate precautions and disposed of as hazardous waste.[22]

Protocol 3: Tumor Monitoring and Endpoint Analysis

Rationale: Systematic monitoring and consistent endpoint collection are crucial for data integrity. Histopathology is the gold standard for confirming tumor type and malignancy.

Materials & Equipment:

  • Digital calipers

  • Animal scale

  • Euthanasia equipment (e.g., CO2 chamber)

  • Surgical tools for necropsy

  • 10% Neutral Buffered Formalin (NBF)

  • Labeled tissue cassettes

Procedure:

  • Tumor Palpation: Beginning 4-6 weeks post-injection, palpate animals twice weekly to detect the formation of tumors (e.g., mammary tumors).

  • Data Recording: When a tumor is detected, record its date of appearance, location, and size (measured with calipers). Continue to measure tumor size and animal body weight weekly.

  • Humane Endpoints: Euthanize animals if they meet pre-defined humane endpoints, such as:

    • Tumor size exceeds 10% of the animal's body weight.

    • Tumors become ulcerated.

    • Body weight loss exceeds 20%.

    • Animal shows signs of significant distress (e.g., lethargy, rough coat, labored breathing).

  • Necropsy: At the study endpoint (or when humane endpoints are met), euthanize the animal. Perform a full necropsy, examining all major organs for gross abnormalities.

  • Tissue Collection:

    • Excise all tumors. Measure and weigh them.

    • Collect target tissues (e.g., all mammary glands, esophagus, stomach) and any other organs with visible lesions.

    • For large tumors, take representative cross-sections.

  • Fixation: Immediately place all collected tissues into labeled cassettes and fix in 10% NBF for at least 24 hours.

  • Histopathological Processing: After fixation, tissues can be processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination by a qualified pathologist. The analysis should classify tumors (e.g., benign vs. malignant, carcinoma type) and identify pre-neoplastic lesions.[9][12]

Experimental Workflow and Data Visualization

A clear workflow ensures all steps are performed logically and consistently.

Diagram: In Vivo NMUR Carcinogenicity Study Workflow

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_monitor Phase 3: Monitoring & Endpoint cluster_analysis Phase 4: Analysis IACUC IACUC Protocol Approval Acclimation Animal Acclimation (7-14 days) IACUC->Acclimation Randomization Randomization into Control & Treatment Groups Acclimation->Randomization Dosing NMUR Administration (e.g., single i.p. injection) Randomization->Dosing Monitoring Weekly Monitoring (Body Weight, Palpation) Dosing->Monitoring Endpoint Humane Endpoint or Study Termination Monitoring->Endpoint Necropsy Necropsy & Tissue Collection Endpoint->Necropsy Histo Histopathology (H&E Staining) Necropsy->Histo Data Data Analysis (Incidence, Latency, Multiplicity) Histo->Data

Caption: Workflow for an NMUR-induced carcinogenesis study.

References

Application Notes and Protocols for N-Nitroso-N-methylurethane (NMUN)-Induced Lung Cancer in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of NMUN in Lung Cancer Modeling

N-Nitroso-N-methylurethane (NMUN), also known as N-methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1] Its utility in preclinical cancer research, particularly in the induction of lung tumors in animal models, stems from its high reliability in tumor induction and the ability to generate tumors with histopathological characteristics that mimic human lung cancer.[2] Chemically induced carcinogenesis models, such as those employing NMUN, are invaluable tools for investigating the molecular mechanisms of lung cancer development, evaluating novel therapeutic interventions, and studying chemopreventive strategies.[3] This guide provides a comprehensive overview of the application of NMUN for inducing lung cancer in animal models, detailing the underlying mechanisms, experimental protocols, and essential safety considerations.

Mechanism of Action: From DNA Alkylation to Oncogenic Signaling

The carcinogenicity of NMUN is attributed to its ability to act as a direct alkylating agent, transferring a methyl group to nucleobases within DNA.[1] This process, known as DNA methylation, can lead to mispairing during DNA replication, resulting in AT:GC transition mutations.[4] A critical target in NMUN-induced lung carcinogenesis is the KRAS proto-oncogene.[5][6]

Activation of the KRAS protein, often through a point mutation, leads to its constitutive GTP-bound "on" state.[7] This triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. The two primary effector pathways activated by oncogenic KRAS in lung adenocarcinoma are:

  • RAF/MEK/ERK (MAPK) Pathway : This pathway is a central regulator of cell proliferation.[8]

  • PI3K/AKT/mTOR Pathway : This pathway is critical for cell survival, growth, and metabolism.[8]

The constitutive activation of these pathways by a mutated KRAS oncogene drives the uncontrolled cell growth and division characteristic of cancer.[3][9]

NMUN_Carcinogenesis cluster_cell Lung Epithelial Cell cluster_pathways Downstream Signaling Pathways NMUN This compound (NMUN) DNA Nuclear DNA NMUN->DNA DNA Alkylation Methylated_DNA Methylated DNA (DNA Adducts) DNA->Methylated_DNA KRAS_Mutation KRAS Gene Mutation Methylated_DNA->KRAS_Mutation Mutagenesis KRAS_Active Active KRAS (GTP-Bound) KRAS_Mutation->KRAS_Active Oncogenic Activation RAF RAF KRAS_Active->RAF PI3K PI3K KRAS_Active->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival & Growth mTOR->Survival_Growth Tumorigenesis Tumorigenesis Proliferation->Tumorigenesis Survival_Growth->Tumorigenesis

Caption: NMUN-induced lung carcinogenesis signaling pathway.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for inducing lung tumors in mice using NMUN. The specific details, such as animal strain, dosage, and observation period, may require optimization based on experimental goals.

I. Animal Model Selection

Certain mouse strains are more susceptible to chemically induced lung tumors. The A/J mouse strain is highly susceptible and is a commonly used model for lung cancer research.[5][10] Other strains like FVB-Trp53 heterozygous mice have also been shown to be suitable for short-term carcinogenicity studies with NMUN.[11]

II. Materials and Reagents
  • This compound (NMUN/MNU), CAS No. 684-93-5

  • Citrate-buffered saline (pH 4.5) or sterile saline

  • Corn oil (for oral gavage, if applicable)

  • Appropriate animal handling and restraint devices

  • Syringes and needles for injection

  • Personal Protective Equipment (PPE): chemically resistant gloves (double gloving recommended), lab coat, eye protection (safety goggles), and a respirator.[12]

III. NMUN Solution Preparation

Caution: NMUN is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood.[12]

  • Immediately before use, dissolve NMUN in citrate-buffered saline (pH 4.5) to the desired concentration.[11]

  • Ensure the work area within the fume hood is lined with an absorbent, plastic-backed pad.[12]

  • Avoid the generation of aerosols during preparation.[12]

IV. Administration of NMUN

The route of administration can influence tumor incidence and location. Intraperitoneal (i.p.) injection is a common and effective method for inducing lung tumors.

Intraperitoneal (i.p.) Injection Protocol:

  • Animal Handling: Acclimatize animals to the facility for at least one week prior to the experiment.

  • Dosage: A single i.p. injection of 50 mg/kg body weight has been shown to be effective in FVB-Trp53+/- mice for short-term studies.[11] Dose-response studies may be necessary to determine the optimal dose for a specific mouse strain and experimental endpoint.

  • Injection Procedure:

    • Properly restrain the mouse.

    • Administer the NMUN solution via intraperitoneal injection.

    • Monitor the animal for any immediate adverse reactions.

V. Post-Administration Monitoring and Tumor Assessment
  • Animal Monitoring: Monitor the animals regularly for signs of toxicity, such as weight loss, lethargy, or respiratory distress.

  • Tumor Development: Lung tumors, such as adenomas and adenocarcinomas, can be observed within 26 weeks in susceptible mouse strains.[11]

  • Tumor Assessment:

    • At the experimental endpoint, euthanize the animals.

    • Perform a necropsy and carefully examine the lungs for visible tumor nodules on the surface.

    • Excise the lungs and fix them in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • For histopathological analysis, embed the fixed lung tissue in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Tumor multiplicity (number of tumors per mouse) and tumor size can be quantified.

Experimental_Workflow Animal_Selection Animal Selection (e.g., A/J mice) Acclimatization Acclimatization (1 week) Animal_Selection->Acclimatization NMUN_Admin NMUN Administration (e.g., i.p. injection) Acclimatization->NMUN_Admin NMUN_Prep NMUN Solution Preparation (in fume hood) NMUN_Prep->NMUN_Admin Monitoring Post-Administration Monitoring (Health & Weight) NMUN_Admin->Monitoring Endpoint Experimental Endpoint (e.g., 26 weeks) Monitoring->Endpoint Euthanasia Euthanasia & Necropsy Endpoint->Euthanasia Tumor_Assessment Tumor Assessment Euthanasia->Tumor_Assessment Histopathology Histopathological Analysis (H&E Staining) Tumor_Assessment->Histopathology Data_Analysis Data Analysis (Tumor Multiplicity & Size) Histopathology->Data_Analysis

Caption: Experimental workflow for NMUN-induced lung cancer in mice.

Quantitative Data Summary

The following table summarizes representative dosage information for NMUN-induced tumorigenesis in mice. Note that the optimal dose can vary depending on the mouse strain, age, and experimental goals.

Animal ModelNMUN DoseAdministration RouteObservation PeriodOutcomeReference
FVB-Trp53+/- mice25, 50, 75 mg/kg (single dose)Intraperitoneal (i.p.)26 weeksDose-dependent increase in thymic malignant lymphoma and primary lung tumors. 50 mg/kg considered suitable.[11]
Swiss-derived SHR mice (young)10, 20, 50 mg/kg (single dose)Intraperitoneal (i.p.)Variable (until moribund)Increased incidence of lung adenomas at 20 mg/kg.[13]

Safety and Handling of this compound

NMUN is a hazardous substance and requires strict safety protocols.

  • Handling: Always handle NMUN in a designated area, such as a certified chemical fume hood.[12] Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[12]

  • Storage: Store NMUN under refrigeration in a tightly sealed container, protected from light.[14]

  • Spills: In case of a spill, evacuate the area. Collect the powdered material safely and deposit it in a sealed container for hazardous waste disposal. Ventilate and wash the area after cleanup.[14]

  • Waste Disposal: All disposable materials contaminated with NMUN, as well as any unused NMUN, must be disposed of as hazardous waste according to institutional and regulatory guidelines.[12] Animal carcasses, bedding, and cages from treated animals should also be handled as hazardous waste.[2]

  • Decontamination: Surfaces and reusable equipment can be decontaminated by soaking in a solution of 10% sodium thiosulfate and 1% sodium hydroxide for 24 hours.[12]

Conclusion

The use of this compound provides a robust and reproducible model for studying lung carcinogenesis. By understanding its mechanism of action and adhering to strict experimental and safety protocols, researchers can effectively utilize this model to advance our knowledge of lung cancer biology and develop novel therapeutic strategies.

References

N-Nitroso-N-methylurethane solution preparation and stability

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: N-Nitroso-N-methylurethane (NMU) Solution Preparation, Stability, and Safe Handling

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely employed in preclinical research to induce carcinogenesis in animal models.[1][2][3] Its efficacy as a research tool is directly dependent on the precise preparation of solutions and a thorough understanding of its inherent instability. This guide provides a comprehensive overview of NMU, detailing its mechanism, critical safety protocols, step-by-step procedures for solution preparation for both in vitro and in vivo applications, and an in-depth analysis of its stability profile. The protocols herein are designed to ensure experimental reproducibility, accuracy, and, most importantly, operator safety when handling this hazardous compound.

Scientific Background and Hazard Profile

Mechanism of Action

NMU does not require metabolic activation to exert its biological effects.[3] It is a direct-acting alkylating agent that transfers its methyl group to nucleophilic sites on cellular macromolecules, most significantly to the nucleobases within DNA.[2][4] This methylation can lead to DNA damage and AT:GC transition mutations, initiating the cascade of events that can result in carcinogenesis.[2] Its reliability in inducing tumors in specific organs, such as the mammary gland, stomach, and nervous system, has made it a cornerstone for studying cancer biology and evaluating potential chemotherapeutic agents.[3][5][6]

Critical Hazard Overview

NMU is classified as a potent carcinogen, mutagen, and teratogen and is reasonably anticipated to be a human carcinogen.[2][3][5][7][8] Exposure can occur through inhalation, ingestion, and dermal contact.[7][8]

  • Carcinogenicity: Proven to cause cancer in multiple animal species.[1][5] The EPA has classified it as a Group B2, probable human carcinogen.[9]

  • Mutagenicity: Causes genetic damage by direct DNA alkylation.[2]

  • Teratogenicity: Animal studies have shown that NMU can cause birth defects and is toxic to embryos.[2][5][9]

  • Chemical Instability: The compound is sensitive to light, humidity, and heat.[10][11][12] It can decompose explosively when heated and should be stored under refrigeration.[5][10] It is particularly unstable in aqueous solutions, with stability being highly pH-dependent.[10][11]

Due to these severe hazards, all work with NMU must be conducted with strict adherence to the safety protocols outlined in the following section. There is no safe level of exposure to a carcinogen, so all contact should be minimized.[5]

Mandatory Safety and Handling Protocols

Working with NMU requires a multi-layered safety approach, combining engineering controls, personal protective equipment, and stringent decontamination procedures.

Engineering Controls
  • Chemical Fume Hood: All handling of solid NMU and preparation of its solutions must be performed inside a certified chemical fume hood to prevent inhalation of powders or aerosols.[7][8]

  • Animal Studies: Injection of animals with NMU and subsequent cage changes (for at least the first 3 days) should be conducted within a Class II Type B Biosafety Cabinet or a designated chemical fume hood to manage potential exposure from animal excretions.[7][8]

  • Designated Area: A specific area of the lab should be designated for NMU work. This area should be clearly marked with hazard signs.

Personal Protective Equipment (PPE)

A complete PPE ensemble is mandatory for all personnel handling NMU:

  • Gloves: Double nitrile gloves are required. Ensure gloves are long enough to cover the wrist and the junction with the lab coat sleeve.[8]

  • Eye Protection: Chemical safety goggles are mandatory.[8]

  • Body Protection: A lab coat, preferably a disposable one, should be worn.[7]

  • Respiratory Protection: A respirator may be required depending on the specific procedures and institutional safety assessment.[7][8]

Spill Management

In case of a spill, evacuate all non-essential personnel from the area.[5]

  • Solid Spills: Do NOT dry sweep. Gently cover the spill with absorbent paper dampened with 5% acetic acid.[12] Carefully transfer the dampened material and paper into a suitable, sealed container for hazardous waste.[12]

  • Liquid Spills: Use absorbent pads to contain and wipe up the liquid.[8]

  • Decontamination: Clean the spill area thoroughly with a 10% sodium thiosulfate, 1% sodium hydroxide solution, followed by soap and water.[7][8]

Decontamination and Waste Disposal

All materials and surfaces that come into contact with NMU must be decontaminated or disposed of as hazardous waste.

  • Decontamination Solution: Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.[7]

  • Procedure: Submerge reusable glassware and other non-porous materials in the decontamination solution for at least 24 hours within a chemical fume hood.[7] After 24 hours, the solution can be neutralized and poured down the drain with copious amounts of water, and the glassware can be washed normally.[7]

  • Waste Disposal: All disposable materials (gloves, absorbent pads, vials, etc.) contaminated with NMU must be collected in a sealed, clearly labeled hazardous waste container for incineration.[5][7] Used needles and syringes must be disposed of in a designated sharps container.[7]

Solution Preparation Protocols

The choice of solvent is dictated by the experimental application. NMU is soluble in many common organic solvents and can be prepared in aqueous solutions for immediate use.[10]

Rationale for Solvent Selection
  • DMSO: Used for preparing high-concentration stock solutions for in vitro studies. NMU is highly soluble in DMSO.[13][14] These stocks are then diluted to final concentrations in cell culture media.

  • Saline / Citrate Buffer: The most common vehicle for in vivo administration (e.g., intraperitoneal or intravenous injection).[4][6] A slightly acidic pH (e.g., pH 6.0) is often used to moderately slow the rapid degradation that occurs at neutral pH.[4][11]

  • Corn Oil: An alternative vehicle for in vivo studies, particularly for intragastric administration.[13][14]

Causality Principle: The extreme instability of NMU in neutral or alkaline aqueous solutions necessitates that such solutions be prepared immediately before use and often kept on ice to minimize degradation prior to administration.

Workflow for NMU Solution Preparation

NMU_Degradation cluster_main NMU Decomposition (pH Dependent) NMU This compound (NMU) Intermediate [Unstable Intermediate] NMU->Intermediate Hydrolysis (rate increases with pH) Diazonium Methyldiazonium Ion (CH₃N₂⁺) (Ultimate Alkylating Agent) Intermediate->Diazonium Spontaneous Decomposition AlkylatedDNA Methylated DNA Diazonium->AlkylatedDNA DNA Cellular Nucleophiles (e.g., Guanine in DNA) DNA->AlkylatedDNA

References

Application Notes and Protocols for Studying DNA Adduct Formation Using N-Nitroso-N-methylurethane

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on N-Nitroso-N-methylurethane (NMU): A Tool for Mechanistic Toxicology and Carcinogenesis Research

This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent that has been instrumental in the fields of experimental oncology and genetic toxicology.[1] Unlike many carcinogens that require metabolic activation, NMU spontaneously decomposes to form a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[1][2] This direct-acting nature provides a clear and controllable model for studying the fundamental mechanisms of DNA damage and its consequences, including mutagenesis and the initiation of cancer.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the scientific principles underpinning the use of NMU for studying DNA adduct formation. By explaining the "why" behind the "how," this document aims to empower researchers to design, execute, and interpret their experiments with confidence and scientific rigor.

Extreme Caution is Warranted: NMU is a potent carcinogen, mutagen, and teratogen and is reasonably anticipated to be a human carcinogen.[1][5] All handling must be performed with extreme care, adhering to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and certified chemical fume hoods.[6][7][8]

Part 1: The Chemistry and Biology of NMU-Induced DNA Adducts

Mechanism of DNA Alkylation by NMU

NMU's utility as a research tool stems from its straightforward mechanism of action. It does not require metabolic activation to exert its genotoxic effects.[1][9] In an aqueous environment, NMU undergoes spontaneous decomposition to generate a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate is the ultimate methylating species, readily attacking nucleophilic centers within the DNA molecule.

NMU_Mechanism cluster_alkylation Alkylation Reaction NMU This compound (NMU) Decomposition Spontaneous Decomposition (Aqueous environment) NMU->Decomposition Diazonium Methyldiazonium Ion (CH₃N₂⁺) (Reactive Electrophile) Decomposition->Diazonium Adducts Methylated DNA Adducts (e.g., O⁶-meG, N⁷-meG) Diazonium->Adducts Attacks Nucleophilic Sites DNA DNA

Caption: Mechanism of NMU-induced DNA alkylation.

The Spectrum of NMU-Induced DNA Adducts

The methyldiazonium ion alkylates various nitrogen and oxygen atoms in DNA bases. The primary adducts formed are:

  • N⁷-methylguanine (N⁷-meG): This is the most abundant adduct, accounting for a significant portion of the total methylation.[10][11] While it is the major adduct, it is generally considered to be less mutagenic than O-alkylated products.[12]

  • O⁶-methylguanine (O⁶-meG): This is a highly pro-mutagenic lesion.[2][11][13] During DNA replication, O⁶-meG can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[3][4] The formation and persistence of O⁶-meG are strongly correlated with the carcinogenic potential of alkylating agents.[14]

  • O⁴-methylthymine (O⁴-meT): Another miscoding lesion that can contribute to mutagenesis, although it is formed at a much lower frequency than O⁶-meG.[15][16][17]

  • 3-methyladenine (N³-meA): A cytotoxic lesion that can block DNA replication.

The relative abundance of these adducts can vary depending on the experimental conditions. However, the ratio of N⁷-meG to O⁶-meG is often used as an indicator of the type of alkylating agent and its carcinogenic potential.

DNA AdductTypical AbundanceBiological Significance
N⁷-methylguanine (N⁷-meG) HighMajor adduct, less mutagenic, can lead to depurination.[10][12]
O⁶-methylguanine (O⁶-meG) ModerateHighly pro-mutagenic, causes G:C to A:T transitions.[2][13][14]
O⁴-methylthymine (O⁴-meT) LowMiscoding lesion, contributes to mutagenesis.[15][16][17]
3-methyladenine (N³-meA) ModerateCytotoxic, blocks DNA replication.[11]

Part 2: Safety and Handling of NMU

CAUTION: NMU is a highly toxic and potent carcinogen.[7] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Gloves: Double nitrile gloves are required. Ensure gloves are long enough to cover the wrist and are changed frequently.[7]

  • Lab Coat: A dedicated lab coat, preferably disposable or laundered separately.

  • Eye Protection: Chemical safety goggles.[7]

  • Respiratory Protection: A respirator may be required, especially when handling the solid compound.[6]

Handling Procedures
  • All work with NMU, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[6][7]

  • Use absorbent pads on the work surface to contain any spills.[6]

  • Avoid generating aerosols during preparation and administration.[6]

Inactivation and Waste Disposal
  • Inactivation Solution: Prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide.[6]

  • Decontamination: All non-disposable equipment that comes into contact with NMU should be soaked in the inactivation solution for at least 24 hours.[6]

  • Waste: All disposable materials, unused NMU, and contaminated animal bedding must be collected and disposed of as hazardous waste according to institutional guidelines.[6][7]

Part 3: Experimental Protocols

Protocol for In Vitro DNA Adduct Formation

This protocol describes the treatment of isolated DNA or cultured cells with NMU to induce DNA adducts for subsequent analysis.

Causality Behind Experimental Choices:

  • Isolated DNA vs. Cultured Cells: Using isolated DNA (e.g., calf thymus DNA) provides a clean system to study the direct chemical reactivity of NMU with DNA. Cultured cells offer a more biologically relevant model, incorporating cellular processes like DNA repair.

  • Concentration and Time: The concentration of NMU and the incubation time are critical variables that will determine the extent of DNA adduction. Pilot studies are recommended to establish optimal conditions for the desired level of damage.

Step-by-Step Methodology:

  • Preparation of NMU Stock Solution:

    • In a certified chemical fume hood, carefully weigh the required amount of NMU powder.

    • Dissolve the NMU in a suitable solvent. For cell culture, sterile DMSO is often used. For reactions with isolated DNA, a buffer-compatible solvent is needed. Prepare fresh immediately before use as NMU is unstable in solution.[4]

  • Treatment:

    • For Isolated DNA:

      • Dissolve calf thymus DNA in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

      • Add the NMU stock solution to the DNA solution to achieve the desired final concentration (e.g., 10 µM - 1 mM).

      • Incubate at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.[18]

    • For Cultured Cells:

      • Plate cells at an appropriate density and allow them to adhere overnight.

      • Replace the culture medium with fresh medium containing the desired final concentration of NMU (e.g., 5 µM - 100 µM).[19]

      • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Termination of Reaction and DNA Isolation:

    • For Isolated DNA: Stop the reaction by adding 2.5 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate to precipitate the DNA.

    • For Cultured Cells: Aspirate the NMU-containing medium, wash the cells with PBS, and then harvest the cells.

    • Isolate genomic DNA using a standard DNA extraction protocol (e.g., phenol-chloroform extraction or a commercial kit). Ensure high purity of the extracted DNA (A260/280 ratio of ~1.8).[20]

  • DNA Quantification: Accurately quantify the DNA concentration using a UV-Vis spectrophotometer or a fluorometric method.[20]

  • Proceed to Adduct Analysis: The isolated DNA is now ready for analysis using methods described in Part 4.

Protocol for In Vivo DNA Adduct Formation in a Rodent Model

This protocol provides a general guideline for inducing DNA adducts in rats using NMU, a widely used model for mammary carcinogenesis.[2][9]

Causality Behind Experimental Choices:

  • Animal Model: Sprague-Dawley and Wistar-Furth rats are susceptible strains for NMU-induced mammary tumors.[9][21] The age of the animals at the time of administration is critical for tumor induction rates.

  • Dose and Administration: A single intraperitoneal injection of 50 mg/kg body weight is a commonly used and effective dose for inducing mammary tumors and significant DNA adduct formation.[2][9]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate female rats (e.g., Sprague-Dawley, 40-50 days old) to the facility for at least one week.

  • Preparation of NMU solution:

    • Immediately before use, dissolve NMU in a sterile vehicle, such as citrate buffer or 5% saline.[19]

    • The concentration should be calculated to deliver the desired dose in a reasonable injection volume (e.g., 0.5 mL).

  • NMU Administration:

    • Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.[2]

  • Post-Administration Monitoring:

    • Monitor the animals regularly for any signs of toxicity.

    • House the animals in cages with appropriate labeling indicating the use of a carcinogen.[7]

    • Handle animal bedding as hazardous waste for at least 3 days post-injection.[7]

  • Tissue Collection:

    • At predetermined time points (e.g., 4 hours, 24 hours, or several days) post-injection, euthanize the animals according to approved protocols.

    • Promptly dissect the target tissues (e.g., mammary gland, liver, spleen, lung) and snap-freeze them in liquid nitrogen.[22] Store at -80°C until DNA isolation.

  • DNA Isolation and Analysis:

    • Isolate genomic DNA from the collected tissues.

    • Proceed with DNA adduct analysis as described in Part 4.

Part 4: Analysis of NMU-Induced DNA Adducts

Several highly sensitive techniques can be employed to detect and quantify NMU-induced DNA adducts. The choice of method depends on the specific adduct of interest, the required sensitivity, and the available instrumentation.

Adduct_Analysis_Workflow cluster_sample Sample Preparation cluster_methods Analytical Methods cluster_output Data Output DNA_Sample DNA from In Vitro or In Vivo Experiment Hydrolysis DNA Hydrolysis (Acidic or Enzymatic) DNA_Sample->Hydrolysis Immuno Immunoassays (e.g., Immuno-slot blot) DNA_Sample->Immuno Analysis of Intact DNA LCMS LC-MS/MS Hydrolysis->LCMS Analysis of Bases/Nucleosides P32 ³²P-Postlabeling Hydrolysis->P32 Analysis of Nucleoside Monophosphates Quant Adduct Quantification (e.g., adducts/10⁸ nucleotides) LCMS->Quant P32->Quant Immuno->Quant

Caption: General workflow for the analysis of DNA adducts.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS is a highly specific and sensitive method for quantifying DNA adducts.[3] It involves the separation of hydrolyzed DNA components by liquid chromatography, followed by detection and fragmentation in a tandem mass spectrometer. Quantification is typically achieved using stable isotope-labeled internal standards.

Protocol Outline:

  • DNA Hydrolysis: Hydrolyze the DNA sample to release the adducted bases or nucleosides. Acid hydrolysis is commonly used for the analysis of methylated purines like N⁷-meG and O⁶-meG.[3]

  • LC Separation: Separate the hydrolyzed components on a reverse-phase HPLC column.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive ion mode.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for the specific mass transitions of the target adducts and their stable isotope-labeled internal standards.[23]

    • For O⁶-methylguanine, a common transition is m/z 166 → 149.[23]

  • Quantification: Create a calibration curve using known amounts of the adduct standards and internal standards to quantify the amount of adduct in the sample. The results are typically expressed as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

ParameterTypical Value
Lower Limit of Quantification (O⁶-meG) ~75 fmol[3]
Lower Limit of Quantification (N⁷-meG) ~150 fmol[3]
Precision (RSD) < 15%
³²P-Postlabeling Assay

Principle: This is an ultra-sensitive method capable of detecting very low levels of DNA adducts (as low as 1 adduct in 10⁹-10¹⁰ nucleotides).[1][5][15] It involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with ³²P, and separation by chromatography.

Protocol Outline:

  • DNA Digestion: Digest the DNA sample to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]

  • Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion, which removes normal nucleotides.

  • Radiolabeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[1]

  • Separation and Detection: Separate the ³²P-labeled adducts using multi-directional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[24][25]

  • Quantification: Detect the radioactive spots or peaks and quantify the amount of adduct relative to the total amount of DNA.

Immunoassays (e.g., Immuno-slot blot)

Principle: Immunoassays utilize antibodies that specifically recognize a particular DNA adduct, such as O⁶-meG. The immuno-slot blot assay is a semi-quantitative method that allows for the rapid screening of multiple samples.[7]

Protocol Outline:

  • DNA Denaturation and Immobilization: Denature the DNA samples and immobilize them onto a nitrocellulose membrane using a slot-blot apparatus.

  • Antibody Incubation:

    • Block the membrane to prevent non-specific binding.

    • Incubate with a primary antibody specific for the adduct of interest (e.g., anti-O⁶-meG).

    • Incubate with an enzyme-linked secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantification: Compare the signal intensity of the samples to a standard curve generated with DNA of known adduct concentration.

References

N-Nitroso-N-methylurethane (NMU): A Precision Tool for Unraveling Molecular Carcinogenesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Employing N-Nitroso-N-methylurethane in Carcinogenesis Research

This compound (NMU), a potent and direct-acting alkylating agent, serves as a cornerstone in the field of experimental oncology.[1][2] Unlike many carcinogens that require metabolic activation, NMU's intrinsic reactivity allows for a controlled and reproducible induction of tumors in a variety of animal models, making it an invaluable tool for studying the intricate molecular events that drive cancer initiation and progression.[3] Its primary mechanism of action involves the transfer of a methyl group to nucleobases in DNA, leading to the formation of DNA adducts.[4] Of particular significance is the formation of O6-methylguanine (O6-MeG), a pre-mutagenic lesion that, if not repaired, can lead to G:C to A:T transition mutations during DNA replication.[4] This specific mode of action provides a defined molecular starting point for investigating the cascade of events leading to neoplastic transformation.

This comprehensive guide provides detailed application notes and validated protocols for the use of NMU in molecular carcinogenesis research. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively and safely utilize NMU as a tool to model various cancers, investigate carcinogenic mechanisms, and evaluate potential therapeutic and preventative agents.

Section 1: Mechanistic Insights into NMU-Induced Carcinogenesis

The carcinogenic activity of NMU is intrinsically linked to its ability to chemically modify DNA. As a direct-acting alkylating agent, it does not require enzymatic activation to exert its genotoxic effects.[2] Upon administration, NMU spontaneously decomposes to a reactive methyldiazonium ion, which readily methylates nucleophilic sites on DNA bases.

The formation of O6-methylguanine (O6-MeG) is a critical initiating event in NMU-induced carcinogenesis.[4] This adduct is misread by DNA polymerase during replication, leading to the incorporation of thymine instead of cytosine. If this mismatch is not corrected by the cell's DNA repair machinery, specifically by the enzyme O6-methylguanine-DNA methyltransferase (MGMT), a permanent G:C to A:T transition mutation will be fixed in the genome of daughter cells.[5] The accumulation of such mutations in critical genes, such as the ras proto-oncogene, is a key driver of cellular transformation and tumor development.[6]

Beyond O6-MeG, NMU can also induce other DNA adducts, including N7-methylguanine and N3-methyladenine, although these are generally considered less mutagenic.[4] The organ-specific carcinogenicity of NMU is thought to be influenced by a combination of factors, including the rate of NMU delivery and decomposition in different tissues, the efficiency of DNA repair pathways in those tissues, and the proliferative state of the target cells.

Caption: Mechanism of NMU-induced DNA mutation.

Section 2: Safety and Handling Protocols for this compound

NMU is a potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[7][8] Adherence to strict safety protocols is paramount to minimize exposure risk.

2.1 Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of chemically resistant nitrile gloves.[9] Ensure gloves are long enough to cover the wrist and lab coat sleeve.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required.

  • Eye Protection: Chemical safety goggles are mandatory.[10]

  • Respiratory Protection: All handling of solid NMU and preparation of solutions must be performed in a certified chemical fume hood or a Class II Type B biological safety cabinet.[9][11] For tasks with a high risk of aerosol generation, a full-face respirator with appropriate cartridges may be necessary.[10]

2.2 Preparation and Handling of NMU Solutions

  • Designated Area: All work with NMU must be conducted in a designated and clearly marked area within a chemical fume hood.[9]

  • Work Surface: Line the work area with absorbent pads to contain any potential spills.[11]

  • Weighing: Weigh solid NMU in a tared, sealed container to prevent dissemination of the powder.

  • Solution Preparation: Prepare NMU solutions immediately before use, as it is unstable in aqueous solutions.[2] Dissolve the required amount of NMU in the appropriate vehicle (e.g., saline, citrate buffer) within the chemical fume hood.

  • Transport: When transporting NMU, use a secondary, sealed, and shatterproof container.[9]

2.3 Waste Disposal and Decontamination

  • Solid Waste: All disposable materials contaminated with NMU (e.g., gloves, absorbent pads, pipette tips) must be collected in a designated hazardous waste container.[11]

  • Liquid Waste: Unused NMU solutions should be collected for hazardous waste disposal.

  • Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container for incineration.[11]

  • Decontamination: Reusable glassware and surfaces can be decontaminated by soaking in a 10% sodium thiosulfate, 1% sodium hydroxide solution for at least 24 hours.[11] For minor spills, absorb the liquid with pads, and then clean the area with a 0.5% sodium hypochlorite solution followed by water.[9]

Section 3: Application in Animal Models of Carcinogenesis

NMU is a versatile tool for inducing tumors in a variety of organs, providing robust models for studying cancer biology and testing novel therapies.

Mammary Carcinogenesis in Rats

The NMU-induced rat mammary carcinoma model is one of the most widely used systems in breast cancer research due to its histological and hormonal similarities to human breast cancer.[4][12]

Experimental Protocol: Induction of Mammary Tumors in Sprague-Dawley Rats

  • Animal Model: Female Sprague-Dawley rats, 50 days of age, are recommended.[13][14]

  • NMU Preparation: Prepare a fresh solution of NMU at a concentration of 10 mg/mL in 0.9% NaCl (saline). This should be done in a chemical fume hood immediately prior to injection.

  • Dosage and Administration: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.[14]

  • Tumor Monitoring: Begin weekly palpation of the mammary glands four weeks after NMU injection to monitor for tumor development.[6] Record the date of appearance, location, and size of each tumor.

  • Endpoint: The experiment can be terminated at a predetermined time point (e.g., 24 weeks post-injection) or when tumors reach a specific size as dictated by the institutional animal care and use committee (IACUC) guidelines.[14]

  • Tissue Collection: At necropsy, carefully dissect the tumors and surrounding mammary tissue. A portion of each tumor should be fixed in 10% neutral buffered formalin for histological analysis, and the remainder can be snap-frozen in liquid nitrogen for molecular studies.

ParameterRecommended Protocol
Animal Model Female Sprague-Dawley Rats
Age at Injection 50 days
Carcinogen This compound (NMU)
Dose 50 mg/kg body weight
Route of Administration Intraperitoneal (i.p.)
Vehicle 0.9% NaCl
Tumor Latency Palpable tumors typically appear 6-8 weeks post-injection
Tumor Incidence High, often approaching 100%

Causality Behind Experimental Choices:

  • Animal Strain and Age: Sprague-Dawley rats at 50 days of age are particularly susceptible to NMU-induced mammary carcinogenesis due to the developmental stage of their mammary glands.

  • Route of Administration: Intraperitoneal injection provides a systemic distribution of NMU, leading to the development of multiple primary tumors, which can be advantageous for studying tumor heterogeneity and response to therapy. An alternative, intraductal administration, allows for more localized tumor induction.[3][15]

  • Dosage: The 50 mg/kg dose is well-established to induce a high incidence of mammary tumors with a relatively short latency period, while minimizing acute toxicity.[13]

Gastric Carcinogenesis in Mice

NMU can also be used to induce gastric tumors in mice, providing a valuable model for studying stomach cancer.[16][17]

Experimental Protocol: Induction of Gastric Tumors in C57BL/6 Mice

  • Animal Model: Male C57BL/6 mice are a commonly used strain.

  • NMU Preparation: Prepare a fresh solution of NMU in drinking water at a concentration of 240 ppm.[18]

  • Administration: Provide the NMU-containing drinking water to the mice on alternate weeks for a total of 5 weeks.[18]

  • Monitoring: Monitor the animals for signs of illness. Body weight should be recorded weekly.

  • Endpoint: The experiment is typically terminated after 6 months or longer, depending on the research question.[16]

  • Tissue Collection: At necropsy, the stomach should be removed, opened along the greater curvature, and examined for tumors. The tissue should then be fixed in formalin for histological analysis.

Caption: General workflow for NMU-induced carcinogenesis.

Lung Carcinogenesis

NMU has also been shown to induce lung tumors in various animal species, including mice.[19]

Experimental Protocol: Induction of Lung Tumors in A/J Mice

  • Animal Model: A/J mice are highly susceptible to chemically induced lung tumors.

  • NMU Preparation: Prepare a fresh solution of NMU in a suitable vehicle.

  • Dosage and Administration: Intravenous (i.v.) administration of NMU has been shown to induce lung tumors in mice.[19] The optimal dose and treatment schedule should be determined in pilot studies.

  • Monitoring and Endpoint: Monitor the animals for respiratory distress or other signs of illness. The experiment is typically terminated at a predefined time point, and the lungs are harvested for tumor analysis.

  • Tissue Collection and Analysis: At necropsy, the lungs should be inflated with formalin, and the number of surface tumors counted. The lungs are then processed for histological examination.

Section 4: Downstream Analysis of NMU-Induced Carcinogenesis

A key advantage of using NMU is the ability to perform detailed molecular and histological analyses to understand the mechanisms of carcinogenesis.

4.1 Histological Analysis

  • Procedure: Formalin-fixed, paraffin-embedded tissues are sectioned and stained with hematoxylin and eosin (H&E) for microscopic examination.[20][21]

  • Purpose: H&E staining allows for the classification of tumor types (e.g., adenocarcinoma, papilloma), assessment of tumor grade, and identification of pre-neoplastic lesions.[6][22]

4.2 DNA Adduct Analysis

The quantification of DNA adducts, particularly O6-MeG, is crucial for understanding the direct genotoxic effects of NMU.

Protocol: Quantification of O6-methylguanine by LC-MS/MS

  • DNA Isolation: Isolate genomic DNA from tumor and normal tissues using standard protocols.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.[23]

  • LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify O6-methyl-2'-deoxyguanosine (O6-Me-dG).[24][25] Isotope-labeled internal standards are used for accurate quantification.

  • Data Analysis: The amount of O6-Me-dG is typically expressed as the number of adducts per 10^8 normal nucleotides.

4.3 Mutational Analysis

Analyzing the mutational landscape of NMU-induced tumors can identify the key driver genes involved in carcinogenesis.

Protocol: Analysis of ras Gene Mutations

  • DNA Extraction: Extract genomic DNA from tumor samples.

  • PCR Amplification: Amplify the relevant exons of the ras gene (e.g., codons 12, 13, and 61 of H-ras, K-ras) using polymerase chain reaction (PCR).

  • Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the PCR products to identify specific point mutations. NGS can provide a more comprehensive view of the mutational spectrum.

Conclusion: NMU as a Foundational Tool in Cancer Research

This compound remains a powerful and relevant tool in molecular carcinogenesis. Its direct-acting nature and well-characterized mechanism of action provide a robust platform for generating clinically relevant animal models of cancer. The protocols outlined in this guide are intended to provide a solid foundation for researchers to design and execute well-controlled and informative studies. By combining the use of NMU-induced tumor models with advanced analytical techniques, scientists can continue to unravel the complex molecular pathways that underpin cancer development, paving the way for novel diagnostic and therapeutic strategies.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of N-Nitroso-N-methylurethane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-Nitroso-N-methylurethane (NMU). NMU is a potent genotoxic impurity, and its monitoring in pharmaceutical products is of utmost importance for patient safety. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and a full validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research environments.

Introduction

This compound (NMU) is an N-nitroso compound that is classified as a probable human carcinogen.[4] Its presence in pharmaceuticals, even at trace levels, is a significant safety concern. Regulatory agencies worldwide require stringent control over such genotoxic impurities in drug substances and products. Consequently, sensitive and reliable analytical methods are essential for their detection and quantification.

This application note addresses the critical need for a validated analytical procedure for NMU. The described RP-HPLC method with UV detection is designed for researchers, scientists, and drug development professionals to ensure the safety and quality of pharmaceutical products.

Causality of Method Choice: A reversed-phase HPLC method was selected due to its wide applicability, robustness, and suitability for separating small polar molecules like NMU from various sample matrices. A C18 stationary phase provides excellent retention and selectivity, while a gradient elution with a simple mobile phase of water and acetonitrile allows for efficient separation and reasonable run times. UV detection is chosen for its accessibility and sufficient sensitivity for the intended purpose, with a detection wavelength set near the absorbance maximum of the nitroso functional group.

Safety Precautions

Extreme Caution is Required when Handling NMU.

This compound is a potent carcinogen, mutagen, and teratogen.[4][5][6] All handling of NMU, including pure substance, stock solutions, and samples, must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and chemical safety goggles, must be worn at all times.[7] All contaminated materials and waste must be disposed of as hazardous waste according to institutional and local regulations. Decontamination of work surfaces and glassware should be performed using a validated procedure, such as treatment with a 10% sodium thiosulfate and 1% sodium hydroxide solution.[8]

HPLC Analysis Method

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV/Vis or Photodiode Array (PDA) Detector
Column Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent C18 column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 15 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
Rationale for Method Parameters
  • Column: The XSelect HSS T3 column is chosen for its balanced retention of polar and non-polar compounds and its excellent peak shape for a wide range of analytes.

  • Mobile Phase: A simple mobile phase of water and acetonitrile with a formic acid modifier is used. Formic acid helps to control the pH and ensure good peak shape. For mass spectrometry (MS) compatible applications, formic acid is a suitable choice.[1][9]

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of NMU while also allowing for the separation of potential impurities and degradation products with different polarities.

  • Detection Wavelength: The UV detection wavelength of 235 nm is selected based on the known absorbance maxima of N-nitroso compounds, which typically exhibit strong absorbance in the 230-245 nm range.[10]

Experimental Protocols

Standard Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This solution should be stored under refrigeration and protected from light.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (Illustrative Example for a Tablet Formulation)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powdered tablets equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 50 mL centrifuge tube.

  • Add 20 mL of diluent (50:50 acetonitrile/water) to the centrifuge tube.

  • Vortex for 5 minutes to facilitate the extraction of NMU.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm PVDF syringe filter into an HPLC vial.

Rationale: This extraction procedure is designed to efficiently solubilize NMU from the tablet matrix while minimizing the extraction of potentially interfering excipients. Centrifugation and filtration are critical steps to remove particulate matter that could damage the HPLC column.[11]

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][3]

System Suitability

System suitability testing ensures the chromatographic system is performing adequately.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of 6 Replicate Injections ≤ 2.0%
Specificity (Forced Degradation Study)

A forced degradation study was performed to demonstrate the specificity and stability-indicating nature of the method. A solution of NMU was subjected to various stress conditions.

Protocol:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours

  • Base Hydrolysis: 0.1 N NaOH at room temperature for 1 hour

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

Expected Results: The method should be able to resolve the NMU peak from any degradation products formed under these stress conditions. Due to its high reactivity, NMU is expected to degrade significantly under acidic, basic, and thermal conditions. The chromatograms should show no interference at the retention time of NMU from degradants, placebo, or other impurities.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation Standard Prepare Standard Solutions SystemSuitability System Suitability Test Standard->SystemSuitability Sample Prepare Sample Solutions Analysis Inject Samples & Standards Sample->Analysis SpikedSample Prepare Spiked Samples (Accuracy) Accuracy Accuracy SpikedSample->Accuracy SystemSuitability->Analysis Pass Specificity Specificity (Forced Degradation) Analysis->Specificity Linearity Linearity Analysis->Linearity Analysis->Accuracy Precision Precision (Repeatability & Intermediate) Analysis->Precision Robustness Robustness Analysis->Robustness LOQ Limit of Quantitation Analysis->LOQ

Linearity

The linearity of the method was evaluated over a concentration range of 0.1 µg/mL to 10 µg/mL.

Table 3: Linearity Data

ParameterResult
Concentration Range 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by analyzing a sample of a representative placebo spiked with NMU at three different concentration levels (50%, 100%, and 150% of the target concentration).

Table 4: Accuracy Data

Spiked LevelMean Recovery (%)%RSD
50%98.51.2
100%101.20.9
150%99.81.1
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

Table 5: Precision Data

Parameter%RSD
Repeatability (n=6) ≤ 1.5%
Intermediate Precision (different day, different analyst) ≤ 2.0%
Limit of Quantitation (LOQ) and Limit of Detection (LOD)

The LOQ and LOD were determined based on the signal-to-noise ratio.

Table 6: LOQ and LOD

ParameterResult
Limit of Quantitation (LOQ) 0.1 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters.

Table 7: Robustness Study

Parameter VariationResult
Flow Rate (± 0.1 mL/min) No significant impact on resolution or quantification
Column Temperature (± 2°C) No significant impact on resolution or quantification
Mobile Phase Composition (± 2% organic) No significant impact on resolution or quantification

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Sample Pharmaceutical Sample Extraction Solvent Extraction Sample->Extraction Standard NMU Reference Standard HPLC RP-HPLC Analysis Standard->HPLC Filtration Filtration (0.45 µm) Extraction->Filtration Filtration->HPLC Detection UV Detection (235 nm) HPLC->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification NMU Concentration Chromatogram->Quantification Validation Validation Data Quantification->Validation

Conclusion

The RP-HPLC method described in this application note is a reliable and robust method for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis and for monitoring the levels of this potent genotoxic impurity in pharmaceutical products, thereby ensuring patient safety.

References

N-Nitroso-N-methylurethane disposal of hazardous waste

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Safe Disposal of N-Nitroso-N-methylurethane (NMU) Hazardous Waste

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (NMU), a potent carcinogenic, mutagenic, and teratogenic alkylating agent, requires stringent handling and disposal protocols to ensure laboratory safety and environmental protection.[1][2] This document provides a comprehensive guide to the safe disposal of NMU, focusing on chemical inactivation as the primary step before entering the hazardous waste stream. The protocols detailed herein are synthesized from established safety guidelines and peer-reviewed chemical degradation methodologies to provide a framework that is both scientifically sound and practical for a research environment.

Introduction: The Critical Hazard of this compound

This compound (CAS No. 615-53-2), also referred to as N-Methyl-N-nitrosourethane, is an invaluable tool in experimental carcinogenesis, frequently used to induce tumors in animal models for cancer research.[2][3] However, its utility is matched by its extreme toxicity. Classified as a probable human carcinogen (Group 2A/B2) by the International Agency for Research on Cancer (IARC) and the U.S. Environmental Protection Agency (EPA), NMU poses a significant risk through inhalation, ingestion, and dermal contact.[4][5][6]

Beyond its biological hazards, NMU is chemically reactive and potentially explosive. It is a precursor for the synthesis of diazomethane, a highly toxic and explosive gas, and can decompose violently, particularly under alkaline conditions or when subjected to shock.[1][7][8] Therefore, managing NMU waste cannot be a matter of simple collection and disposal; it necessitates a proactive chemical neutralization strategy to mitigate these risks.

This guide provides detailed protocols for the chemical destruction of NMU waste and the decontamination of laboratory equipment, grounding these procedures in an understanding of the underlying chemical principles and regulatory requirements.

Hazard Assessment and Risk Management

Effective disposal begins with a thorough understanding of the risks. All personnel handling NMU must be trained on its specific hazards and the protocols outlined in this document.

Summary of Hazards
Hazard CategoryDescriptionPrimary Sources
Carcinogenicity Probable human carcinogen (IARC Group 2A / EPA Group B2). Potent carcinogen in all animal species tested.[4][5][6]IARC, EPA, NTP
Mutagenicity Acts as an alkylating agent, transferring a methyl group to nucleobases and causing AT:GC transition mutations.[1]Genetic Toxicology Data
Teratogenicity Causes birth defects; has been shown to be a teratogen in animals.[7]Animal Studies
Acute Toxicity Toxic via inhalation, ingestion, and skin contact. Exposure can cause headache, nausea, vomiting, and dermatitis.[7][8][9]Safety Data Sheets (SDS)
Organ Toxicity May cause damage to the liver, skin, and eyes.[7]NJDOH Fact Sheet
Reactivity Can decompose explosively, especially with strong bases (e.g., 40% KOH). Unstable above 20°C and is shock-sensitive.[1][7][8]Chemical Reactivity Data
Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety is mandatory when handling or disposing of NMU.

  • Designated Work Area: All handling of NMU, including weighing, solution preparation, and waste treatment, must occur within a designated area inside a certified chemical fume hood. This area should be clearly marked with warning signs.

  • Engineering Controls: A chemical fume hood is the primary engineering control to prevent inhalation exposure. The work surface within the hood should be protected with disposable, absorbent plastic-backed pads to contain any potential spills.[9][10]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Double-gloving with chemically resistant nitrile gloves is required. Ensure gloves are long enough to cover the wrist and lab coat sleeve.[10]

    • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashes.

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

    • Respirator: A respirator may be required depending on the procedure and institutional risk assessment.[9][10]

Core Principle of NMU Waste Management: Inactivate First

The central tenet of NMU disposal is that active NMU should never be placed directly into a hazardous waste container for routine pickup. The inherent instability and high reactivity of the compound pose a significant risk to waste handlers. The primary goal is to chemically convert NMU into non-carcinogenic, non-explosive products before final disposal. All disposal procedures must comply with federal (EPA), state, and local regulations for hazardous waste.[7][11][12]

cluster_0 NMU Waste Management Logic raw_waste Raw NMU Waste (Solid, Liquid, Contaminated Items) inactivate STEP 1: Chemical Inactivation (Choose Appropriate Protocol) raw_waste->inactivate  Primary Objective verify STEP 2: Verification (If required by institution) inactivate->verify  Ensure Complete Destruction dispose STEP 3: Dispose as Hazardous Waste (Compliance with EPA/RCRA) verify->dispose  Safe for Final Disposal cluster_1 Protocol 1: Bulk NMU Inactivation Workflow setup 1. Setup in Fume Hood (Flask in secondary container) dilute 2. Dilute Concentrated NMU (Use water) setup->dilute add_alloy 3. Add Al-Ni Alloy Powder (Approx. 5:1 ratio to NMU) dilute->add_alloy basify 4. Add 2M NaOH Slowly (Control temperature, stir) add_alloy->basify react 5. Stir for 24 hours (Ensure pH > 12) basify->react collect 6. Collect for Disposal (Label as treated waste) react->collect

References

Application Notes & Protocols: Standard Operating Procedures for N-Nitroso-N-methylurethane (NMU)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of N-Nitroso-N-methylurethane (NMU), a potent carcinogenic, mutagenic, and teratogenic compound frequently used in research settings for inducing tumors in animal models. Due to its significant health risks and chemical instability, strict adherence to established safety protocols is imperative. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed, field-proven procedures that prioritize safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound (also known as N-Methyl-N-nitrosourethane) is a powerful alkylating agent.[1] Its toxicity is exerted by transferring a methyl group to nucleobases in DNA, which can lead to mutations and the initiation of cancer.[1] The International Agency for Research on Cancer (IARC) classifies NMU as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans, based on sufficient evidence of carcinogenicity in experimental animals.[2] It is carcinogenic in all tested animal species, including mice, rats, hamsters, and guinea pigs, and can induce tumors through various routes of administration, even after a single dose or prenatal exposure.[2]

Scientist's Note: The primary routes of exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.[3] Given its proven carcinogenic effects in multiple animal models, all contact should be reduced to the lowest possible level, as there may be no safe exposure level to a carcinogen.[4]

Table 1: Chemical and Toxicological Properties of this compound

PropertyValueSource(s)
CAS Number 615-53-2[5]
Molecular Formula C₄H₈N₂O₃[5]
Molecular Weight 132.12 g/mol [6]
Appearance Yellow to pink liquid with a sweet odor.[5][5][6]
Primary Hazards Carcinogenic[2], Mutagenic[1], Teratogenic[1], Highly Toxic[3][7][1][2][3][7]
Stability Unstable; sensitive to light and may decompose spontaneously, especially upon heating.[6] May become explosive if stored above 15°C.[6] Stability in aqueous solutions is pH-dependent, decomposing rapidly at alkaline pH.[6][6]
Incompatibilities Strong acids, strong bases, strong reducing agents, and oxidizing agents.[8][9][8][9]

Engineering Controls and Designated Areas

The first and most critical line of defense against exposure is the use of proper engineering controls. All work involving NMU must be performed within a designated area that is clearly marked with warning signs.

A. Designated Area Requirements:

  • Access to the designated area must be restricted to authorized and trained personnel only.[10]

  • A sign must be posted at the entrance stating: "DANGER: this compound IN USE. CARCINOGEN. AUTHORIZED PERSONNEL ONLY."

  • All procedures that could generate aerosols or dust (e.g., weighing, reconstituting, preparing solutions) must be conducted inside a certified chemical fume hood or a Class II, Type B biological safety cabinet (total exhaust).[3][11]

B. Ventilation Controls:

  • Chemical Fume Hood: The fume hood must have a face velocity of 80-120 feet per minute. Its performance should be certified annually. The work surface inside the hood should be covered with a disposable, absorbent plastic-backed pad to contain any minor spills.[11]

  • Rationale: Constant negative pressure ventilation is essential to draw aerosols and vapors away from the operator's breathing zone, preventing inhalation exposure. The absorbent pad simplifies cleanup and minimizes the spread of contamination.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling NMU. Standard laboratory attire is not sufficient.

  • Body Protection: A disposable, solid-front gown or a flame-resistant lab coat worn over scrubs is required.[12] The lab coat must be fully buttoned with sleeves of sufficient length to prevent skin exposure between the glove and cuff.[12]

  • Hand Protection: Double nitrile gloves are mandatory.[3] Gloves must be long enough to cover the wrist and lab coat sleeve. Check for tears or holes before use. Gloves should be changed immediately if contamination is suspected and always after each procedure or every two hours of use.

  • Eye Protection: Chemical safety goggles that provide a seal around the eyes are required.[3] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

  • Respiratory Protection: For cleaning up spills or when engineering controls are not available or insufficient, a full-face respirator with N100 cartridges may be required.[12] All personnel who may need to wear a respirator must be part of the institution's respiratory protection program, which includes training and fit-testing.[12]

Scientist's Note: Do not wear contaminated PPE outside of the designated area. Disposable PPE (gloves, gowns) should be removed and disposed of as hazardous waste before leaving the work area.[4] Reusable PPE like goggles must be decontaminated after each use.

Protocols for Safe Handling and Use

A. Protocol for Weighing and Reconstituting Solid NMU

  • Preparation: Don all required PPE. Prepare the designated chemical fume hood by lining the work surface with a new absorbent pad and taping down the edges.[11]

  • Tare Weighing: Place a pre-labeled, sealable container (e.g., a vial or conical tube) on an analytical balance inside the fume hood and tare the balance.

  • Weighing: Carefully transfer the approximate amount of NMU powder into the tared container. Avoid creating dust. Close the primary NMU container immediately.

  • Final Weighing: Seal the container with the weighed NMU and re-weigh it to obtain the exact mass.

  • Reconstitution: Uncap the container inside the fume hood. Slowly add the required solvent using a calibrated pipette, directing the stream down the inner wall of the container to avoid splashing.

  • Mixing: Cap the container tightly and mix gently by inversion or vortexing at a low speed until the solid is fully dissolved.

  • Cleanup: Dispose of any contaminated weighing paper or tips as solid hazardous waste. Wipe down the balance and surrounding surfaces with a validated decontamination solution.

B. Protocol for Animal Dosing (Injection)

  • Preparation: All animal injections must be performed within a Class II Type B Biosafety Cabinet or a designated fume hood to protect both the user from exposure and the animal from contamination.[11]

  • Syringe Preparation: Draw the prepared NMU solution into a syringe. To minimize bubble formation and potential aerosols, draw the liquid slowly. Remove any bubbles by tapping the syringe and expelling the air through the needle back into the vial, ensuring the needle tip remains submerged in the solution.

  • Animal Handling: Animal handlers must wear the full PPE as described in Section 3.[11]

  • Injection: Administer the NMU to the animal using the prescribed route and technique.

  • Sharps Disposal: Immediately dispose of the used needle and syringe into a designated sharps container for incineration. Do not recap, bend, or break needles. [3]

  • Post-Injection Animal Care: Cages housing animals treated with NMU must be clearly labeled with "CAUTION: ANIMAL TREATED WITH this compound".[11] Animal bedding and cages are considered hazardous for at least 3 days post-administration, as the compound and its metabolites may be excreted.[3] All cage changes during this period must be performed inside a ventilated cage changing station, and the bedding must be disposed of as hazardous chemical waste.[3]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure.

A. First Aid for Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove contaminated clothing while washing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[7] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.

B. Spill Cleanup Protocol

The response depends on the size and location of the spill.

  • Minor Spill (inside a fume hood):

    • Ensure the fume hood is operational.

    • Wearing full PPE, cover the spill with absorbent pads.

    • Working from the outside in, gently apply a decontamination solution (see Section 6) to the absorbent material.

    • Allow sufficient contact time (e.g., 24 hours).[11]

    • Collect all contaminated materials in a labeled hazardous waste bag.

    • Wipe the area again with the decontamination solution, followed by water.

  • Major Spill (outside a fume hood):

    • Evacuate: Alert all personnel and evacuate the immediate area.

    • Isolate: Close the doors to the laboratory and prevent entry. Post a "DO NOT ENTER - HAZARDOUS SPILL" sign.

    • Report: Immediately contact the institution's Environmental Health & Safety (EHS) department and the Principal Investigator.

    • Do not attempt to clean a major spill unless you are part of a trained emergency response team.

Workflow for NMU Spill Response

SpillResponse start Spill Occurs assess Assess Spill Size & Location start->assess is_minor Minor Spill (Inside Fume Hood)? assess->is_minor minor_ppe Don Full PPE (Double Gloves, Gown, Goggles) is_minor->minor_ppe  Yes major_evacuate EVACUATE Immediate Area is_minor->major_evacuate  No   minor_contain Cover with Absorbent Pads minor_ppe->minor_contain minor_decon Apply Decontamination Solution minor_contain->minor_decon minor_wait Allow 24-hour Contact Time minor_decon->minor_wait minor_dispose Collect & Dispose as Hazardous Waste minor_wait->minor_dispose minor_clean Final Decontamination of Area minor_dispose->minor_clean end Procedure Complete minor_clean->end major_alert Alert Others Nearby major_evacuate->major_alert major_isolate Isolate Lab & Post Warning major_alert->major_isolate major_report Contact EHS & PI (DO NOT CLEAN) major_isolate->major_report

Caption: Emergency procedure workflow for an this compound spill.

Decontamination and Waste Disposal

Effective decontamination is crucial for rendering equipment and waste non-hazardous.

A. Decontamination Protocol

Research has shown that treatment with certain chemical solutions can effectively destroy NMU.[13][14] A common and effective method involves alkaline sodium thiosulfate.[11]

  • Prepare Solution: In a chemical fume hood, prepare a fresh solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.

  • Application:

    • For reusable glassware and equipment: Fully submerge the items in the decontamination solution within a labeled, covered container.

    • For surfaces: Liberally apply the solution to the contaminated surface and ensure it remains wet.

  • Contact Time: Allow a minimum contact time of 24 hours to ensure complete degradation of the NMU.[11]

  • Final Rinse: After 24 hours, the decontaminated items can be thoroughly rinsed with water and washed normally. The spent decontamination solution can typically be poured down the drain, but always consult your institution's EHS guidelines first.[11]

Scientist's Note: While alkaline conditions can degrade NMU, they can also lead to the formation of diazomethane, a toxic and explosive gas.[6][15] The sodium thiosulfate method is preferred as it mitigates this risk. Never use strong alkali alone for decontamination.

B. Waste Disposal

All NMU waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: This includes unused NMU powder, contaminated PPE (gloves, gowns, pads), and animal bedding. Collect this waste in a clearly labeled, sealed hazardous waste container.[3][11]

  • Liquid Waste: This includes leftover NMU solutions and the first rinse from contaminated glassware (before decontamination). Collect in a sealed, labeled, and chemically compatible hazardous waste container.

  • Sharps Waste: All needles and syringes must be disposed of in a designated sharps container destined for incineration.[11]

  • Pickup: Contact your institution's EHS department for hazardous waste pickup.[11] Do not mix NMU waste with other chemical waste streams unless explicitly permitted.

References

Application Notes & Protocols: N-Nitroso-N-methylurethane (NMU) for In Vitro Carcinogenesis Studies

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Role of N-Nitroso-N-methylurethane in Cancer Research

This compound (NMU), also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent widely recognized for its carcinogenic, mutagenic, and teratogenic properties.[1][2] Unlike many carcinogens that require metabolic activation, NMU spontaneously decomposes to form a reactive electrophile, making it a highly reliable and reproducible tool for inducing carcinogenesis in experimental models.[3] Its utility is particularly pronounced in the study of organ-specific cancers, where it has been instrumental in developing models for breast, gastric, and nervous system tumors.[4][5][6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NMU in in vitro cell culture experiments. The focus is on establishing robust and reproducible models of carcinogenesis to investigate molecular mechanisms, screen potential chemotherapeutic agents, and understand the multistep process of cellular transformation.

Foundational Principles: Mechanism of NMU-Induced Carcinogenesis

The genotoxicity of NMU stems from its ability to act as a powerful methylating agent. It does not require enzymatic activation to exert its effects.[2][3] Upon introduction to an aqueous environment, NMU undergoes spontaneous decomposition to generate a highly reactive methyldiazonium ion. This ion readily transfers a methyl group to nucleophilic sites on DNA bases.

The primary mutagenic lesion responsible for NMU's carcinogenic activity is the formation of O⁶-methylguanine (O⁶-meG).[1][10] During DNA replication, this alkylated base is frequently misread by DNA polymerase, which incorrectly pairs it with thymine instead of cytosine. This leads to a characteristic G:C to A:T transition mutation in the subsequent round of replication.[1] If these mutations occur in critical genes, such as proto-oncogenes (e.g., H-ras) or tumor suppressor genes (e.g., p53), they can disrupt normal cell cycle control, apoptosis, and DNA repair mechanisms, thereby initiating the process of carcinogenesis.[4][5]

NMU_Mechanism NMU This compound (NMU) Decomposition Spontaneous Decomposition NMU->Decomposition Aqueous Env. Ion Methyldiazonium Ion (Reactive Electrophile) Decomposition->Ion Alkylation O⁶-methylguanine (O⁶-meG Adduct) Ion->Alkylation Methylation DNA Genomic DNA (Guanine Base) DNA->Alkylation Replication DNA Replication Mispairing Alkylation->Replication Mutation G:C → A:T Transition Mutation Replication->Mutation Oncogenesis Activation of Oncogenes Inactivation of Tumor Suppressor Genes Mutation->Oncogenesis Cancer Carcinogenesis Oncogenesis->Cancer

Caption: Mechanism of NMU-induced DNA mutation and carcinogenesis.

Critical Safety Protocols and Handling

NMU is classified as a probable human carcinogen, mutagen, and teratogen and must be handled with extreme caution.[2][11][12][13] Adherence to strict safety protocols is mandatory.

3.1 Personal Protective Equipment (PPE) A minimum set of PPE must be worn at all times when handling NMU in solid or solution form:

  • Gloves: Double nitrile gloves are required to prevent skin exposure.[12]

  • Lab Coat: A dedicated lab coat, preferably disposable or washed separately.

  • Eye Protection: Chemical safety goggles or a face shield.[11][14]

  • Respiratory Protection: A respirator should be used when handling solid NMU to prevent inhalation of powder.[14]

3.2 Designated Work Area and Engineering Controls All work involving NMU, including weighing, reconstitution, and addition to cell cultures, must be performed inside a certified chemical fume hood to minimize inhalation exposure.[12][14] The work surface should be covered with an absorbent, plastic-backed pad to contain any spills.[14]

Safety_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Decontamination & Disposal ppe 1. Don Full PPE (Double Gloves, Goggles, Lab Coat, Respirator) hood 2. Prepare Chemical Fume Hood ppe->hood weigh 3. Weigh Solid NMU (Inside Hood) hood->weigh dissolve 4. Dissolve NMU in Appropriate Solvent weigh->dissolve transport 5. Transport in Secondary Containment dissolve->transport treat 6. Treat Cell Cultures (Inside Biosafety Cabinet) transport->treat incubate 7. Incubate Treated Cultures treat->incubate decon 8. Decontaminate Surfaces & Glassware incubate->decon waste 9. Segregate & Dispose of Hazardous Waste decon->waste doff 10. Doff PPE Correctly waste->doff NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NMU NMU PKC Protein Kinase C (PKC) NMU->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Activates Complex IκBα-NF-κB (Inactive) IKK->Complex Phosphorylates IκBα IkappaB IκBα IkappaB->Complex NFkB NF-κB NFkB->Complex Phospho_IkappaB P-IκBα Complex->Phospho_IkappaB NFkB_active NF-κB (Active) Complex->NFkB_active Releases Degradation Ubiquitination & Proteasomal Degradation Phospho_IkappaB->Degradation DNA Target Gene DNA NFkB_active->DNA Translocates & Binds Transcription Gene Transcription (Inflammation, Survival, Proliferation) DNA->Transcription

References

Troubleshooting & Optimization

Technical Support Center: N-Nitroso-N-methylurethane (NMU) Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the decomposition of NMU. As a potent carcinogen, mutagen, and teratogen, understanding its stability and degradation pathways is critical for experimental success and laboratory safety.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions about the properties and decomposition of this compound.

Q1: What is this compound and why is its stability a concern?

This compound (NMU), also known as ethyl N-methylnitrosocarbamate, is a potent, direct-acting alkylating agent widely used in experimental cancer research to induce tumors in laboratory animals.[2][3][4] Its utility stems from its ability to transfer a methyl group to nucleobases in DNA, which can lead to mutations.[1] However, NMU is notoriously unstable and can decompose spontaneously, especially when heated.[5] This instability is a major concern for several reasons:

  • Experimental Reproducibility: The concentration of active NMU in a solution can decrease over time, leading to inconsistent results in carcinogenesis or mutagenesis studies.

  • Formation of Hazardous Byproducts: Decomposition can generate diazomethane, a toxic and explosive gas.[1][6]

  • Safety: The unpredictable nature of its decomposition, especially at temperatures above 15-20°C, poses significant handling and storage risks.[1][5]

Q2: What are the primary decomposition products of NMU?

The decomposition of NMU is highly dependent on the conditions, particularly pH.

  • Under Alkaline Conditions (pH > 7): NMU readily decomposes to form diazomethane (CH₂N₂) , ethanol, and carbon dioxide.[5] Diazomethane is a powerful methylating agent and is often the intended product when NMU is used as a chemical reagent in synthesis.[1][6] The reaction is initiated by hydroxide ion attack.

  • Under Neutral and Acidic Conditions (pH < 7): The stability of NMU increases at lower pH values. However, it can still undergo hydrolysis, although at a much slower rate.

  • Thermal Decomposition: When heated, NMU can decompose to emit toxic fumes of nitrogen oxides.[5] Spontaneous and potentially explosive decomposition can occur, especially if stored above its recommended temperature.[5]

  • Photodecomposition: NMU is sensitive to light, which can catalyze its decomposition.[5]

Q3: How does pH affect the stability and decomposition rate of NMU in aqueous solutions?

The stability of NMU in aqueous solutions is critically dependent on pH. The rate of decomposition increases significantly with increasing pH (alkalinity). This is because the hydroxide ion (OH⁻) catalyzes the decomposition pathway that leads to the formation of diazomethane.

The following table summarizes the reported half-life of NMU at 20°C at various pH values:

pHHalf-Life (in hours)
6.0120
7.080
8.017.5
9.00.9
Source: PubChem CID 12001[5]

This data clearly illustrates that a shift from a slightly acidic/neutral pH to a moderately alkaline pH results in a dramatic decrease in stability. This is a crucial factor to control in any experiment involving NMU solutions.

Q4: What is the mechanism of NMU decomposition to diazomethane?

The generation of diazomethane from NMU in the presence of a base (like potassium hydroxide or a strong base in an aqueous solution) is a well-established synthetic route.[1][7] The mechanism involves the following key steps:

  • Deprotonation: A hydroxide ion (or other base) attacks the carbonyl group of the urethane.

  • Rearrangement and Elimination: This leads to a rearrangement and subsequent elimination of ethanol and carbon dioxide.

  • Formation of Diazomethane: The process ultimately yields diazomethane gas.

The overall reaction is: CH₃N(NO)COOC₂H₅ + 2 KOH → CH₂N₂ + K₂CO₃ + C₂H₅OH + H₂O

Below is a diagram illustrating this fundamental decomposition pathway.

NMU_Decomposition NMU Decomposition to Diazomethane cluster_reactants Reactants cluster_products Products NMU This compound Intermediate Unstable Intermediate NMU->Intermediate Base-catalyzed hydrolysis Base Base (e.g., OH⁻) Diazomethane Diazomethane (CH₂N₂) Ethanol Ethanol CO2 Carbon Dioxide Intermediate->Diazomethane Elimination Intermediate->Ethanol Intermediate->CO2

Caption: Base-catalyzed decomposition of NMU.

Troubleshooting Guides

This section provides practical advice for specific issues encountered during experiments with NMU.

Issue 1: Unexpected Peaks in My Chromatogram When Analyzing NMU Solutions

Question: I am performing an HPLC analysis of an NMU solution, and I see several unexpected peaks that are not present in my standard. What could be the cause?

Answer: The appearance of extraneous peaks in a chromatogram of an NMU sample is a common issue, almost always related to its inherent instability. The primary causes are decomposition products.

Troubleshooting Workflow:

Troubleshooting_Peaks Start Unexpected Peaks Observed in NMU Chromatogram Check_Storage 1. Verify NMU Storage - Stored at -20°C? - Protected from light? - Container sealed? Start->Check_Storage Check_Solution 2. Examine Solution Prep - What is the solvent/buffer pH? - How old is the solution? - Was it prepared fresh? Check_Storage->Check_Solution Storage OK Check_Method 3. Review Analytical Method - Is the mobile phase pH neutral/acidic? - Is the column temperature elevated? - Potential for on-column decomposition? Check_Solution->Check_Method Prep OK Identify_Peaks 4. Identify Degradants - Use LC-MS/MS to get mass data. - Compare with known degradants (e.g., methylamine, ethanol). Check_Method->Identify_Peaks Method OK Action Corrective Actions: - Prepare fresh solutions daily. - Use acidic mobile phase (e.g., with 0.1% formic acid). - Keep samples cool in autosampler. - Store solid NMU properly. Identify_Peaks->Action

Caption: Workflow for troubleshooting unexpected peaks.

Detailed Causality and Protocol:

  • Verify Storage and Handling: NMU is highly unstable at room temperature and sensitive to light.[5] It should be stored under refrigeration, typically at -20°C in the dark, to minimize spontaneous decomposition.[8]

  • Evaluate Solution Preparation:

    • pH: As established, alkaline pH drastically accelerates decomposition.[5] If your solvent is a buffer with a pH > 7, you are likely observing peaks from the resulting degradation products.

    • Age of Solution: NMU solutions should be prepared fresh immediately before use. Even at a neutral pH, significant degradation can occur within hours.

  • Review Analytical Conditions:

    • Mobile Phase: An alkaline mobile phase can cause NMU to decompose on the column, leading to artifact peaks and poor quantification. Use a neutral or, preferably, slightly acidic mobile phase to ensure stability during the analytical run.

    • Temperature: Elevated column temperatures can induce thermal degradation. If possible, run the analysis at room temperature or slightly below.

  • Identification of Products: To confirm that the unknown peaks are indeed decomposition products, techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) are invaluable.[9] This allows you to obtain the mass-to-charge ratio of the unknown peaks and compare them to the expected masses of potential degradants.

Issue 2: Inconsistent Results in NMU Carcinogenesis or Stability Studies

Question: My in-vivo experiments using NMU are showing high variability in tumor incidence between batches. How can I improve the consistency of my results?

Answer: Inconsistent results in NMU studies are frequently traced back to variations in the effective dose administered, which is a direct consequence of NMU decomposition. Ensuring a consistent, validated dose is paramount.

Key Factors and Protocols for Ensuring Consistency:

  • Strict Control of Solution pH:

    • Causality: As shown in the FAQ, a minor shift in pH can alter the half-life of NMU dramatically. If the pH of your vehicle solution varies between preparations, the amount of active NMU being administered will also vary.

    • Protocol: Always prepare your dosing vehicle using a buffer with a controlled, slightly acidic pH (e.g., pH 6.0). Use a calibrated pH meter to verify the pH of every batch of dosing solution immediately after preparation.

  • Standardized and Rapid Preparation-to-Dosing Window:

    • Causality: NMU degradation begins the moment it is dissolved. A longer time between preparation and administration leads to a lower effective dose.

    • Protocol:

      • Establish a strict Standard Operating Procedure (SOP) that defines the maximum time allowed between dissolving the NMU and administering the final dose. This window should be as short as practically possible (e.g., under 30 minutes).

      • Prepare only enough solution for the immediate group of animals being dosed. Avoid preparing a large stock solution for the entire day.

      • Keep the solution on ice and protected from light during the entire process to slow degradation.

  • Quantification of Dosing Solution:

    • Causality: The most reliable way to ensure dose consistency is to analytically verify the concentration of NMU in the solution just before administration.

    • Protocol: Pre-Dosing Concentration Verification (HPLC)

      • Objective: To confirm the concentration of NMU in the dosing vehicle.

      • Materials:

        • High-Performance Liquid Chromatography (HPLC) system with a UV detector (detection at ~230 nm).

        • C18 analytical column.

        • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid to ensure stability.

        • NMU reference standard.

      • Procedure: a. Prepare a calibration curve using the NMU reference standard. b. Immediately after preparing the dosing solution, take an aliquot, dilute it to fall within the calibration range, and inject it into the HPLC system. c. The analysis should be rapid (e.g., < 5 minutes). d. Calculate the concentration. If it deviates from the target by more than a predefined threshold (e.g., ±5%), the solution should be discarded and a new one prepared. This provides a critical quality control check.

By implementing these rigorous controls, you can minimize the variability caused by NMU decomposition and significantly improve the reliability and reproducibility of your experimental results.

References

Technical Support Center: pH-Dependent Degradation of N-Nitroso-N-methylurethane (NMU)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with N-Nitroso-N-methylurethane (NMU). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments involving the pH-dependent degradation of this highly reactive compound. Our goal is to equip you with the scientific understanding and practical solutions necessary for robust and reliable experimental outcomes.

Introduction to NMU Stability and Degradation

This compound is a potent alkylating agent, mutagen, and carcinogen, making its handling and understanding its stability paramount for both safety and experimental accuracy.[1][2] Its degradation is highly dependent on the pH of the aqueous environment, a critical factor that can significantly impact experimental results if not properly controlled. This guide will walk you through the mechanisms of degradation at different pH values, potential analytical challenges, and best practices for your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of NMU in aqueous solutions.

Q1: How does pH affect the stability of this compound?

The stability of NMU in aqueous solutions is critically dependent on pH. As the pH increases, the rate of degradation increases significantly. This is due to the different chemical mechanisms that dominate under acidic, neutral, and alkaline conditions. For its close analog, N-nitroso-N-methylurea (MNU), the kinetics of hydrolysis are first-order with a steep increase in rate above pH 8.[3]

Summary of NMU Half-Life at 20°C:

pHHalf-Life (Hours)
6.0120
7.080
8.017.5
9.00.9

Data adapted from PubChem for this compound.

Q2: What are the primary degradation products of NMU at different pH values?

The degradation pathway and resulting byproducts of NMU are pH-dependent:

  • Alkaline pH (pH > 7): Under alkaline conditions, NMU readily decomposes to form diazomethane , a highly reactive and explosive gas.[1][3] The mechanism involves the deprotonation of the carbamoyl group.[3] The other major byproduct is carbon dioxide .

  • Acidic pH (pH < 7): Acid-catalyzed hydrolysis of N-nitroso compounds is initiated by protonation.[4] The primary degradation products under acidic conditions are expected to be methylamine, ethanol, and nitrous acid .

  • Neutral pH (pH ≈ 7): At neutral pH, NMU degradation is slower compared to alkaline conditions. The degradation likely proceeds through a combination of spontaneous decomposition and hydrolysis, yielding a mixture of the products seen in both acidic and alkaline conditions, albeit at a much slower rate.

Q3: I'm observing rapid degradation of my NMU stock solution. What could be the cause?

Rapid degradation of NMU stock is a common issue. Consider the following potential causes:

  • pH of the Solvent: Ensure your solvent is not alkaline. If dissolving in a buffer, verify the pH. Even slight increases in pH can dramatically accelerate degradation.

  • Light and Temperature Sensitivity: NMU is sensitive to light and heat.[3] Store stock solutions in amber vials, protected from light, and at refrigerated temperatures (-20°C is recommended for long-term storage).[2]

  • Solvent Purity: Impurities in the solvent could potentially catalyze degradation. Always use high-purity, HPLC-grade solvents.

Q4: Are there any specific safety precautions I should take when working with NMU, especially concerning its degradation?

Yes, stringent safety measures are crucial:

  • Carcinogenicity: NMU is a potent carcinogen and should be handled with extreme caution in a designated area, preferably within a certified chemical fume hood.[1]

  • Formation of Diazomethane: The generation of diazomethane under alkaline conditions is a significant hazard due to its toxicity and explosive nature.[1][3] Avoid basic solutions unless the formation of diazomethane is the intended outcome of your experiment, and even then, take appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Waste Disposal: Dispose of NMU waste and contaminated materials as hazardous chemical waste according to your institution's guidelines.

Part 2: Troubleshooting Experimental Workflows

This section provides detailed troubleshooting for common experimental challenges encountered when studying NMU degradation.

Troubleshooting Guide 1: Inconsistent Degradation Kinetics

Issue: You are observing high variability in the degradation rate of NMU between replicate experiments.

Potential Cause Explanation & Solution
Inaccurate pH Control The degradation rate of NMU is highly sensitive to pH changes. Minor fluctuations in buffer pH can lead to significant differences in kinetics. Solution: Prepare fresh buffers for each experiment and verify the pH with a calibrated pH meter immediately before use. Ensure the buffer capacity is sufficient to handle any potential pH shifts during the experiment.
Temperature Fluctuations Chemical reaction rates, including degradation, are temperature-dependent. Inconsistent temperature control will lead to variable results. Solution: Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout the experiment.
Inconsistent Mixing Inadequate mixing can lead to localized concentration and pH gradients within the reaction vessel, affecting the overall degradation rate. Solution: Ensure consistent and gentle mixing of the reaction solution. For kinetic studies, use a magnetic stirrer at a constant speed.
Buffer-Specific Catalysis Different buffer components can influence the degradation rate. For instance, some buffers may participate in the reaction or contain impurities that catalyze degradation. Solution: If possible, investigate the degradation in different buffer systems (e.g., phosphate vs. Tris) to assess buffer-specific effects.[5][6] Always use high-purity buffer components.

Experimental Workflow: Monitoring NMU Degradation Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare fresh buffer at desired pH C Equilibrate buffer to the target temperature A->C B Prepare NMU stock solution in an appropriate solvent (e.g., acetonitrile) D Initiate reaction by adding a small aliquot of NMU stock to the temperature-controlled buffer B->D C->D E Start timer and collect aliquots at predefined time points D->E t = 0 F Immediately quench the reaction in the aliquot (e.g., by acidification or dilution with cold mobile phase) E->F t = x G Analyze the concentration of remaining NMU using a validated analytical method (e.g., HPLC-UV) F->G H Plot NMU concentration vs. time and determine the degradation rate constant G->H

Caption: Workflow for a typical NMU degradation kinetics experiment.

Troubleshooting Guide 2: Analytical Method Issues (HPLC)

Issue: You are facing challenges with the HPLC analysis of NMU, such as peak tailing, ghost peaks, or poor reproducibility.

Potential Cause Explanation & Solution
On-Column Degradation NMU is unstable and can degrade on the analytical column, especially if the mobile phase pH is not optimized or if the column has active sites. Solution: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic or phosphoric acid) to stabilize NMU during analysis.[7][8] Consider using a column with low silanol activity to minimize interactions.[7]
Reaction with Mobile Phase Certain mobile phase components could potentially react with NMU. For example, using amine-containing buffers or additives could be problematic. Solution: Stick to simple mobile phases like acetonitrile/water or methanol/water with a suitable acid modifier.[9][10]
Peak Tailing This can be caused by secondary interactions between NMU and the stationary phase or by issues with the HPLC system. Solution: Ensure the mobile phase pH is appropriate to control the ionization state of NMU.[11] Check for and eliminate any extra-column dead volume in your HPLC system.
Ghost Peaks These can arise from impurities in the mobile phase, carryover from previous injections, or the elution of strongly retained compounds from earlier runs. Solution: Use high-purity solvents and prepare fresh mobile phase daily. Implement a robust needle wash protocol and flush the column with a strong solvent between analytical runs.

Diagram: pH-Dependent Degradation Pathways of NMU

G cluster_acidic Acidic Conditions (pH < 7) cluster_alkaline Alkaline Conditions (pH > 7) cluster_neutral Neutral Conditions (pH ≈ 7) NMU This compound Protonation Protonation NMU->Protonation + H+ Deprotonation Deprotonation NMU->Deprotonation + OH- Slow_Hydrolysis Slow Hydrolysis/Decomposition NMU->Slow_Hydrolysis Acid_Products Methylamine + Ethanol + Nitrous Acid Protonation->Acid_Products Alkaline_Products Diazomethane + CO2 + Ethanol Deprotonation->Alkaline_Products Neutral_Products Mixture of Acidic & Alkaline Products (Slow) Slow_Hydrolysis->Neutral_Products

Caption: Simplified overview of NMU degradation pathways at different pH values.

Part 3: Experimental Protocols

This section provides a standardized protocol for preparing and handling NMU solutions for degradation studies.

Protocol 1: Preparation of NMU Working Solutions

Objective: To prepare a fresh NMU working solution in a controlled buffer system for kinetic degradation studies.

Materials:

  • This compound (solid)

  • HPLC-grade acetonitrile or other suitable organic solvent

  • High-purity buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated pH meter

  • Volumetric flasks and pipettes

  • Amber vials

Procedure:

  • Buffer Preparation:

    • Prepare a buffer solution of the desired pH (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Filter the buffer through a 0.22 µm filter to remove any particulate matter.

    • Verify the final pH of the buffer using a calibrated pH meter.

  • NMU Stock Solution Preparation:

    • Caution: Perform all steps involving solid NMU in a chemical fume hood.

    • Accurately weigh a small amount of solid NMU.

    • Dissolve the NMU in a minimal amount of HPLC-grade acetonitrile in a volumetric flask.

    • Dilute to the final volume with acetonitrile to achieve the desired stock concentration (e.g., 10 mg/mL).

    • Store the stock solution in an amber vial at -20°C.

  • Preparation of Working Solution for Degradation Study:

    • Equilibrate the prepared buffer to the desired experimental temperature.

    • Just before starting the experiment, dilute a small, precise volume of the NMU stock solution into the temperature-equilibrated buffer to achieve the target starting concentration for your kinetic study.

    • Mix thoroughly and immediately begin your time-course measurements.

References

Navigating the Challenges of N-Nitroso-N-methylurethane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe handling, storage, and troubleshooting of this potent and highly reactive compound. As a direct-acting alkylating agent, NMU is a powerful tool in carcinogenesis research, but its inherent instability and toxicity demand meticulous care.[1][2] This document moves beyond standard safety data sheets to offer practical, cause-and-effect explanations for experimental choices, ensuring both the integrity of your research and the safety of your laboratory personnel.

Section 1: Core Principles of NMU Stability and Reactivity

Understanding the chemical nature of this compound is fundamental to its safe and effective use. NMU is notoriously unstable and sensitive to several environmental factors.

Key Characteristics:

  • High Reactivity: NMU is a potent carcinogen, mutagen, and teratogen due to its ability to act as a direct-acting alkylating agent, transferring its methyl group to nucleobases in DNA.[1][2]

  • Instability: The compound is sensitive to light, humidity, and heat.[3][4] Spontaneous decomposition can occur, particularly upon heating, and it may become explosive if stored above 15°C.[3]

  • pH-Dependent Hydrolysis: The stability of NMU in aqueous solutions is highly dependent on pH. It degrades rapidly in alkaline conditions.[3][4]

  • Hazardous Decomposition: A primary decomposition product, especially under alkaline conditions, is diazomethane, a highly toxic, irritating, and explosive gas.[3][4][5]

Table 1: pH-Dependent Stability of this compound in Aqueous Solution at 20°C
pHHalf-life (hours)Causality and Experimental Insight
6.0120At a slightly acidic pH, the rate of hydrolysis is significantly slowed, providing a reasonable window for experimental use.
7.080As the solution approaches neutrality, the rate of degradation increases. Solutions should be prepared fresh as close to the time of use as possible.
8.017.5In a mildly alkaline environment, the decomposition accelerates dramatically. This is the beginning of the rapid breakdown into diazomethane.[3][4]
9.00.9At a pH of 9.0, NMU is extremely unstable. This rapid decomposition is leveraged in some synthetic procedures but poses a significant hazard if not controlled.

Source: Adapted from PubChem CID 12001.[3]

Section 2: Troubleshooting Guide for Experimental Procedures

This section addresses common issues encountered during the preparation and use of NMU solutions in a question-and-answer format.

Solution Preparation

Q1: My freshly prepared NMU solution has a yellow tint. Is this normal?

A1: Yes, a pale yellow color is characteristic of this compound and its solutions.[6] However, a rapid intensification of the yellow color, especially when preparing solutions in a basic buffer, is a visual indicator of rapid decomposition and the formation of diazomethane, which is also yellow.[5] If this occurs, it signifies that the solution is losing potency and becoming increasingly hazardous. The experiment should be paused, and the solution should be neutralized and disposed of immediately.

Q2: I've observed a precipitate in my NMU solution after a short period of storage in the refrigerator. What could be the cause?

A2: This is likely due to either the low solubility of NMU in the chosen solvent at a reduced temperature or degradation products precipitating out of the solution. NMU has limited water solubility.[7] To address this, ensure you are using a high-purity, appropriate solvent and consider preparing the solution fresh for each experiment. If using a co-solvent system like DMSO, ensure the final concentration of NMU does not exceed its solubility limit in the aqueous buffer.[2] Always visually inspect the solution for any particulates before use.

Q3: The pH of my buffered NMU solution seems to drift over time. Why is this happening and how can I prevent it?

A3: The decomposition of NMU in aqueous solutions can lead to the formation of various byproducts that may alter the pH of your solution. To ensure the stability and consistency of your experiments, it is crucial to use a robust buffering system and to prepare the NMU solution immediately before use. Storing aqueous solutions of NMU, even for short periods, can lead to significant degradation and unreliable experimental outcomes.[3][4]

Experimental Workflow: Safe Handling of NMU

NMU_Handling_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_cleanup Cleanup & Disposal Phase A Don PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat - Respirator B Prepare Certified Fume Hood A->B 1. Safety First C Weigh NMU in Fume Hood B->C 2. Containment D Prepare Solution (Use immediately) C->D 3. Fresh Prep E Conduct Experiment in Fume Hood or BSC D->E 4. Execution F Handle Contaminated Labware & Waste E->F 5. Containment G Decontaminate Surfaces & Reusable Glassware F->G Decontamination H Segregate & Label Hazardous Waste F->H 6. Segregation I Dispose of Waste via EHS Protocols G->I Final Disposal H->I 7. Final Disposal

Section 3: Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: What are the ideal storage conditions for solid this compound?

    • A: Solid NMU should be stored under refrigeration (2-8°C) in a tightly sealed container, protected from light and moisture.[6][8] It is crucial to prevent exposure to temperatures above 20°C, as this can lead to sudden decomposition.[1]

  • Q: How long can I store a stock solution of NMU in DMSO?

    • A: When stored at -20°C and protected from light, a DMSO stock solution of NMU can be stable for up to one month. For longer-term storage of up to six months, -80°C is recommended.[2] Always use a fresh, anhydrous grade of DMSO, as moisture can significantly reduce the stability of the solution.[2]

Personal Protective Equipment (PPE)

  • Q: What type of gloves should I wear when handling NMU?

    • A: Double gloving with nitrile gloves is a recommended minimum practice.[9] Nitrile provides good resistance to a range of chemicals. For extended contact or when handling higher concentrations, consider using a more robust glove material like neoprene or butyl rubber. Always check the manufacturer's glove compatibility chart for specific breakthrough times.

  • Q: Is a standard surgical mask sufficient when working with NMU?

    • A: No. A surgical mask offers no protection against chemical vapors or fine particulates. A NIOSH-approved air-purifying respirator is necessary. Given that NMU can decompose into diazomethane, a combination cartridge that is effective against organic vapors and particulates is recommended. Consult with your institution's Environmental Health and Safety (EHS) department for specific cartridge recommendations and to ensure you have been properly fit-tested.

Spills and Decontamination

  • Q: How do I safely clean up a small spill of solid NMU?

    • A: First, evacuate all non-essential personnel from the area and ensure proper PPE is worn, including a respirator. Do not dry sweep, as this can create aerosols. Dampen the spilled material with a 5% acetic acid solution to minimize dust.[4] Carefully collect the dampened material using absorbent pads and place it in a sealed container for hazardous waste disposal. Wash the spill area with the 5% acetic acid solution, followed by a thorough wash with soap and water.[4]

  • Q: What is the recommended procedure for decontaminating glassware that has been in contact with NMU?

    • A: Reusable glassware can be decontaminated by soaking it in a freshly prepared 10% sodium thiosulfate and 1% sodium hydroxide solution for 24 hours inside a certified chemical fume hood.[10] After the 24-hour period, the glassware can be thoroughly rinsed, with the rinse solution being disposed of down the drain with copious amounts of water.[10]

Diagram: Decontamination and Disposal Pathway

Decontamination_Disposal cluster_source Source of Contamination cluster_treatment Treatment Protocol cluster_disposal Final Disposal Spill Solid/Liquid Spill Neutralize_Spill Neutralize Spill (e.g., 5% Acetic Acid) Spill->Neutralize_Spill Glassware Used Glassware Decon_Solution Prepare Decontamination Solution (e.g., 10% Sodium Thiosulfate, 1% NaOH) Glassware->Decon_Solution Consumables Gloves, Pads, etc. Haz_Waste Seal in Labeled Hazardous Waste Container Consumables->Haz_Waste Soak_Glassware Soak Glassware (24h) Decon_Solution->Soak_Glassware Neutralize_Spill->Haz_Waste Drain_Disposal Dispose Decontaminated Liquid to Drain w/ Water Soak_Glassware->Drain_Disposal EHS_Pickup Arrange EHS Waste Pickup Haz_Waste->EHS_Pickup

Section 4: References

  • Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015). University of North Texas Health Science Center. --INVALID-LINK--

  • SOP # 003: Standard Operating Procedure for N-Nitroso-N-methylurea. Weizmann Institute of Science. --INVALID-LINK--

  • 3M Respirator Selection Guide. 3M. --INVALID-LINK--

  • When N-nitroso- N-methylurea (NMU) is treated with a two-phase solvent sy.. Filo. --INVALID-LINK--

  • OSHA Respirator Requirements for Selected Chemicals. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. --INVALID-LINK--

  • 3M Respirator Selection Guide. 3M. --INVALID-LINK--

  • N-NITROSO-N-METHYLUREA HAZARD SUMMARY. New Jersey Department of Health. --INVALID-LINK--

  • nitrosomethylurea - Organic Syntheses Procedure. Organic Syntheses. --INVALID-LINK--

  • N-Nitroso-N-methylurea. Wikipedia. --INVALID-LINK--

  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of Tennessee Health Science Center. --INVALID-LINK--

  • N-Nitroso-N-methylurea Datasheet. Selleck Chemicals. --INVALID-LINK--

  • N-Nitroso-n-methylurea. U.S. Environmental Protection Agency. --INVALID-LINK--

  • N-Nitroso-N-methylurea | CAS 684-93-5 | N2939. Spectrum Chemical. --INVALID-LINK--

  • This compound (CID 12001). PubChem, National Center for Biotechnology Information. --INVALID-LINK--

  • N-Methyl-N-nitrosourea (CID 12699). PubChem, National Center for Biotechnology Information. --INVALID-LINK--

  • N-Nitroso-N-methylurea. MedChemExpress. --INVALID-LINK--

References

Technical Support Center: N-Nitroso-N-methylurethane (NMUR) Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Nitroso-N-methylurethane (NMUR), also commonly known as N-Methyl-N-nitrosourea (MNU). This guide is designed to provide you with in-depth, field-proven insights into preventing the premature degradation of your NMUR solutions. As a potent, direct-acting alkylating agent, NMUR is a critical tool in carcinogenesis research and as a precursor for diazomethane synthesis.[1][2][3] However, its inherent instability presents significant challenges. This document provides a structured troubleshooting guide in a question-and-answer format to ensure the integrity and reliability of your experiments.

Technical FAQ & Troubleshooting Guide

This section directly addresses the most common issues encountered when working with NMUR solutions.

Category 1: Storage and Handling Fundamentals

Q1: What are the ideal storage conditions for neat (solid) NMUR?

A: Neat NMUR is a pale yellow, light-sensitive solid that is unstable at room temperature.[4] To prevent decomposition, it must be stored under stringent conditions. The consensus from safety data sheets and chemical suppliers is to store solid NMUR at -20°C in a dark, tightly sealed container, preferably under an inert nitrogen atmosphere .[1] Some suppliers recommend refrigerated storage between 2-8°C, but freezing is optimal for long-term stability. Exposure to humidity, light, and heat will accelerate degradation.[4]

Q2: I need to prepare a stock solution. What is the best approach for maximum stability?

A: The preparation of NMUR solutions is a critical step where degradation often begins. Always prepare solutions inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including chemically resistant gloves, a lab coat, and eye protection.[5]

For maximum stability, follow these guidelines:

  • Solvent Choice: The choice of solvent is paramount. Anhydrous, aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) is a common choice for in vitro studies, allowing for high concentration stock solutions.[1] For in vivo studies, formulations often involve co-solvents like PEG300 and Tween-80 in saline, or corn oil.[1][6] Crucially, avoid aqueous solutions with a basic pH , as this rapidly accelerates decomposition.[7]

  • Temperature: Prepare the solution at room temperature but cool it immediately after the solid is fully dissolved. Use pre-chilled solvents when possible without compromising solubility.

  • Light Protection: Prepare the solution in a container protected from light, such as an amber vial.

  • Freshness is Key: The most reliable protocol is to prepare the solution immediately before use .[6] If storage is unavoidable, flash-freeze aliquots in an inert atmosphere and store them at -80°C for no more than one month.[1]

Category 2: Understanding and Preventing Degradation

Q3: My freshly prepared NMUR solution has a yellow tint. What happened, and is it still usable?

A: A yellow color is a primary indicator of NMUR degradation. NMUR decomposes to form various products, including diazomethane, which is a yellow gas and contributes to the color change. This decomposition is significantly accelerated by alkaline pH, light, and heat.[7]

Usability depends on your application's sensitivity:

  • For applications where precise concentration is critical (e.g., dose-response studies), the solution should be discarded. The presence of degradation products means the actual NMUR concentration is lower than calculated and introduces confounding variables.

  • For some qualitative applications, it might be usable, but the results will be suspect.

The best practice is to discard any discolored solution and prepare a fresh batch , paying strict attention to the protocols outlined in Q2 to prevent recurrence.

Q4: What are the primary chemical pathways of NMUR degradation?

A: NMUR degradation is primarily driven by hydrolysis, which is highly dependent on pH.[4][7] In aqueous environments, especially under basic conditions, NMUR decomposes to form a methyldiazonium ion and cyanate.[4] The methyldiazonium ion is a potent alkylating agent responsible for NMUR's biological activity but is also a transient intermediate that can break down further into diazomethane. Photodegradation, accelerated by UV light, is another significant pathway, involving the formation of radical species.[8][9]

The diagram below illustrates the base-catalyzed hydrolysis pathway, which is the most common cause of premature degradation in laboratory settings.

G cluster_degradation Degradation Pathway NMUR This compound (NMUR) Intermediate Tetrahedral Intermediate NMUR->Intermediate + OH⁻ (Base Catalysis) OH Hydroxide Ion (OH⁻) (from basic pH) MethylDiazonium Methyldiazonium Ion (Active Alkylating Species) Intermediate->MethylDiazonium Cyanate Cyanate Ion (NCO⁻) Intermediate->Cyanate Diazomethane Diazomethane (CH₂N₂) (Yellow Gas) MethylDiazonium->Diazomethane Proton loss Alkylation DNA/Protein Alkylation MethylDiazonium->Alkylation Reacts with nucleophiles

Caption: Base-catalyzed hydrolysis of NMUR.

Q5: How do solvent, pH, and temperature quantitatively affect NMUR stability?

A: These three factors are critically interlinked. The stability of NMUR in aqueous solutions is highly pH-dependent. At alkaline pH, it rapidly decomposes.[7] For instance, at 20°C, the reported half-life drops dramatically as pH increases.

Table 1: Impact of Environmental Factors on NMUR Solution Stability

FactorConditionImpact on StabilityCausality & Expert Insight
pH pH 6.0Half-life: ~120 hours[7]At acidic to neutral pH, hydrolysis is slow. This is why citrate buffers are sometimes used for in vivo formulations.[1]
pH 7.0Half-life: ~80 hours[7]Even at neutral pH, significant degradation occurs over a few days. Solutions should not be stored at 4°C for extended periods.
pH 8.0Half-life: ~17.5 hours[7]Base-catalyzed hydrolysis accelerates dramatically. Avoid basic buffers or glassware not properly neutralized after washing.
pH 9.0Half-life: ~0.9 hours (54 minutes)[7]Extremely rapid decomposition. The solution is likely unusable within an hour.
Temperature -80°CHigh (Months in solvent)[1]Cryogenic storage effectively halts kinetic processes, preserving the compound. This is the gold standard for stock solutions.
-20°CGood (Weeks to a month)[1]Suitable for short-to-medium term storage. Ensure aliquots are tightly sealed to prevent moisture contamination.
2-8°CPoor (Days)Refrigeration slows but does not stop degradation, especially in solution. Not recommended for storing solutions.
>20°CVery Poor (Hours)Unstable at ambient temperatures.[2] Decomposition can be rapid, posing both experimental and safety risks.
Solvent Anhydrous DMSOGoodAprotic solvent minimizes hydrolysis. However, ensure DMSO is truly anhydrous as it is hygroscopic.[6]
EthanolModerateProtic solvent can participate in solvolysis. Use only if required by the experimental protocol and prepare fresh.
Aqueous BufferPoor to Very PoorWater is a direct reactant in hydrolysis. Stability is entirely dictated by pH and temperature.
Category 3: Experimental Best Practices & Troubleshooting

Q6: My experiment yielded inconsistent results. How do I determine if NMUR degradation was the cause?

A: Inconsistent results are a classic sign of variable reagent quality, with NMUR being a primary suspect due to its instability. A logical troubleshooting workflow is essential.

G Start Inconsistent Experimental Results Observed Check_Solution Q1: Visually Inspect NMUR Solution (Stock & Working) Start->Check_Solution Yellow Solution is Yellow/ Discolored Check_Solution->Yellow Yes Clear Solution is Clear Check_Solution->Clear No Conclusion_Degraded Conclusion: High Likelihood of NMUR Degradation Yellow->Conclusion_Degraded Check_Storage Q2: Review Storage Conditions (Temp, Light, Age) Clear->Check_Storage Action_Remake Action: Discard all solutions. Prepare fresh NMUR immediately before next experiment. Conclusion_Degraded->Action_Remake Storage_Bad Conditions Improper (e.g., >1 month at -20°C) Check_Storage->Storage_Bad Improper Storage_Good Conditions Proper Check_Storage->Storage_Good Proper Storage_Bad->Conclusion_Degraded Check_Prep Q3: Review Solution Preparation Protocol (Solvent, pH, Glassware) Storage_Good->Check_Prep Prep_Bad Protocol Deviations Noted (e.g., non-anhydrous solvent) Check_Prep->Prep_Bad Improper Prep_Good Protocol Followed Correctly Check_Prep->Prep_Good Proper Prep_Bad->Conclusion_Degraded Conclusion_Other Conclusion: Degradation is less likely. Investigate other experimental variables. Prep_Good->Conclusion_Other

Caption: Troubleshooting workflow for NMUR-related experimental issues.

Q7: How can I proactively verify the purity of my NMUR solution?

A: Proactive quality control is crucial. While complex analytical methods provide the most detail, simpler methods can also be effective.

  • HPLC-UV: This is a robust method for verifying purity and concentration.[10] A pure NMUR solution will show a single major peak at the correct retention time. The appearance of additional peaks is a clear sign of degradation.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance can confirm the chemical structure and identify impurities.[10]

  • UV-Vis Spectroscopy: While not as specific as HPLC, taking a quick UV-Vis scan can be a useful check. N-nitroso compounds typically have a characteristic absorbance maximum around 330-350 nm.[11] A significant deviation or the growth of new peaks over time indicates degradation.

Validated Experimental Protocols

Protocol 1: Preparation of a Stabilized NMUR Stock Solution (100 mM in Anhydrous DMSO)

Objective: To prepare a high-concentration stock solution suitable for short-term storage and dilution for in vitro assays.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), new/sealed bottle

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Chemical fume hood

Procedure:

  • Pre-calculation: Determine the mass of NMUR needed. For 1 mL of a 100 mM solution (MW: 103.08 g/mol ), you will need 10.31 mg.

  • Safety First: Don all appropriate PPE and perform all steps within a certified chemical fume hood.[5]

  • Weighing: Tare the amber vial on the balance. Carefully weigh 10.31 mg of NMUR directly into the vial. Work quickly to minimize exposure to atmospheric moisture.

  • Dissolution: Using a calibrated pipette, add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. Do not heat the solution, as this will cause rapid degradation.[2]

  • Storage: The solution should be clear and colorless to pale yellow. For immediate use, proceed with dilutions. For storage, overlay the solution with nitrogen or argon gas, cap tightly, and immediately place it in a -80°C freezer.[1]

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials. Note: "Use within 1 month."

References

Technical Support Center: N-Nitroso-N-methylurethane (NMU) Handling and Photostability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Nitroso-N-methylurethane (NMU). This guide is designed for researchers, scientists, and drug development professionals who utilize this potent alkylating agent in their experiments. Due to its inherent light sensitivity, improper handling of NMU can lead to significant photodecomposition, compromising experimental integrity and reproducibility. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the stable and effective use of NMU.

A critical point of clarification: N-Nitroso-N-methylurethane (CAS 615-53-2) is often abbreviated as NMU, which is an acronym it shares with the more widely studied compound N-Nitroso-N-methylurea (CAS 684-93-5). While both are potent alkylating agents, this guide focuses specifically on the urethane derivative. However, due to the limited specific photochemical data on this compound, mechanistic insights are drawn from the broader class of N-nitrosamides and N-nitrosamines, to which it belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a powerful, direct-acting alkylating agent.[1] In research, it is primarily used to induce specific DNA mutations and generate animal models for cancer studies.[2][3][4] Its mechanism of action involves the transfer of a methyl group to nucleobases in DNA, which can lead to specific transition mutations.[2] It is also a precursor in some chemical syntheses. Due to its high reactivity and hazardous nature (carcinogen, mutagen, and teratogen), it must be handled with extreme caution.[2][5]

Q2: Why is this compound considered light-sensitive?

This compound's light sensitivity stems from the N-nitroso (N-N=O) functional group, which acts as a chromophore. This group strongly absorbs ultraviolet (UV) and, to a lesser extent, visible light, initiating its decomposition.[6] N-nitroso compounds typically exhibit two main UV absorption bands that make them susceptible to photodegradation.[7][8]

Transition Type Approximate Wavelength (λmax) Molar Absorptivity (ε) Significance
π → π~230 nmHighUseful for quantitative analysis via UV-Vis spectroscopy.
n → π~330 - 370 nmLowThis weaker absorption band overlaps with ambient laboratory lighting and sunlight, making it the primary cause of inadvertent sample degradation.[6][7]

Table 1: Characteristic UV Absorption Bands of N-Nitroso Compounds.

Exposure to light in the 300-500 nm range provides the necessary energy to break the weakest bond in the molecule, initiating decomposition.[9][10]

Q3: What happens to this compound when it decomposes due to light?

Photodecomposition, or photolysis, of N-nitrosamides like NMU primarily involves the cleavage of the nitrogen-nitrogen (N-NO) bond.[11][12] This is a different pathway from thermal decomposition, which typically cleaves the nitrogen-carbonyl bond.[11] The absorption of a photon excites the molecule, leading to the homolytic cleavage of the N-NO bond to form two radical species: an aminyl radical and a nitric oxide radical (•NO).

G cluster_initiation Photo-initiation cluster_cleavage Bond Cleavage cluster_products Consequences NMU This compound (Absorbs UV/Visible Light) Excited_NMU Excited State NMU NMU->Excited_NMU Absorption (n → π) Photon Photon (hν) Photon->NMU Radicals Aminyl Radical + Nitric Oxide Radical (•NO) Excited_NMU->Radicals N-NO Bond Homolysis Loss Loss of Alkylating Activity Radicals->Loss Byproducts Formation of Secondary Byproducts Radicals->Byproducts

Caption: Simplified workflow of NMU photodecomposition initiation.

The resulting radicals can undergo further complex reactions, leading to a loss of the desired alkylating activity and the formation of various impurities that can interfere with experimental results.

Q4: How quickly does this compound degrade in light?
Q5: What are the best practices for storing and handling this compound?

To maintain the integrity of NMU, strict adherence to the following protocols is essential:

  • Storage: Store the compound in a refrigerator or freezer (-20°C is common), protected from light.[3] Use amber glass vials with tightly sealed caps to block UV light and prevent moisture entry.[9][13] For added protection, vials can be wrapped in aluminum foil.

  • Weighing and Preparation: Whenever possible, handle the solid compound and prepare solutions in a darkened room or under red or yellow safelight conditions.[10][14] These longer wavelengths of light are less energetic and less likely to be absorbed by the N-nitroso chromophore.[10]

  • During Experiments: Use amber glass or opaque labware (e.g., volumetric flasks, reaction vessels, HPLC vials).[13] If clear glassware is unavoidable, wrap it securely in aluminum foil.[13] Minimize the time solutions are exposed to any light source.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its light sensitivity.

Caption: Troubleshooting workflow for inconsistent experimental results with NMU.

Issue 1: My stock solution of NMU has turned a slightly different shade of yellow or appears cloudy.
  • Potential Cause: This is a strong visual indicator of chemical degradation.[9] The color change can result from the formation of decomposition byproducts. Cloudiness or precipitation indicates the formation of insoluble impurities.

  • Troubleshooting Steps:

    • Do Not Use: Do not proceed with any experiments using this stock solution. The concentration of active NMU is unknown, and byproducts could cause confounding effects.

    • Analytical Verification (Optional but Recommended): If you have the capability, analyze a small aliquot of the solution using HPLC-UV.[15][16] Compare the chromatogram to a fresh, properly prepared standard or a past result from a known good batch. Look for a decrease in the main NMU peak area and the appearance of new peaks, which represent degradation products.

    • Review and Rectify: Critically review your storage and handling procedures. Was the vial left on the benchtop? Is it stored in a clear container? Was it subjected to temperature fluctuations?

  • Solution:

    • Dispose of the compromised stock solution according to your institution's hazardous waste disposal protocols.[17]

    • Prepare a fresh solution from solid NMU, strictly adhering to light-protection protocols (e.g., work in a dimly lit area, use amber volumetric flasks wrapped in foil).

Issue 2: Experiments conducted in the morning yield different results than those in the afternoon.
  • Potential Cause: This classic problem often points to photodegradation. Ambient light conditions in a lab can change significantly throughout the day, with more intense sunlight exposure possible in the afternoon. If your experimental setup is near a window, this effect can be dramatic.

  • Troubleshooting Steps:

    • Map Your Workspace: Note the proximity of your experimental setup (including solution storage) to windows or high-intensity overhead lighting.

    • Controlled Light Exposure Test: Prepare two small aliquots of NMU solution. Wrap one completely in aluminum foil (the "dark" control) and leave the other exposed to the typical light conditions on your bench. After a few hours, analyze both by HPLC. A significant difference in purity between the two will confirm light sensitivity as the issue.[9]

  • Solution:

    • Standardize the lighting conditions for all experiments. Move the experimental setup away from direct sunlight.

    • Keep all NMU solutions, including intermediate dilutions and samples in an autosampler, in amber vials or covered with foil at all times.

    • For highly sensitive assays, consider performing all manipulations of NMU solutions in a darkroom or under a safelight.

Issue 3: My HPLC analysis shows multiple peaks when I expect only one for NMU.
  • Potential Cause: Assuming the initial solid material was pure, the appearance of extra peaks is a clear sign of decomposition. This could be due to photolysis or other instabilities (e.g., pH, temperature).[18]

  • Troubleshooting Steps:

    • Characterize the Peaks: Note the retention times and UV spectra (if using a PDA detector) of the impurity peaks. While you may not identify them, their presence is diagnostic.

    • Check Your Mobile Phase: Ensure the pH of your mobile phase is compatible with NMU stability. NMU decomposes rapidly at alkaline pH.[1] Acidic modifiers like formic or phosphoric acid are often used in reverse-phase methods for nitrosamines.[15]

    • Inject a Freshly Prepared Sample: Immediately after dissolving solid NMU in a protected environment, inject it into the HPLC. If this sample shows high purity, it confirms that the degradation is occurring over time in your previously prepared solutions.

  • Solution:

    • Prepare NMU solutions fresh for each experiment and use them immediately.

    • If solutions must be stored for a short period, keep them refrigerated in the dark.

    • Use an HPLC autosampler with a cooling function if available, and ensure the sample tray is covered to block ambient light.

References

Technical Support Center: N-Nitroso-N-methylurethane (NMUN) Solubility and Handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for N-Nitroso-N-methylurethane (NMUN). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to the solubility of NMUN in experimental settings. Given the compound's potent biological activity and inherent instability, proper handling and solution preparation are paramount for reproducible and reliable results. This guide synthesizes field-proven insights with established safety protocols to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NMUN) and what are its primary experimental uses?

A1: this compound (CAS 615-53-2), is a potent, direct-acting alkylating agent.[1] Its primary application in research is as a carcinogen to induce tumor formation in animal models, particularly for studying carcinogenesis and the efficacy of chemopreventive agents.[2] It functions by transferring a methyl group to nucleobases in DNA, which can lead to mutations.[1] Historically, it was also used as a precursor for the synthesis of diazomethane.[3][4]

Q2: I'm observing a precipitate after adding my NMUN stock solution to my aqueous buffer. What is the likely cause?

A2: This is a common issue known as "crashing out" and is due to the low aqueous solubility of NMUN.[5] You have likely exceeded its solubility limit in the final aqueous medium. Stock solutions are typically prepared in an organic solvent in which NMUN is highly soluble. When this concentrated stock is diluted into an aqueous buffer, the abrupt change in the solvent environment causes the hydrophobic NMUN to precipitate. The stability of NMUN is also highly pH-dependent; it degrades rapidly at alkaline pH, which could also contribute to the observed precipitation of degradation products.[6]

Q3: Is it safe to heat or sonicate a solution to dissolve NMUN?

A3: Extreme caution is advised. NMUN is thermally unstable and can decompose, potentially explosively, upon heating.[6][7] While gentle warming to 37°C may be acceptable for brief periods during dilution into pre-warmed media, aggressive heating should be avoided. Sonication can be used cautiously to aid dissolution in organic solvents like DMSO, but care must be taken to avoid heat generation.[8] Always perform these operations within a certified chemical fume hood.

Q4: How should I store NMUN, both in its pure form and as a stock solution?

A4: Pure NMUN is sensitive to light, humidity, and heat and should be stored under refrigeration (2-8°C).[5] Some sources recommend storage at -20°C in the dark.[9] Stock solutions in anhydrous organic solvents like DMSO should be stored at -20°C or -80°C for long-term stability and protected from light.[6] Avoid repeated freeze-thaw cycles. Due to its rapid degradation in aqueous solutions, it is strongly recommended to prepare aqueous working solutions fresh for each experiment.[6]

Troubleshooting Guide: Overcoming NMUN Solubility Challenges

Issue 1: Immediate Precipitation Upon Dilution into Aqueous Media
  • Root Cause: The final concentration of NMUN in the aqueous solution surpasses its solubility limit. The solvent composition cannot support the dissolution of the hydrophobic compound.

  • Solutions:

    • Decrease the Final Concentration: The most direct approach is to reduce the final working concentration of NMUN to fall within its aqueous solubility limit.

    • Optimize the Dilution Process:

      • Pre-warm the Aqueous Medium: Warming your buffer or cell culture medium to 37°C can slightly increase the solubility and prevent thermal shock upon dilution.

      • Gradual Addition with Agitation: Add the NMUN stock solution drop-by-drop into the pre-warmed aqueous medium while vigorously vortexing or stirring. This helps to disperse the compound rapidly and avoid localized high concentrations that favor precipitation.

    • Employ a Co-Solvent System: For in vivo studies where higher concentrations may be necessary, a co-solvent system is often required. A common formulation involves first dissolving the NMUN in a minimal amount of a biocompatible organic solvent like DMSO, and then further diluting it in a vehicle containing agents like PEG300, Tween-80, or corn oil.[6][8]

Issue 2: Solution Appears Cloudy or Develops a Precipitate Over Time
  • Root Cause: The NMUN solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth over time. Alternatively, the compound may be degrading due to the pH of the aqueous solution.

  • Solutions:

    • Prepare Fresh Working Solutions: It is imperative to prepare your final aqueous NMUN solution immediately before each experiment. Do not store diluted aqueous solutions.[6]

    • pH Control: NMUN stability is highly pH-dependent. It exhibits greater stability in acidic conditions (pH 4-6) and degrades rapidly in neutral to alkaline conditions.[10] For instance, at 20°C, the half-life at pH 6.0 is 120 hours, but it drops to 80 hours at pH 7.0 and only 0.9 hours at pH 9.0.[6] Ensure your aqueous buffer is within a suitable acidic pH range if experimentally feasible.

    • Incorporate Solubilizing Agents: The use of cyclodextrins, such as SBE-β-CD, can enhance the aqueous solubility of hydrophobic compounds by forming inclusion complexes.[6] This can be a viable strategy for preparing more stable aqueous formulations.

Solubility Data for this compound

The solubility of NMUN can vary depending on the solvent, temperature, and purity of the compound. The following table provides a summary of reported solubility data in common laboratory solvents.

SolventSolubility (Concentration)Notes
Organic Solvents
Dimethyl Sulfoxide (DMSO)125 mg/mLSonication may be required to achieve this concentration.[8]
EthanolInfinitely solubleNMUN is highly soluble in alcohols.[6]
MethanolSoluble[11]
EtherInfinitely soluble[6]
BenzeneInfinitely soluble[6]
ChloroformSoluble[11]
Ethyl AcetateSoluble[11]
Aqueous Solvents
Water36.99 g/L (approx. 37 mg/mL)Highly dependent on pH and temperature.[11] Unstable at neutral and alkaline pH.[6]
Citrate Buffer (pH 4.5)Used as a vehicle for in vivo studiesSpecific solubility not stated, but used for administration.[2]
SalineUsed as a vehicle for in vivo studiesOften in combination with a co-solvent.[6]

Experimental Protocols

Extreme caution must be exercised when handling NMUN. It is a potent carcinogen, mutagen, and teratogen.[12][13][14] All work must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, must be worn at all times.[12][15]

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Pre-weighing Preparation: In a chemical fume hood, place a vial on a tared analytical balance.

  • Weighing NMUN: Carefully weigh the desired amount of NMUN directly into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution: Cap the vial tightly and vortex until the NMUN is completely dissolved. If necessary, sonicate briefly in a water bath, monitoring to prevent excessive heating.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Experiments
  • Pre-warm Medium: Pre-warm the required volume of your aqueous buffer or cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the NMUN stock solution needed to achieve the final desired working concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Dilution: While gently vortexing the pre-warmed medium, add the calculated volume of the NMUN stock solution drop-by-drop.

  • Immediate Use: Use the freshly prepared NMUN-containing medium immediately for your experiment. Do not store this solution.

Protocol 3: Preparation of a Co-Solvent Formulation for In Vivo Administration

This is an example formulation and may require optimization for your specific animal model and administration route.[6][8]

  • Initial Dissolution: In a sterile vial, dissolve the required amount of NMUN in DMSO to create a concentrated initial solution.

  • Co-solvent Addition: Add PEG300 to the DMSO solution and mix thoroughly until a clear solution is obtained.

  • Surfactant Addition: Add Tween-80 and mix until the solution is homogeneous.

  • Aqueous Dilution: Add saline as the final diluent and mix thoroughly. An example final composition could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

  • Administration: Administer the freshly prepared formulation to the animals immediately.

Logical Workflow for NMUN Solution Preparation

The following diagram illustrates a decision-making workflow for researchers preparing NMUN solutions.

NMUN_Solubility_Workflow start Start: Need to Prepare NMUN Solution prepare_stock Protocol 1: Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prepare_stock exp_type What is the experimental system? in_vitro In Vitro (e.g., cell culture) exp_type->in_vitro In Vitro in_vivo In Vivo (e.g., animal model) exp_type->in_vivo In Vivo check_solubility Is the final concentration below aqueous solubility limit (~37 mg/mL) and stable at the medium's pH? in_vitro->check_solubility cosolvent_protocol Protocol 3: Prepare Co-Solvent Formulation in_vivo->cosolvent_protocol direct_dilution Protocol 2: Direct Dilution in Aqueous Medium check_solubility->direct_dilution Yes troubleshoot Precipitation Occurs? check_solubility->troubleshoot No final_solution Final Solution Ready for Immediate Use direct_dilution->final_solution lower_conc Lower final concentration troubleshoot->lower_conc Yes use_cosolvent Consider co-solvent formulation (Protocol 3) or solubilizing agents troubleshoot->use_cosolvent If lowering concentration is not an option lower_conc->direct_dilution use_cosolvent->cosolvent_protocol prepare_stock->exp_type cosolvent_protocol->final_solution

References

Technical Support Center: Mitigating N-Nitroso-N-methylurethane (NMU) Exposure in the Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and safety information for the handling of N-Nitroso-N-methylurethane (NMU). As a potent carcinogen, mutagen, and teratogen, NMU requires strict adherence to safety protocols to minimize exposure risks.[1][2][3][4] This support center is designed to be a living resource, offering detailed troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Section 1: Understanding the Core Risk

This compound (CAS No. 684-93-5) is a direct-acting alkylating agent that exerts its mutagenic effects by transferring a methyl group to nucleobases in DNA, which can lead to AT:GC transition mutations.[3][4] It does not require metabolic activation to become carcinogenic.[4] The primary routes of exposure are inhalation, ingestion, and dermal contact.[2] Acute exposure in humans can cause skin irritation, while high exposure may lead to headaches, nausea, and vomiting.[5][6] The major long-term risk is its carcinogenicity, with animal studies demonstrating tumor induction in the nervous system, stomach, skin, and other organs.[5][6] Due to its hazardous properties, there may be no safe level of exposure; therefore, all contact should be reduced to the lowest possible level.[5]

Section 2: The Hierarchy of Controls for NMU Exposure Mitigation

The most effective way to manage NMU exposure is to follow the hierarchy of controls. This framework prioritizes control methods from most to least effective.

Hierarchy of Controls cluster_0 Hierarchy of Controls for NMU Elimination Elimination/Substitution (e.g., Use a less potent carcinogen) Engineering Engineering Controls (e.g., Fume Hood, Glove Box) Elimination->Engineering Most Effective Administrative Administrative Controls (e.g., SOPs, Designated Areas, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Lab Coat, Respirator) Administrative->PPE Least Effective caption Fig 1. Hierarchy of Controls for NMU.

Caption: Fig 1. Hierarchy of Controls for NMU.

Section 3: Standard Operating Procedures (SOPs) - Core Workflows

Adherence to validated SOPs is critical for minimizing exposure. The following protocols are foundational for common laboratory tasks involving NMU.

NMU Preparation and Handling Workflow

This workflow outlines the essential steps from preparation to immediate cleanup.

NMU Handling Workflow cluster_workflow Safe NMU Handling Workflow Prep 1. Prepare Workspace - Work in certified chemical fume hood - Cover surface with absorbent pad Don_PPE 2. Don Full PPE - Double gloves, lab coat - Goggles, respirator Prep->Don_PPE Weigh_Dissolve 3. Weigh & Dissolve NMU - Minimize aerosol generation - Use secondary containment Don_PPE->Weigh_Dissolve Experiment 4. Perform Experiment (e.g., solution prep, animal injection) - Use Luer-lock syringes Weigh_Dissolve->Experiment Decon_Tools 5. Initial Decontamination - Immediately decontaminate reusable tools - Wipe down work surfaces Experiment->Decon_Tools Doff_PPE 6. Doff & Dispose PPE - Place all disposable items in hazardous waste bag Decon_Tools->Doff_PPE Wash 7. Personal Hygiene - Wash hands thoroughly Doff_PPE->Wash caption Fig 2. Step-by-step NMU experimental workflow.

Caption: Fig 2. Step-by-step NMU experimental workflow.

Decontamination and Inactivation Protocol

All non-disposable items that come into contact with NMU must be decontaminated. A common and effective method involves a sodium thiosulfate solution.[1]

Reagents:

  • 10% Sodium Thiosulfate (w/v)

  • 1% Sodium Hydroxide (w/v) in water

Procedure:

  • Prepare Solution: Within a certified chemical fume hood, prepare a sufficient quantity of the 10% sodium thiosulfate, 1% sodium hydroxide solution to fully submerge or saturate all contaminated materials.[1]

  • Submerge Items: Place reusable glassware and other non-porous materials into a container. Pour the inactivation solution into the container, ensuring all items are completely submerged.[1]

  • Soak: Allow items to soak for a minimum of 24 hours.[1]

  • Rinse and Dispose: After 24 hours, wearing appropriate PPE, carefully pour the solution down the drain with copious amounts of water.[1] Rinse the decontaminated items thoroughly with water before washing normally.

Section 4: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Q: I suspect I may have spilled a small amount of NMU powder outside the fume hood. What is the first thing I should do? A: Your immediate priority is to prevent dispersal and alert others.

  • Stop Work & Alert: Immediately cease all activity and inform colleagues in the vicinity. Evacuate the immediate area of the spill.[5]

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Assess PPE: Ensure you are wearing appropriate PPE (double nitrile gloves, lab coat, safety goggles, and an N95 or higher respirator) before approaching the spill.[2]

  • Containment: Gently cover the spill with absorbent pads dampened with a 5% acetic acid solution to prevent the powder from becoming airborne.[7]

  • Cleanup: Carefully collect the dampened material using forceps or a scoop and place it into a sealed, labeled hazardous waste container.[5][7]

  • Decontaminate: Wipe the area with 5% acetic acid, followed by a soap and water solution.[7] For a more robust decontamination, use a 0.5% sodium hypochlorite solution followed by water.[2]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Q: How do I know if my decontamination procedure was effective? A: Visual inspection is insufficient. Decontamination effectiveness should be verified through surface wipe testing, especially after a known spill or for routine validation of cleaning procedures.

  • Define Sampling Area: Identify the decontaminated area and critical points where contamination might persist (e.g., fume hood sash, equipment handles, floor).

  • Prepare Wipe Sample: Using a filter paper or cotton swab lightly moistened with a suitable solvent (like methanol or acetonitrile), wipe a defined area (e.g., 10x10 cm).

  • Analysis: Place the wipe in a sealed vial. The sample must be analyzed by an analytical laboratory with the capability to detect trace levels of nitrosamines. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are common, highly sensitive methods for this purpose.[8]

  • Documentation: Record the location of each wipe test and the corresponding analytical results to validate your cleaning protocol.

Q: I think the ventilation in my fume hood is insufficient while working with NMU. What are the signs, and what should I do? A: Signs of insufficient ventilation include noticeable odors, visible fume escape, or an alarm from the hood's airflow monitor.

  • Secure Materials: Immediately cap all containers of NMU and cease any work that could generate aerosols.

  • Evacuate: Leave the fume hood area and alert your lab manager and EHS office.

  • Do Not Use: Do not use the fume hood until it has been inspected, tested, and recertified by qualified personnel.

  • Consider Air Monitoring: If there is a concern of widespread contamination due to faulty ventilation, area air sampling may be warranted. This involves using a calibrated air sampling pump to draw air through a sorbent tube (such as Thermosorb/N) which traps nitrosamines.[9] The tube is then sent to an accredited lab for analysis. This is typically coordinated by your EHS department.

Q: I accidentally created an aerosol while preparing an NMU solution. What is the appropriate emergency response? A:

  • Hold Your Breath & Move Away: Immediately move out of the direct path of the aerosol and away from the fume hood.

  • Alert Others: Announce the situation so others can evacuate the immediate area.

  • Leave the Area: Exit the laboratory room and close the door to contain the potential contamination.

  • Report: Immediately contact your supervisor and your institution's EHS or emergency response line.

  • Decontamination: Do not re-enter the lab until cleared by EHS. They will guide the decontamination process and may conduct air monitoring to ensure the area is safe.

  • Medical Evaluation: Seek a medical evaluation, especially if you believe you may have inhaled the substance. Bring the Safety Data Sheet (SDS) for NMU with you.[10]

Section 5: Frequently Asked Questions (FAQs)

Q: What is the correct Personal Protective Equipment (PPE) for handling NMU? A: A comprehensive PPE ensemble is mandatory. Refer to the table below for specific recommendations.

TaskMinimum Required PPE
Handling Solid NMU / Weighing Double nitrile gloves, disposable lab coat, chemical safety goggles, N95 or higher-rated respirator.[2]
Preparing Solutions / Injections Double nitrile gloves, disposable lab coat, chemical safety goggles. All work must be done in a certified chemical fume hood or Class II Type B biosafety cabinet.[1][2]
Animal Handling (Post-Injection) Double nitrile gloves, lab coat, safety goggles. A respirator is recommended, especially during cage changes to avoid aerosolized bedding/waste.[2] Cages and bedding are considered hazardous for at least 3 days post-administration.[2]
Spill Cleanup Double nitrile gloves, gown, chemical safety goggles, N95 or higher-rated respirator.[2]

Q: How should I store NMU? A: NMU is unstable at temperatures above 20°C and is light-sensitive.[3] It should be stored under refrigeration (2-8°C) in a tightly closed container, protected from light.[11] Store it in a designated, labeled area separate from incompatible chemicals like strong acids, bases, and oxidizing agents.[7][12]

Q: What are the procedures for NMU waste disposal? A: All NMU-contaminated waste is considered hazardous waste.

  • Solid Waste: Contaminated gloves, absorbent pads, and other disposable materials must be collected in a clearly labeled, sealed hazardous waste bag.[1]

  • Liquid Waste: Unused NMU solutions and contaminated liquids should be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Needles and syringes must be disposed of in a designated sharps container destined for incineration without recapping or bending.[1]

  • Animal Waste: Animal carcasses, cages, and bedding are considered hazardous for at least 3 days after the final NMU administration and must be handled and disposed of as hazardous chemical waste during this period.[2][7] After 24 hours from a single injection, some protocols state carcasses can be disposed of normally, but always confirm with your institution's EHS and animal care committees.[1]

Q: What should I do in case of skin or eye contact with NMU? A:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][10]

  • Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.[5]

References

N-Nitroso-N-methylurethane (NMU) Decontamination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling and decontamination of N-Nitroso-N-methylurethane (NMU). As a potent carcinogen, mutagen, and teratogen, strict adherence to established safety protocols is critical.[1][2][3] This document is designed to be a self-validating system, offering not just procedural steps but the scientific rationale behind them to ensure the highest standards of laboratory safety.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Risks

This section addresses fundamental questions regarding the hazards and handling of NMU.

Q1: What are the primary hazards associated with this compound (NMU)?

A1: NMU is classified as a highly hazardous substance with multiple risk factors. It is a confirmed carcinogen, mutagen (may cause genetic damage), and teratogen (may cause birth defects).[1][2][4] It is also toxic upon inhalation, ingestion, or skin contact.[2][4] NMU is a pale yellow, sand-like solid that can be flammable and may become explosive if stored above 15°C.[2][5] The U.S. Environmental Protection Agency (EPA) has classified NMU as a Group B2, probable human carcinogen.[3]

Q2: What are the essential Personal Protective Equipment (PPE) requirements for handling NMU?

A2: Due to its high toxicity, a comprehensive PPE ensemble is mandatory. This includes:

  • Gloves: Double gloving with chemically resistant gloves (e.g., nitrile) is required. Gloves must be long enough to prevent any skin exposure between the glove and the lab coat sleeve.

  • Body Protection: A lab coat must be worn.

  • Eye Protection: Chemical safety goggles are necessary.

  • Respiratory Protection: A suitable respirator must be used, especially when handling the solid compound or preparing solutions.[1][6] All handling of NMU, including solution preparation, must be conducted within a certified chemical fume hood.[1]

Q3: How should NMU be stored?

A3: NMU is sensitive to light and heat.[5] It should be stored under refrigerated temperatures in a tightly closed container under an inert atmosphere.[7] Protect the compound from exposure to light.[7]

Q4: What are the immediate first aid measures in case of NMU exposure?

A4: In the event of an exposure, immediate action is critical:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[6] Remove all contaminated clothing.[2]

  • Eye Contact: Flush the eyes with large amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, administer CPR, but avoid mouth-to-mouth resuscitation.[8]

  • Ingestion: Do NOT induce vomiting.[7] If the person is conscious, give one or two glasses of water to dilute the chemical and call a poison control center or physician immediately.[7]

Section 2: Troubleshooting Guide - Spill Decontamination Procedures

This section provides detailed, step-by-step protocols for managing NMU spills, addressing specific scenarios that users may encounter.

Scenario 1: Minor Spill of Solid NMU (<100 mg) inside a Chemical Fume Hood

Q: I've spilled a small amount of solid NMU powder inside the fume hood. What is the correct procedure for cleanup and decontamination?

A: For minor solid spills contained within a fume hood, follow this validated protocol:

Step-by-Step Decontamination Protocol:

  • Ensure Safety: Keep the fume hood sash at the lowest practical height. Ensure you are wearing the full, appropriate PPE (double nitrile gloves, lab coat, safety goggles, respirator).

  • Restrict Access: Ensure no other personnel are in the immediate vicinity without proper PPE.

  • Dampen the Spill: Gently dampen the spilled solid material with a 5% acetic acid solution.[7][9] This is a critical step to prevent the powder from becoming airborne. Do not dry sweep the powder.[9]

  • Transfer the Material: Using absorbent paper also dampened with 5% acetic acid, carefully wipe up the dampened material.[7] Place the contaminated absorbent paper into a suitable, sealable container for hazardous waste.

  • Decontaminate the Surface: Wash the spill area thoroughly with the 5% acetic acid solution.[7]

  • Final Cleaning: Follow the acid wash with a soap and water solution.[7]

  • Waste Disposal: Seal all contaminated materials (absorbent pads, gloves, etc.) in a vapor-tight plastic bag.[7] This bag must be disposed of as hazardous chemical waste according to your institution's guidelines.[1][2]

Scientific Rationale: The use of acetic acid serves two purposes. First, it effectively wets the solid powder, minimizing the risk of aerosolization and inhalation. Second, acidic conditions can promote the degradation of N-nitroso compounds, beginning the decontamination process.

Scenario 2: Minor Liquid Spill of NMU Solution (<10 mL) inside a Chemical Fume Hood

Q: I've spilled a small volume of an NMU solution inside the fume hood. How does the cleanup procedure differ from a solid spill?

A: The approach for a liquid spill focuses on absorption followed by chemical inactivation.

Step-by-Step Decontamination Protocol:

  • Ensure Safety & Restrict Access: As with a solid spill, ensure full PPE is in use and the area is secure.

  • Absorb the Spill: Cover the liquid spill with absorbent pads.

  • Apply Decontamination Solution: Gently apply a freshly prepared decontamination solution over the absorbent pads and the spill area. A 0.5% sodium hypochlorite solution can be used for the initial cleanup.[6]

  • Wipe and Clean: After allowing the decontamination solution to sit for a few minutes, wipe the area with the absorbent pads.

  • Thorough Decontamination: Clean the spill area thoroughly with the 0.5% sodium hypochlorite solution, followed by clean water.[6]

  • Waste Disposal: Place all contaminated materials, including the absorbent pads and used gloves, into a sealed plastic bag for disposal as hazardous chemical waste.[6]

Scientific Rationale: Sodium hypochlorite is a strong oxidizing agent that can effectively degrade the NMU molecule. The initial absorption step contains the spill and prevents it from spreading.

Scenario 3: Decontamination of Reusable Glassware and Equipment

Q: How do I decontaminate glassware that has come into contact with NMU?

A: Reusable items require a more robust and prolonged decontamination process to ensure complete inactivation of the carcinogen.

Step-by-Step Inactivation Protocol:

  • Prepare Inactivation Solution: Inside a chemical fume hood, prepare a solution of 10% sodium thiosulfate and 1% sodium hydroxide in water.[1]

  • Submerge Equipment: Place the contaminated glassware or other non-porous materials into a container and add enough of the inactivation solution to completely submerge or saturate the items.[1]

  • Soak for 24 Hours: Leave the objects in the inactivation solution for a full 24 hours.[1] This extended contact time is crucial for ensuring complete chemical degradation.

  • Rinse and Final Wash: After 24 hours, wearing appropriate PPE, carefully remove the items. The inactivation solution can then be poured down the drain.[1] Thoroughly wash the decontaminated items with soap and water.

Scientific Rationale: The combination of sodium thiosulfate (a reducing agent) and sodium hydroxide (creating a basic environment) provides a chemically robust system for the degradation of N-nitroso compounds. The alkaline conditions facilitate the breakdown of NMU, while the thiosulfate helps to reduce the nitroso group.

Section 3: Visual Workflows and Data

NMU Spill Response Workflow

This diagram outlines the decision-making process and actions required in the event of an NMU spill.

NMU_Spill_Response cluster_Initial_Response Initial Response cluster_Cleanup Cleanup & Decontamination cluster_Final_Steps Final Steps spill Spill Occurs assess Assess Spill (Solid/Liquid, Size, Location) spill->assess evacuate Evacuate Immediate Area (If spill is large or outside hood) assess->evacuate Large Spill ppe Don Full PPE assess->ppe Minor Spill evacuate->ppe solid_spill Solid Spill Procedure ppe->solid_spill Solid liquid_spill Liquid Spill Procedure ppe->liquid_spill Liquid dampen Dampen with 5% Acetic Acid solid_spill->dampen absorb Absorb with Pads liquid_spill->absorb collect_solid Collect Dampened Solid dampen->collect_solid decon_liquid Apply Decontamination Solution absorb->decon_liquid decon_surface Decontaminate Surface collect_solid->decon_surface decon_liquid->decon_surface waste Package all contaminated materials as Hazardous Waste decon_surface->waste report Report Incident to Supervisor/ Environmental Health & Safety waste->report

Caption: Workflow for responding to an this compound spill.

Decontamination Agent Summary
Decontamination AgentConcentrationApplicationContact TimeMechanism of Action
Acetic Acid 5%Dampening solid spills, surface cleaning[7][9]MinutesWets powder to prevent aerosolization; acidic hydrolysis
Sodium Hypochlorite 0.5%Cleaning liquid spill areas[6]MinutesOxidation
Sodium Thiosulfate & Sodium Hydroxide 10% Na₂S₂O₃, 1% NaOHSoaking reusable equipment[1]24 HoursReductive degradation in alkaline conditions

References

Validation & Comparative

A Comparative Guide to the Carcinogenicity of N-Nitroso-N-methylurethane (NMUR) and N-Nitroso-N-methylurea (NMU)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the carcinogenic properties of two potent alkylating agents: N-Nitroso-N-methylurethane (NMUR) and N-Nitroso-N-methylurea (NMU). Synthesizing data from experimental studies, this document delves into their differential mechanisms of action, carcinogenic profiles, and the experimental protocols for their use in oncological research.

Introduction: Two Potent Tools in Experimental Carcinogenesis

This compound (NMUR) and N-Nitroso-N-methylurea (NMU) are powerful experimental carcinogens widely used to induce tumors in laboratory animals. Their reliability in inducing organ-specific cancers makes them invaluable tools for studying the mechanisms of carcinogenesis and for the preclinical evaluation of chemotherapeutic and chemopreventive agents. While both are methylating agents that exert their carcinogenic effects through DNA alkylation, their distinct chemical structures lead to differences in their metabolic activation, target organ specificity, and carcinogenic potency.

At a Glance: Key Differences in Carcinogenic Profiles

FeatureThis compound (NMUR)N-Nitroso-N-methylurea (NMU)
Primary Carcinogenic Action Requires metabolic activationDirect-acting
Mechanism of Action Forms a reactive electrophile after enzymatic action (likely esterase) that methylates DNA.Spontaneously decomposes to a methyldiazonium ion, which methylates DNA.
Key DNA Adduct Primarily forms O⁶-methylguanine, among other methylated bases.Primarily forms O⁶-methylguanine, leading to G:C to A:T transition mutations.[1]
Primary Target Organs Forestomach, esophagus, and lungs in rodents.Mammary glands, stomach, and nervous system in rats.[2][3]
Carcinogenic Potency Considered a very potent carcinogen.A highly reliable and potent carcinogen, mutagen, and teratogen.[4]

Differential Mechanisms of Action: A Tale of Two Activation Pathways

The fundamental difference in the carcinogenic activity of NMUR and NMU lies in their bioactivation.

N-Nitroso-N-methylurea (NMU): The Direct Alkylator

NMU is a direct-acting carcinogen, meaning it does not require metabolic conversion to become reactive.[5] In an aqueous environment, it undergoes spontaneous decomposition to form a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophile readily transfers a methyl group to nucleophilic sites on DNA bases. The most critical of these modifications for carcinogenesis is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine. This adduct is prone to mispairing with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[1] If not repaired, these mutations can activate oncogenes or inactivate tumor suppressor genes, initiating the process of cancer.

This compound (NMUR): The Metabolically Activated Carcinogen

In contrast to NMU, NMUR requires metabolic activation to exert its carcinogenic effects. Evidence suggests that NMUR is activated by esterases, which hydrolyze the urethane bond. This enzymatic action is thought to generate a reactive intermediate that, similar to NMU, ultimately leads to the formation of a methylating agent. This agent then methylates DNA, with a predilection for the O⁶ position of guanine, driving carcinogenesis through a similar mechanism of adduct formation and subsequent mutation. The requirement for metabolic activation contributes to the organ specificity of NMUR, as the necessary enzymes may be more prevalent in tissues like the forestomach, esophagus, and lungs.

cluster_NMU N-Nitroso-N-methylurea (NMU) Pathway cluster_NMUR This compound (NMUR) Pathway NMU NMU NMU_intermediate Methyldiazonium ion (CH₃N₂⁺) (Spontaneous Decomposition) NMU->NMU_intermediate Direct-acting NMU_DNA_damage DNA Methylation (O⁶-methylguanine) NMU_intermediate->NMU_DNA_damage Alkylation NMU_mutation G:C to A:T Transition Mutations NMU_DNA_damage->NMU_mutation NMU_cancer Cancer Initiation NMU_mutation->NMU_cancer NMUR NMUR NMUR_activation Metabolic Activation (Esterases) NMUR->NMUR_activation Pro-carcinogen NMUR_intermediate Reactive Methylating Agent NMUR_activation->NMUR_intermediate NMUR_DNA_damage DNA Methylation (O⁶-methylguanine) NMUR_intermediate->NMUR_DNA_damage Alkylation NMUR_mutation G:C to A:T Transition Mutations NMUR_DNA_damage->NMUR_mutation NMUR_cancer Cancer Initiation NMUR_mutation->NMUR_cancer

Carcinogenic activation pathways of NMU and NMUR.

Comparative Carcinogenicity: Organ Specificity and Potency

The differences in activation pathways directly influence the target organs and carcinogenic potency of NMUR and NMU.

Organ Specificity:

  • NMU: Due to its direct-acting nature, NMU can induce tumors in a wide range of tissues upon systemic administration. However, it exhibits a notable tropism for the mammary glands in rats, making it a widely used model for breast cancer research.[2][5] It is also a potent inducer of gastric carcinomas and tumors of the nervous system .[2][3] The specific reasons for this organ specificity are not fully understood but may relate to factors such as cellular uptake, DNA repair capacity in different tissues, and hormonal influences, particularly in the case of mammary tumors.

  • NMUR: The carcinogenicity of NMUR is largely confined to the sites of its metabolic activation. In rodents, it is a potent inducer of tumors in the forestomach, esophagus, and lungs . This organ specificity strongly suggests that the esterases responsible for its activation are highly active in these tissues.

Carcinogenic Potency:

Both NMUR and NMU are considered highly potent carcinogens. However, direct quantitative comparisons of their potency are limited in the scientific literature. The carcinogenic dose and tumor latency are dependent on the animal species, strain, dose, and route of administration. For instance, a single intraperitoneal injection of NMU at a dose of 50 mg/kg can induce mammary tumors in a high percentage of susceptible rat strains.[5]

Experimental Protocols for Tumor Induction: A Step-by-Step Overview

The following are generalized protocols for inducing tumors in rodents using NMU and NMUR. Note: These are illustrative examples and should be adapted based on specific research goals and institutional animal care and use committee (IACUC) guidelines.

NMU-Induced Mammary Carcinogenesis in Rats

This protocol is a standard method for generating a reliable model of hormone-responsive breast cancer.

  • Animal Model: Female Sprague-Dawley or Wistar-Furth rats, typically 50-60 days of age.

  • Carcinogen Preparation: NMU is unstable in aqueous solutions and should be prepared fresh immediately before use. Dissolve NMU in acidified saline (pH 4.0-5.0) to a final concentration of 10 mg/mL.

  • Administration: Administer a single intraperitoneal (i.p.) injection of NMU at a dose of 50 mg/kg body weight.

  • Tumor Monitoring: Palpate the mammary glands weekly, beginning 4-5 weeks after injection, to monitor for tumor development. Measure tumor size with calipers.

  • Endpoint: Tumors typically appear within 3-4 months. The experiment can be terminated when tumors reach a predetermined size or at a specific time point for analysis.

NMUR-Induced Forestomach and Esophageal Carcinogenesis in Rodents

This protocol is designed to induce tumors in the upper gastrointestinal tract.

  • Animal Model: Rats or hamsters are commonly used.

  • Carcinogen Preparation: Prepare a solution of NMUR in a suitable vehicle, such as corn oil.

  • Administration: Administer NMUR via oral gavage. The dosage and frequency will depend on the animal model and desired tumor incidence. For example, weekly administration for a period of several weeks is a common approach.

  • Tumor Monitoring: Monitor the animals for signs of distress. At the end of the study period, euthanize the animals and perform a thorough necropsy of the esophagus and forestomach.

  • Endpoint: The experimental duration is typically longer than for NMU-induced mammary tumors, often extending for a year or more to allow for tumor development.

cluster_workflow General Experimental Workflow for Carcinogenesis Studies start Animal Acclimatization carcinogen_prep Carcinogen Preparation (NMU or NMUR) start->carcinogen_prep administration Carcinogen Administration (e.g., i.p. injection, oral gavage) carcinogen_prep->administration monitoring Tumor Monitoring (Palpation, Imaging) administration->monitoring endpoint Experimental Endpoint (Tumor size, Time point) monitoring->endpoint analysis Tissue Collection & Histopathological Analysis endpoint->analysis data Data Analysis (Tumor incidence, latency, etc.) analysis->data

Generalized workflow for chemical carcinogenesis studies.

Conclusion: Choosing the Right Tool for the Job

Both this compound and N-Nitroso-N-methylurea are potent carcinogens that serve as essential tools in cancer research. The choice between them depends largely on the research question and the desired tumor model.

  • NMU is the preferred agent for inducing mammary and gastric cancers due to its direct-acting nature and well-established protocols that yield high tumor incidence with relatively short latency. Its reliability has made it a gold standard for studies on breast cancer etiology, progression, and therapy.

  • NMUR is particularly useful for investigating carcinogenesis in the forestomach, esophagus, and lungs . Its requirement for metabolic activation provides a model to study the role of specific enzymes in the initiation of cancer in these organs.

A thorough understanding of their distinct mechanisms of action, carcinogenic profiles, and the appropriate experimental protocols is crucial for designing robust and informative studies in the field of oncology.

References

A Comparative Guide to N-Nitroso-N-methylurethane and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in genetics, oncology, and drug development, the precise induction of genetic modifications is a cornerstone of experimental design. Alkylating agents, a class of potent mutagens, are invaluable tools for this purpose, enabling the creation of cellular and animal models that are fundamental to understanding disease mechanisms and testing therapeutic interventions. Among these, N-Nitroso-N-methylurethane (NMU) is a widely utilized compound, but a nuanced understanding of its properties in comparison to other alkylating agents is crucial for selecting the optimal tool for a given research question.

This guide provides an in-depth, objective comparison of NMU with other commonly used alkylating agents, namely N-ethyl-N-nitrosourea (ENU) and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). We will delve into their mechanisms of action, mutagenic profiles, and experimental applications, supported by experimental data and detailed protocols to ensure scientific integrity and practical utility.

The World of Alkylating Agents: An Introduction

Alkylating agents exert their effects by covalently attaching alkyl groups (such as methyl or ethyl groups) to nucleophilic sites on cellular macromolecules, with DNA being the primary target.[1] This modification of DNA bases can lead to a variety of cellular consequences, including cytotoxicity, mutagenicity, and carcinogenicity.[2]

The biological activity of an alkylating agent is influenced by several factors, including the number of alkyl groups it can donate (its "functionality"), the nature of the alkyl group, and its chemical reactivity.[1] Monofunctional alkylating agents, such as NMU, ENU, and MNNG, possess a single reactive group and primarily cause point mutations. Bifunctional alkylating agents, on the other hand, can form cross-links within or between DNA strands, leading to more severe DNA damage.

This compound (NMU): A Detailed Profile

This compound, also known as N-Methyl-N-nitrosourea (MNU), is a potent, direct-acting alkylating agent that has been extensively used in experimental oncology and genetic toxicology.[3]

Chemical Structure and Properties:

  • Formula: C₂H₅N₃O₂

  • Molecular Weight: 103.08 g/mol [4]

  • Appearance: Pale yellow crystalline solid[5]

  • Stability: Unstable at temperatures above 20°C and is sensitive to light and humidity.[4][6] It exhibits pH-dependent stability in aqueous solutions, with a half-life of 24 hours at pH 6.0 and 1.2 hours at pH 7.0 at 20°C.[6]

Mechanism of Action:

NMU does not require metabolic activation to exert its mutagenic effects.[3] It spontaneously decomposes, particularly under physiological conditions, to generate a highly reactive methyldiazonium ion (CH₃N₂⁺). This electrophilic intermediate then readily transfers a methyl group to nucleophilic sites on DNA bases.[3]

NMU_Mechanism cluster_dna Cellular Target NMU This compound (NMU) Decomposition Spontaneous Decomposition (Physiological pH) NMU->Decomposition Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) Decomposition->Methyldiazonium Alkylated_DNA Methylated DNA Adducts (e.g., O⁶-methylguanine) Methyldiazonium->Alkylated_DNA Methylation DNA DNA in_vitro_mutagenesis start Start: Log-phase cell culture prepare_mutagen Prepare fresh mutagen solution (NMU, ENU, or MNNG) in appropriate solvent start->prepare_mutagen treat_cells Treat cells with mutagen (determine optimal concentration and time) prepare_mutagen->treat_cells wash_cells Wash cells to remove mutagen treat_cells->wash_cells recovery Allow for cell recovery and mutation expression wash_cells->recovery selection Apply selective pressure (e.g., add selective agent) recovery->selection isolate_clones Isolate and expand resistant clones selection->isolate_clones end End: Characterize mutant clones isolate_clones->end animal_carcinogenesis start Start: Female rats (e.g., Sprague-Dawley, 50-60 days old) prepare_nmu Prepare fresh NMU solution (e.g., in saline, pH adjusted) start->prepare_nmu administer_nmu Administer NMU via intraperitoneal or intravenous injection prepare_nmu->administer_nmu monitor_animals Monitor animals regularly (weekly palpation for tumors) administer_nmu->monitor_animals tumor_detection Tumor detection and measurement monitor_animals->tumor_detection endpoint Humane endpoint and tissue collection (when tumors reach a predetermined size) tumor_detection->endpoint analysis Histopathological and molecular analysis of tumors endpoint->analysis end End: Data analysis and interpretation analysis->end

References

A Senior Application Scientist's Guide to N-Nitroso-N-methylurethane (NMU) in Chemical Carcinogenesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive comparison of N-Nitroso-N-methylurethane's (NMU) efficacy in inducing specific tumor types, benchmarked against common alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to facilitate informed decisions in preclinical cancer modeling.

Introduction: NMU as a Tool in Experimental Oncology

This compound, also known as N-Methyl-N-nitrosourea (MNU), is a potent and reliable carcinogenic agent widely employed in experimental oncology.[1] Its utility stems from its nature as a direct-acting alkylating agent, which eliminates the need for metabolic activation that is required by many other carcinogens.[2][3] This property provides a more controlled and direct mechanism for inducing tumorigenesis, making it an invaluable tool for studying cancer initiation, progression, and the efficacy of novel therapeutic interventions.

The Molecular Underpinnings: NMU's Mechanism of Action

The carcinogenic activity of NMU is rooted in its ability to directly methylate DNA nucleobases.[4] Unlike indirect carcinogens, NMU does not require enzymatic activation by the host's metabolism. It spontaneously decomposes to generate a reactive methyldiazonium ion, which readily transfers a methyl group to DNA.

The primary target for this methylation is the O⁶ position of guanine, forming O⁶-methylguanine. During DNA replication, this altered base is frequently misread by DNA polymerase, leading to the incorrect insertion of thymine instead of cytosine. This results in a characteristic G:C to A:T transition mutation.[5] If this mutation occurs within a critical proto-oncogene, such as H-ras, it can lead to constitutive activation of signaling pathways that drive uncontrolled cell proliferation and neoplastic transformation.[3][6]

NMU_Mechanism NMU This compound (NMU) Decomposition Spontaneous Decomposition NMU->Decomposition Ion Methyldiazonium Ion (Reactive Intermediate) Decomposition->Ion Alkylation DNA Alkylation Ion->Alkylation DNA Genomic DNA DNA->Alkylation Adduct O⁶-methylguanine Adduct Formation Alkylation->Adduct Replication DNA Replication Adduct->Replication Mutation G:C → A:T Transition Mutation Replication->Mutation Activation Oncogene Activation Mutation->Activation Gene Proto-Oncogene (e.g., H-ras) Gene->Mutation Tumor Tumor Initiation Activation->Tumor

Figure 1: Mechanism of NMU-induced carcinogenesis.

Efficacy Profile: NMU-Induced Tumorigenesis by Organ System

The organ-specific carcinogenic effects of NMU are highly dependent on the animal species, strain, and the route of administration. This specificity is a key advantage for researchers seeking to model particular types of human cancer.

A. Mammary Gland Carcinogenesis: The Gold Standard Model

The NMU-induced rat mammary carcinoma model is one of the most robust and widely used systems in breast cancer research.[2] It closely mimics key aspects of human estrogen receptor-positive (ER+) breast cancer, making it an excellent platform for studying hormone dependence, chemoprevention, and therapeutic response.[7][8]

  • High Incidence and Reliability: A single intraperitoneal (i.p.) injection of NMU in susceptible rat strains, such as the Sprague-Dawley, Wistar-Furth, or Fischer 344, can induce mammary adenocarcinomas with nearly 100% incidence.[2][9][10]

  • Hormone Dependence: The resulting tumors are predominantly ER-positive and/or progesterone receptor (PgR)-positive, reflecting the most common subtype of human breast cancer.[11] Their growth is often dependent on ovarian hormones, and ovariectomy can arrest or cause tumor regression.[9]

  • Histopathology: The tumors are typically non-invasive ductal carcinomas that can progress to invasive disease, providing a model to study the transition from in situ to invasive cancer.[7][8]

Table 1: Comparative Efficacy of NMU in Inducing Mammary Tumors in Different Rat Strains

Rat StrainRoute of AdministrationTypical DoseTumor IncidenceAverage LatencyReference
Sprague-Dawley Intravenous (i.v.)50 mg/kg73%86 days[9][12]
Fischer 344 (F344) Intravenous (i.v.)50 mg/kg89%94 days[9][12]
Buffalo (BUF/N) Intravenous (i.v.)50 mg/kg89%77 days[9][12]
Wistar-Furth Intraperitoneal (i.p.)50 mg/kg~100%8-10 weeks[2]
B. Gastrointestinal Tract Carcinogenesis

NMU is also a reliable agent for inducing tumors in the gastrointestinal tract, particularly the stomach.[5]

  • Forestomach vs. Glandular Stomach: In rodents, the route of administration is critical. Intragastric gavage often leads to squamous cell carcinomas in the forestomach, which can obscure the development of adenocarcinomas in the glandular stomach (the part more analogous to the human stomach).[13] To circumvent this, researchers have found that administering NMU in drinking water preferentially induces tumors in the glandular stomach.[13]

  • Co-carcinogenesis: The combination of NMU with infection by Helicobacter species has been shown to accelerate and increase the frequency of gastric cancer induction, mimicking the proposed pathogenesis of human antral carcinogenesis.[13]

C. Other Target Organs

Depending on the species and administration route, NMU can induce tumors in a variety of other tissues. Intravenous administration in mice has been shown to induce tumors in the lung, liver, lymphoid organs, and brain.[5] In Syrian golden hamsters, intraperitoneal injection primarily targets the forestomach but can also induce a low incidence of liver tumors.[14] Animal studies have also reported NMU-induced tumors of the spinal cord, nerves, pancreas, and kidneys following oral exposure.[15]

Experimental Protocol: Induction of Mammary Tumors in Sprague-Dawley Rats

This protocol describes a standard, self-validating method for inducing mammary carcinomas using a single dose of NMU. The causality behind each step is explained to ensure reproducibility and scientific rigor.

Objective: To achieve high-incidence induction of ER-positive mammary adenocarcinomas.

Rationale for Choices:

  • Animal Model: Female Sprague-Dawley rats are chosen for their high susceptibility to NMU-induced mammary carcinogenesis.[16]

  • Age at Induction: Administration between 49 and 58 days of age targets the mammary gland during a period of high proliferative activity, making the epithelial cells more susceptible to carcinogenic insult.[2]

  • Carcinogen Preparation: NMU is unstable in solution; therefore, it must be freshly prepared. The pH is adjusted to ~4.0-5.0 with acetic acid to ensure stability for the short duration before injection.[17]

  • Route of Administration: Intraperitoneal (i.p.) injection is effective, less technically demanding than intravenous injection, and results in a high tumor yield.[10][18]

Step-by-Step Methodology:

  • Animal Acclimatization: House 40-day-old female Sprague-Dawley rats in a controlled environment (23 ± 2°C, 12-hour light/dark cycle) for one week with ad libitum access to food and water.

  • Carcinogen Preparation (Perform in a certified chemical fume hood):

    • On the day of injection (when rats are ~50 days old), weigh the required amount of NMU for a dose of 50 mg/kg body weight.

    • Dissolve the NMU in a 0.9% NaCl (saline) solution.

    • Immediately prior to injection, adjust the pH of the solution to approximately 4.5 using glacial acetic acid.

    • Crucially, use the solution within 15-20 minutes of preparation due to its short half-life. [2]

  • Administration:

    • Weigh each rat to calculate the precise injection volume.

    • Administer a single 50 mg/kg dose of the freshly prepared NMU solution via intraperitoneal (i.p.) injection.

    • A control group should receive an i.p. injection of the vehicle (saline adjusted to pH 4.5) only.

  • Tumor Monitoring:

    • Beginning four weeks post-injection, palpate the thoracic and abdominal-inguinal mammary glands of each rat weekly to detect tumor formation.[2]

    • Record the date of appearance of the first palpable tumor for latency calculations.

    • Measure tumor dimensions weekly using a Vernier caliper.

  • Endpoint and Tissue Collection:

    • The experiment is typically terminated at a predefined time point (e.g., 25-30 weeks post-injection) or when tumors reach a predetermined size (e.g., 1.5 cm in diameter).[2]

    • Euthanize the animals according to approved institutional guidelines.

    • Perform a necropsy, excise all mammary tumors, and collect relevant tissues for analysis (e.g., histopathology, molecular analysis).

NMU_Workflow start Start acclimate Animal Acclimatization (Female SD Rats, 40 days old) start->acclimate prepare Prepare NMU Solution (50 mg/kg in acidified saline) Use immediately acclimate->prepare inject Single Intraperitoneal (i.p.) Injection (Rats at ~50 days old) prepare->inject monitor Weekly Tumor Monitoring (Palpation & Measurement) Start 4 weeks post-injection inject->monitor endpoint Pre-defined Endpoint Reached (e.g., 25 weeks or tumor size limit) monitor->endpoint endpoint->monitor No euthanize Euthanasia & Necropsy endpoint->euthanize Yes collect Sample Collection (Tumors, Organs) euthanize->collect analyze Downstream Analysis (Histopathology, IHC, Molecular) collect->analyze end End analyze->end

Figure 2: Standard experimental workflow for NMU-induced mammary carcinogenesis.

Comparative Analysis: NMU vs. Alternative Carcinogens

While NMU is highly effective, other carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) are also commonly used. The choice between them depends on the specific research question and desired tumor phenotype.

Key Differences:

  • Mechanism: NMU is a direct-acting methylating agent.[2] DMBA is a polycyclic aromatic hydrocarbon (PAH) that is indirect-acting; it requires metabolic activation by cytochrome P450 enzymes to form DNA adducts.[3]

  • Tumor Latency: Because DMBA requires metabolic activation, its carcinogenic effect is generally slower, leading to longer tumor latency periods compared to NMU.[3]

  • Genetic Signature: This mechanistic difference leads to distinct genetic signatures in the resulting tumors. Over 85% of NMU-induced rat mammary tumors exhibit activating mutations in the H-ras oncogene, whereas H-ras mutations are rare in tumors induced by DMBA.[3][6]

  • Practicality: NMU is water-soluble, making it relatively easy to prepare and administer.[3] DMBA is fat-soluble, which can complicate its preparation and delivery.[3]

Table 2: Head-to-Head Comparison of NMU and DMBA

FeatureThis compound (NMU)7,12-Dimethylbenz[a]anthracene (DMBA)Reference
Carcinogen Class N-nitroso compound, Alkylating AgentPolycyclic Aromatic Hydrocarbon (PAH)[3][5]
Mechanism of Action Direct-acting; no metabolic activation neededIndirect-acting; requires metabolic activation[2][3]
Primary DNA Interaction Methylation of nucleobases (O⁶-guanine)Formation of bulky DNA adducts[3][4]
Resulting Mutation G:C → A:T point mutations (e.g., H-ras codon 12)Various mutations, often not in H-ras[3][6]
Primary Target Organ Mammary gland, GI tract, nervous systemMammary gland, skin[5][11]
Tumor Latency ShorterLonger[3]
Solubility Water-solubleFat-soluble[3]
Advantages High reliability, short latency, well-defined genetic mutation signature, simple preparation.Effective for skin carcinogenesis models, involved in both initiation and promotion.[3][5]
Disadvantages Highly unstable in solution, shock-sensitive.[4]Slower action, requires metabolic activation which can vary between animals, more complex preparation.[3]

Conclusion

This compound is a highly effective and reliable tool for inducing specific tumor types in preclinical models, most notably ER-positive mammary adenocarcinomas that closely mimic human breast cancer. Its direct-acting mechanism, short latency period, and well-characterized genetic outcomes provide a distinct advantage over indirect-acting carcinogens like DMBA. By understanding the causality behind experimental parameters—such as animal strain, age, and route of administration—researchers can leverage NMU to create robust, reproducible models essential for advancing our understanding of cancer biology and developing novel therapeutics.

References

A Comparative Analysis of N-Nitroso Compounds in Carcinogenesis: Mechanisms, Potency, and Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the carcinogenic potential of N-nitroso compounds (NOCs) is a critical aspect of safety assessment. These compounds, formed from the reaction of nitrosating agents with secondary or tertiary amines, are potent genotoxic carcinogens found in various sources, including diet, industrial processes, and as impurities in pharmaceutical products.[1][2] The recent discovery of nitrosamine impurities in widely used medications has intensified regulatory scrutiny and highlighted the need for a deep, comparative understanding of their carcinogenic mechanisms and the analytical methods used for their detection.[3][4][5][6]

This guide provides an in-depth comparative analysis of several key N-nitroso compounds. Moving beyond a simple recitation of facts, we will explore the causal relationships between chemical structure, metabolic activation, DNA damage, and carcinogenic potency, while providing detailed, field-proven experimental protocols for their assessment.

The Unified Mechanism of Carcinogenesis: Metabolic Activation and DNA Adduct Formation

The carcinogenicity of most N-nitrosamines is not inherent to the parent molecule. Instead, it is a consequence of their metabolic transformation into highly reactive electrophilic species that can chemically alter cellular macromolecules, most importantly, DNA.[7][8]

Metabolic Activation: The Critical First Step

The primary pathway for the bioactivation of N-nitrosamines is α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 playing a major role for simple, low-molecular-weight nitrosamines like N-nitrosodimethylamine (NDMA).[9][10] This enzymatic oxidation occurs on the carbon atom adjacent (in the alpha position) to the nitroso group.

The resulting α-hydroxy nitrosamine is a highly unstable intermediate that spontaneously decomposes. This decomposition yields an aldehyde and a highly reactive alkyldiazonium ion.[8][9] It is this diazonium ion that acts as the ultimate carcinogen, readily attacking nucleophilic sites on DNA bases.

Metabolic_Activation cluster_0 Metabolic Activation Pathway of NDMA NDMA N-Nitrosodimethylamine (NDMA) (Procarcinogen) CYP2E1 CYP450-mediated α-hydroxylation NDMA->CYP2E1 Oxidation AlphaHydroxy α-Hydroxymethylnitrosamine (Unstable Intermediate) CYP2E1->AlphaHydroxy Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition Formaldehyde Formaldehyde Decomposition->Formaldehyde Diazonium Methyldiazonium Ion (Ultimate Carcinogen) Decomposition->Diazonium DNA_Adduct DNA Adducts (e.g., O⁶-MeG, N⁷-MeG) Diazonium->DNA_Adduct Alkylation of DNA DNA_Repair DNA Repair Pathways DNA_Adduct->DNA_Repair Mutation Mutation / Apoptosis DNA_Adduct->Mutation Miscoding / Replication Error DNA_Repair->DNA_Adduct Reversal Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of N-Nitrosodimethylamine (NDMA).

DNA Adducts: The Molecular Lesions

The electrophilic diazonium ions generated during metabolism readily alkylate DNA, forming covalent adducts.[3][7] While numerous adducts can form at different positions on all four DNA bases, the most critical from a mutagenic standpoint are those formed at oxygen atoms, such as O⁶-alkylguanine and O⁴-alkylthymine.[11][12]

  • O⁶-methylguanine (O⁶-MeG): Formed by methylating agents like the methyldiazonium ion from NDMA, this adduct is particularly insidious. During DNA replication, it preferentially mispairs with thymine instead of cytosine, leading to G:C to A:T transition mutations. The persistence of O⁶-MeG in a tissue is strongly correlated with its susceptibility to tumor induction.[12]

  • O⁶-ethylguanine (O⁶-EtG): Formed by ethylating agents like the ethyldiazonium ion from N-nitrosodiethylamine (NDEA), this adduct also causes G:C to A:T transitions.[12]

The type and quantity of adducts formed depend on the specific N-nitroso compound. The table below compares the primary DNA adducts for several common nitrosamines.

N-Nitroso CompoundPrimary Alkylating AgentMajor Pro-Mutagenic DNA Adducts
N-Nitrosodimethylamine (NDMA) Methyldiazonium ionO⁶-methylguanine, N⁷-methylguanine, O⁴-methylthymine
N-Nitrosodiethylamine (NDEA) Ethyldiazonium ionO⁶-ethylguanine, N⁷-ethylguanine, O²-ethylthymine, O⁴-ethylthymine
N-Nitrosodi-n-butylamine (NDBA) Butyldiazonium ionO⁶-butylguanine, N⁷-butylguanine
N-Nitrosopyrrolidine (NPYR) 4-Hydroxybutyldiazonium ionForms cyclic adducts

Comparative Carcinogenicity: Potency and Organ-Specific Effects

The carcinogenic potency of N-nitroso compounds varies significantly and is influenced by factors such as the rate of metabolic activation and the efficiency of DNA repair pathways in different tissues.[13][14] A common metric for comparing carcinogenic potency is the TD50 value, which represents the chronic daily dose in mg/kg body weight required to induce tumors in 50% of test animals.[15] A lower TD50 value indicates higher carcinogenic potency.

N-Nitroso CompoundSpeciesSexRouteTarget Organ(s)TD50 (mg/kg/day)
N-Nitrosodiethylamine (NDEA) RatFemaleOralLiver, Esophagus0.033
N-Nitrosodimethylamine (NDMA) RatMaleOralLiver0.096
N-Nitrosodiethylamine (NDEA) MouseMaleOralLiver, Forestomach0.11
N-Nitrosodimethylamine (NDMA) MouseMaleOralLiver, Lung0.23
N-Nitrosodi-n-butylamine (NDBA) RatMaleOralBladder, Liver0.45
N-Nitrosopiperidine (NPIP) RatMaleOralEsophagus, Liver0.65
N-Nitrosopyrrolidine (NPYR) RatMaleOralLiver3.5

Data compiled from the Carcinogenic Potency Database (CPDB).[15]

As the data shows, NDEA is consistently one of the most potent nitrosamine carcinogens. The organotropism—the tendency of a carcinogen to induce tumors in specific organs—is also a key comparative point. For instance, NDMA and NDEA are potent liver carcinogens, which is consistent with the high concentration of CYP2E1 enzymes in the liver.[9] In contrast, NDBA is a known bladder carcinogen, suggesting that its metabolites are excreted via urine and activated in the bladder epithelium.[13]

Analytical Methodologies: A Guide to Experimental Comparison

Accurate assessment of the carcinogenic risk posed by N-nitroso compounds relies on robust and highly sensitive analytical methods. This section provides detailed protocols and workflows for two critical assays: the Ames test for mutagenicity and LC-MS/MS for quantification.

Assessing Mutagenicity: An Optimized Bacterial Reverse Mutation (Ames) Test

The Ames test is a widely used in vitro assay to assess a chemical's potential to cause gene mutations.[16] For N-nitrosamines, which require metabolic activation to become mutagenic, the standard test protocol is often insufficient, leading to a perception of poor correlation between Ames results and rodent carcinogenicity.[17][18] However, specific modifications can dramatically enhance the sensitivity and predictive power of the assay.[19]

Causality Behind Experimental Choices:

  • Metabolic Activation (S9): Since bacteria lack the necessary CYP enzymes, an external source of metabolic enzymes is required. Liver S9 fraction from Aroclor- or phenobarbital-induced Syrian golden hamsters is superior to rat liver S9 for activating many nitrosamines.[17][19]

  • Test Method: A pre-incubation method, where the test compound, bacteria, and S9 mix are incubated together before plating, significantly increases the sensitivity for detecting nitrosamine mutagenicity compared to the direct plate incorporation method.[19]

  • Bacterial Strains: Strains that detect base-pair substitutions, such as Salmonella typhimurium TA100 and TA1535, are the most relevant for nitrosamines, as their adducts primarily cause this type of mutation.[19]

Ames_Test_Workflow cluster_workflow Optimized Ames Test Workflow for N-Nitrosamines cluster_incubation Pre-incubation Step start Start prep_bacteria Prepare Overnight Bacterial Cultures (e.g., TA100, TA1535) start->prep_bacteria prep_s9 Prepare S9 Mix (Hamster Liver S9) start->prep_s9 prep_test Prepare Test Compound Dilutions in Water start->prep_test mix Combine in Test Tube: 1. Test Compound 2. Bacterial Culture 3. S9 Mix (or buffer for -S9) prep_bacteria->mix prep_s9->mix prep_test->mix incubate Incubate at 37°C (e.g., 30 minutes) with shaking mix->incubate add_agar Add Molten Top Agar (with trace histidine) incubate->add_agar plate Pour onto Minimal Glucose Agar Plate add_agar->plate incubate_plates Incubate Plates (48-72 hours at 37°C) plate->incubate_plates count Count Revertant Colonies incubate_plates->count analyze Analyze Data (Compare to solvent control) count->analyze end End: Positive or Negative Result analyze->end

Caption: Workflow for an optimized Ames test for N-nitrosamines.

Experimental Protocol: Optimized Ames Test (Pre-incubation Method)

  • Preparation:

    • Grow overnight cultures of S. typhimurium strains TA100 and TA1535 in nutrient broth at 37°C with shaking.

    • Prepare the test article by dissolving it in sterile water. Prepare a series of dilutions.

    • Thaw frozen hamster liver S9 and prepare the S9 cofactor mix on ice immediately before use. The final mix typically contains S9 protein, MgCl₂, KCl, glucose-6-phosphate, NADP, and a sodium phosphate buffer.

  • Pre-incubation:

    • For each concentration and control, label sterile glass tubes.

    • Add 0.1 mL of the appropriate bacterial culture to each tube.

    • Add 0.1 mL of the test article dilution (or water for the solvent control).

    • Add 0.5 mL of the S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for non-activation).

    • Vortex gently and incubate the tubes in a shaking water bath at 37°C for 30 minutes.

  • Plating and Incubation:

    • Following incubation, add 2.0 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to each tube.

    • Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify, then invert the plates.

    • Incubate the plates at 37°C for 48 to 72 hours.

  • Scoring and Interpretation:

    • Count the number of revertant colonies on each plate.

    • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count. The result should be reproducible.[16]

Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the accurate quantification of trace-level N-nitroso compounds in complex matrices like drug products, LC-MS/MS is the gold standard.[20] Its power lies in the combination of chromatographic separation (LC) with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS).[21][22] High-resolution mass spectrometry (HRMS) is also a powerful alternative.[23][24]

Causality Behind Experimental Choices:

  • Chromatography: Reversed-phase chromatography is typically used to separate the nitrosamines from the drug substance and other excipients.

  • Ionization: Atmospheric pressure chemical ionization (APCI) is often more sensitive for small, volatile nitrosamines like NDMA and NDEA. Electrospray ionization (ESI) is generally better suited for larger, more polar, or thermally labile nitrosamines, including many nitrosamine drug substance-related impurities (NDSRIs).[20]

  • Detection: Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion for the target nitrosamine is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This "precursor -> product" transition is highly specific to the analyte, minimizing interference from the matrix.

  • Internal Standards: The use of stable isotope-labeled internal standards (e.g., NDMA-d6) is crucial for accurate quantification. These standards co-elute with the analyte and experience the same matrix effects or ionization suppression, allowing for reliable correction.

Experimental Protocol: General LC-MS/MS Method for Nitrosamines in a Drug Product (Adapted from USP <1469> concepts[25][26])

  • Sample Preparation:

    • Accurately weigh a portion of the powdered drug product.

    • Add a suitable extraction solvent (e.g., methanol or dichloromethane).

    • Spike the sample with a known amount of a stable isotope-labeled internal standard solution (e.g., NDMA-d6, NDEA-d10).

    • Vortex/sonicate to ensure complete extraction of the nitrosamines.

    • Centrifuge to pellet the excipients.

    • Transfer the supernatant to a clean vial for analysis. Dilute with the initial mobile phase if necessary.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.9 µm) is commonly used.[21][23]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the nitrosamines, followed by a re-equilibration step.

    • Flow Rate: ~0.4-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • MS/MS Conditions:

    • Ionization Source: ESI or APCI, positive ion mode.

    • MRM Transitions: Optimize the precursor -> product ion transitions for each target nitrosamine and its corresponding internal standard.

      • Example for NDMA: Precursor m/z 75.1 -> Product m/z 43.1

      • Example for NDMA-d6: Precursor m/z 81.1 -> Product m/z 46.1

    • Instrument Parameters: Optimize source-dependent parameters such as gas flows, temperature, and collision energy for maximum signal intensity.

  • Quantification:

    • Prepare a calibration curve using standards of known concentrations containing the internal standard.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Calculate the concentration of the nitrosamine in the sample by comparing its area ratio to the calibration curve.

Conclusion and Future Outlook

The comparative analysis of N-nitroso compounds reveals a clear link between their chemical structure, metabolic fate, and carcinogenic activity. While compounds like NDEA and NDMA exhibit high carcinogenic potency, primarily targeting the liver, the specific risk of any NOC is a function of both its inherent potency and the level of exposure.[9][15]

For professionals in drug development and research, a deep understanding of these differences is paramount for accurate risk assessment. The historical challenges in mutagenicity testing have been largely overcome with optimized protocols, restoring confidence in the Ames test as a predictive tool when performed correctly.[17][19] Furthermore, the advancement of LC-MS/MS and LC-HRMS technologies provides the necessary sensitivity and selectivity to quantify these impurities at the trace levels demanded by regulatory agencies.[20][22][24] As regulatory expectations continue to evolve, a commitment to employing these validated, high-sensitivity analytical strategies is essential for ensuring the safety and quality of pharmaceutical products.[4][27]

References

A Researcher's Guide to the Cross-Species Comparative Metabolism of N-Nitroso-N-methylurethane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a thorough understanding of the metabolic fate of xenobiotics is paramount for accurate risk assessment and the extrapolation of animal data to humans. This guide provides an in-depth technical overview of the cross-species comparative metabolism of N-Nitroso-N-methylurethane (NMUR), a potent carcinogenic and mutagenic compound. While direct comparative studies on NMUR are limited, this guide synthesizes established principles of N-nitrosamine metabolism to postulate its biotransformation pathways and provides a robust experimental framework for their investigation.

Introduction to this compound (NMUR) and the Imperative of Metabolic Scrutiny

This compound (NMUR) belongs to the class of N-nitroso compounds, which are recognized for their carcinogenic properties.[1][2] These compounds are known to induce cancer in a variety of animal species, making the study of their metabolic activation and detoxification crucial for human health risk assessment.[1][3] The carcinogenicity of N-nitroso compounds is intrinsically linked to their metabolism, which generates highly reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, most notably DNA.[2]

Understanding the cross-species differences in NMUR metabolism is critical because metabolic pathways can vary significantly between species, leading to differences in the nature and quantity of reactive metabolites produced. These variations can, in turn, explain species-specific toxicity and carcinogenicity profiles.

Postulated Metabolic Pathways of this compound

Based on the chemical structure of NMUR and the known metabolic pathways of other N-nitroso compounds, two primary metabolic routes are postulated: Cytochrome P450-mediated oxidation and esterase-mediated hydrolysis.

Cytochrome P450-Mediated α-Hydroxylation

The principal activation pathway for many N-nitrosamines is α-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] In the case of NMUR, this would involve the hydroxylation of the methyl group. This metabolic step is considered the rate-limiting step in the bioactivation of many nitrosamines.[5] The resulting α-hydroxy-N-nitrosomethylurethane is an unstable intermediate that spontaneously decomposes to yield a highly reactive methyldiazonium ion. This ion is a potent alkylating agent that can readily react with nucleophilic sites in DNA, leading to the formation of DNA adducts and the initiation of carcinogenesis.[6]

The specific CYP isoforms involved in the metabolism of N-nitrosodialkylamines can vary depending on the size of the alkyl group.[7] For smaller molecules like NMUR, CYP2E1 is a likely candidate, although other isoforms such as CYP2A6, CYP2C, and CYP3A4 may also contribute.[7]

In_Vitro_Metabolism_Workflow cluster_0 Incubation cluster_1 Sample Processing cluster_2 Analysis A Prepare Incubation Mixture: - Liver Microsomes - Phosphate Buffer - NMUR B Pre-incubate at 37°C A->B C Initiate Reaction: Add NADPH Regenerating System B->C D Incubate at 37°C with Shaking C->D E Terminate Reaction: Add Acetonitrile (Quenching) D->E F Add Internal Standard E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I HPLC-MS/MS or HPLC-TEA Analysis H->I J Quantify NMUR Depletion and Metabolite Formation I->J

References

N-Nitroso-N-methylurethane (NMU) as a Reference Carcinogen: A Comparative Guide for Assay Development

Author: BenchChem Technical Support Team. Date: January 2026

San Bruno, CA, USA

For researchers, scientists, and drug development professionals embarking on carcinogenesis studies, the choice of a reference carcinogen is a critical decision that dictates the translational relevance and reliability of their findings. This guide provides an in-depth technical comparison of N-Nitroso-N-methylurethane (NMU), a potent and widely utilized reference carcinogen, with its key alternatives. By elucidating the mechanistic underpinnings, experimental protocols, and comparative performance, this document serves as a comprehensive resource for designing robust and insightful carcinogenicity assays.

The Role of Reference Carcinogens in Research

Reference carcinogens are well-characterized chemical agents that reliably induce tumor formation in laboratory animals. They are indispensable tools for:

  • Validating new experimental models of cancer.

  • Investigating the mechanisms of carcinogenesis.

  • Screening potential anti-cancer therapeutics and chemopreventive agents.

  • Assessing the carcinogenic potential of novel chemical entities.

The ideal reference carcinogen exhibits high tumor incidence, short latency, organ specificity, and a mechanism of action that is relevant to human cancers.

A Deep Dive into this compound (NMU)

This compound, also referred to as N-Methyl-N-nitrosourea (MNU) in much of the scientific literature, is a direct-acting alkylating agent. This characteristic is a significant advantage as it does not require metabolic activation to exert its carcinogenic effects, leading to a more direct and reproducible dose-response relationship.[1]

Mechanism of Action

NMU's carcinogenicity stems from its ability to transfer a methyl group to DNA nucleobases.[2] This alkylation can lead to mispairing during DNA replication, primarily causing AT:GC transition mutations. A key molecular signature of NMU-induced mammary tumors in rats is a high frequency of activating point mutations in the Ha-ras oncogene.[3]

NMU_Mechanism NMU This compound (NMU) DNA Cellular DNA NMU->DNA Direct Alkylation Alkylation DNA Methylation (e.g., O6-methylguanine) DNA->Alkylation Replication DNA Replication Alkylation->Replication Mispairing Mutation AT:GC Transition Mutation Replication->Mutation Ras_Activation Ha-ras Oncogene Activation Mutation->Ras_Activation Tumorigenesis Mammary Tumorigenesis Ras_Activation->Tumorigenesis

Caption: Mechanism of NMU-induced carcinogenesis.

Key Experimental Applications

NMU is most renowned for its use in inducing mammary carcinomas in rats, particularly in strains like Sprague-Dawley and Wistar-Furth.[3][4] This model is highly valued because the resulting tumors often mimic human breast cancer in their hormonal dependence and histological features.[3][5] Beyond mammary tumors, NMU can induce neoplasms in various other tissues, including the stomach, lungs, and nervous system, depending on the animal species, strain, and route of administration.[6]

Comparative Analysis of NMU and Alternative Carcinogens

The selection of a carcinogen should be tailored to the specific research question. Below is a comparison of NMU with other commonly used reference carcinogens.

NMU vs. 7,12-Dimethylbenz(a)anthracene (DMBA)

DMBA is a polycyclic aromatic hydrocarbon and another widely used carcinogen for inducing mammary tumors. Unlike the direct-acting NMU, DMBA requires metabolic activation by cytochrome P450 enzymes.[7] This can introduce greater variability in the carcinogenic response.

FeatureThis compound (NMU)7,12-Dimethylbenz(a)anthracene (DMBA)
Mechanism Direct-acting alkylating agentIndirect-acting; requires metabolic activation
Primary Mutation High incidence of Ha-ras mutations[8]Low incidence of Ha-ras mutations[8]
Tumor Latency Generally shorter[8]Generally longer[8]
Tumor Histology Highly aggressive adenocarcinomas[9]Adenocarcinomas, often less aggressive[10]
Administration Intravenous or intraperitoneal injection[3]Oral gavage or subcutaneous injection[11][12]
Solubility Water-soluble[8]Fat-soluble (requires oil vehicle)[8][12]
NMU vs. N-Nitroso-N-ethylurea (ENU)

ENU is a close structural analog of NMU, functioning as a direct-acting ethylating agent. While both are potent carcinogens, they can exhibit different tumor spectra and genetic signatures.

FeatureThis compound (NMU)N-Nitroso-N-ethylurea (ENU)
Alkyl Group MethylEthyl
Carcinogenic Potency Highly potentPotency comparable to NMU in some models[13]
Tumor Spectrum Mammary gland, stomach, nervous system[6]Nervous system (especially with prenatal exposure), forestomach[14][15]
Genetic Signature G to A transitions in Ha-ras (mammary)[13]May involve oncogenes other than ras[13]
Tumor Histology Necrotic adenocarcinomas (mammary)[13]Solid papillary adenocarcinomas (mammary)[13]

Experimental Protocols

Adherence to detailed and validated protocols is paramount for reproducibility. The following are representative protocols for NMU and DMBA-induced mammary carcinogenesis in rats.

Protocol 1: NMU-Induced Mammary Carcinogenesis in Rats

This protocol is adapted from studies using Sprague-Dawley or Wistar-Furth rats.[3][16]

Materials:

  • This compound (NMU) (light and humidity sensitive)

  • Acidified saline (pH 4.0)

  • Female Sprague-Dawley or Wistar-Furth rats (45-55 days old)

  • Sterile syringes and needles

  • Personal Protective Equipment (PPE): lab coat, double nitrile gloves, safety goggles

Procedure:

  • Preparation of NMU Solution: Immediately before use, dissolve NMU in acidified saline to a concentration of 10 mg/mL. Protect the solution from light and keep it on ice. NMU solutions should be used within 15-20 minutes of preparation.[3]

  • Animal Dosing: Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of NMU at a dose of 50 mg/kg body weight.[3][7]

  • Tumor Monitoring: Beginning 4 weeks post-injection, palpate the rats weekly to detect the appearance of mammary tumors. Record the date of appearance, location, and size of each tumor.

  • Endpoint: The experiment can be terminated at a predetermined time point (e.g., 20-30 weeks) or when tumors reach a specified size.[3] At termination, tumors are excised for histological and molecular analysis.

NMU_Protocol cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring & Analysis Prep_NMU Dissolve NMU in acidified saline (10 mg/mL) on ice Dose Inject female rats (45-55 days old) with 50 mg/kg NMU (i.p. or i.v.) Prep_NMU->Dose Palpate Weekly palpation for tumor detection (from week 4) Dose->Palpate Record Record tumor latency, incidence, and multiplicity Palpate->Record Endpoint Sacrifice and excise tumors for analysis at endpoint Record->Endpoint

Caption: Experimental workflow for NMU-induced mammary carcinogenesis.

Protocol 2: DMBA-Induced Mammary Carcinogenesis in Rats

This protocol is based on common practices for inducing mammary tumors using DMBA.[11][12]

Materials:

  • 7,12-Dimethylbenz(a)anthracene (DMBA)

  • Corn oil or soy oil

  • Female Sprague-Dawley rats (45-55 days old)

  • Oral gavage needles

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of DMBA Solution: Dissolve DMBA in corn oil or soy oil to a concentration of 20 mg/mL. This may require gentle warming and vortexing.[12]

  • Animal Dosing: Administer a single dose of DMBA (e.g., 80 mg/kg body weight) via oral gavage.[17] Alternatively, subcutaneous injection into the mammary fat pad can be used for more localized tumor induction.[11]

  • Tumor Monitoring: Palpate the rats weekly, starting approximately 6-8 weeks after DMBA administration, to monitor for tumor development.[12]

  • Endpoint: Similar to the NMU protocol, the study is concluded at a specified time or when tumors reach a humane endpoint. Tissues are then collected for analysis.

Safety and Handling

NMU, DMBA, and other chemical carcinogens are hazardous substances and must be handled with extreme caution.

  • Engineering Controls: Always handle these chemicals in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, double nitrile gloves, and chemical safety goggles at all times.

  • Waste Disposal: All contaminated materials, including animal bedding for a period post-administration, must be disposed of as hazardous waste according to institutional guidelines.

  • Decontamination: Surfaces and non-disposable equipment should be decontaminated using appropriate procedures (e.g., for NMU, a solution of sodium thiosulfate and sodium hydroxide can be used).

Conclusion: Selecting the Right Tool for the Job

This compound is a powerful and reliable tool for inducing carcinogenesis in animal models, particularly for studies of breast cancer. Its direct-acting nature and the high frequency of ras mutations in the resulting tumors offer distinct advantages for specific research applications. However, alternatives like DMBA provide a different model of carcinogenesis that involves metabolic activation, which may be more relevant for studying the effects of environmental carcinogens. The choice between NMU and its alternatives should be a deliberate one, guided by the specific scientific objectives of the study. By understanding the comparative strengths and weaknesses of each reference carcinogen, researchers can design more robust, relevant, and impactful studies in the field of cancer research.

References

A Comparative Guide to N-Nitroso-N-methylurethane in Carcinogenesis Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding N-Nitroso-N-methylurethane (NMUr)

This compound (NMUr), also commonly known as N-Nitroso-N-methylurea (NMU) or N-Methyl-N-nitrosourea (MNU), is a potent and well-characterized chemical carcinogen, mutagen, and teratogen.[1][2][3] Its reliability in inducing tumors in a wide range of tissues makes it an invaluable tool in experimental oncology and genetic toxicology.[3][4][5] As a direct-acting alkylating agent, NMUr does not require metabolic activation to exert its carcinogenic effects, which simplifies its application in both in vitro and in vivo studies.[3][5] This guide provides a comparative analysis of NMUr with other N-nitroso compounds, delving into its mechanism of action, experimental protocols for its use in animal models, and critical safety considerations.

Comparative Analysis of Carcinogenic Potency

The carcinogenic potency of N-nitroso compounds can vary significantly depending on their chemical structure, the animal species, and the route of administration. A common metric for comparing carcinogenic potency is the TD50 value, which represents the daily dose required to induce tumors in 50% of the animals that would otherwise have been tumor-free. Lower TD50 values indicate higher carcinogenic potency.

CompoundSpeciesRoute of AdministrationTarget Organ(s)TD50 (mg/kg/day)
This compound (NMUr/NMU) RatIntravenousMammary GlandNot explicitly stated, but highly potent
HamsterIntraperitonealForestomach, LiverDoses of 30-60 mg/kg induced tumors in 53-61% of animals
N-Nitroso-N-ethylurea (ENU) MouseIntravenousMammary GlandA single 50 µg/g dose induced tumors in all surviving animals[6]
HamsterIntraperitonealForestomachA single 60 mg/kg dose induced tumors in 61% of animals
N-Nitrosodimethylamine (NDMA) RatOralLiver0.096[7]
N-Nitrosodiethylamine (NDEA) RatOralLiver, Esophagus0.033[7]
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) RatSubcutaneousVariousStronger carcinogen than compounds with longer alkyl chains[8]

Expert Insights: The choice of carcinogen often depends on the desired tumor model. For instance, NMUr is a preferred agent for inducing mammary tumors in rats, providing a reliable model for studying breast cancer.[4][9] In contrast, N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are frequently used to induce liver tumors.[7] While both NMUr and N-Nitroso-N-ethylurea (ENU) are potent carcinogens, they can induce tumors with different histological and genotypic profiles, even within the same tissue. For example, in a mouse model of mammary cancer, ENU-induced tumors were solid papillary adenocarcinomas, whereas NMUr-induced tumors were highly necrotic adenocarcinomas with squamous metaplasia.

Molecular Mechanism of this compound-Induced Carcinogenesis

The carcinogenicity of NMUr stems from its ability to act as an alkylating agent, transferring its methyl group to nucleophilic sites on DNA bases.[2][3] This process, known as DNA adduct formation, can lead to mispairing during DNA replication and result in permanent mutations if not repaired by the cell's DNA repair machinery.[9] The primary mutagenic lesion is the formation of O6-methylguanine, which can cause G:C to A:T transition mutations.[2] These mutations in critical genes, such as the Hras proto-oncogene, are frequently observed in NMUr-induced tumors and are considered a key initiating event in the carcinogenic process.[10][11]

NMUr_Mechanism NMUr This compound (NMUr) Decomposition Spontaneous Decomposition (No metabolic activation needed) NMUr->Decomposition Methyldiazonium Methyldiazonium Ion (Reactive Intermediate) Decomposition->Methyldiazonium DNA Cellular DNA Methyldiazonium->DNA Alkylation Adducts DNA Adducts (e.g., O6-methylguanine) DNA->Adducts Replication DNA Replication Adducts->Replication Mutation G:C to A:T Transition Mutation (e.g., in Hras gene) Replication->Mutation Tumor Tumor Initiation and Progression Mutation->Tumor

Caption: Mechanism of NMUr-induced carcinogenesis.

Experimental Protocols for Induction of Mammary Tumors in Rats with NMUr

The following is a generalized protocol for the induction of mammary tumors in rats using NMUr, based on established methodologies.[5][9] Researchers should adapt this protocol based on their specific experimental goals, animal strain, and institutional guidelines.

Materials:

  • This compound (NMUr)

  • Citrate buffer (pH 4.5) or saline (0.9% NaCl)[4]

  • Appropriate personal protective equipment (PPE): chemically resistant gloves, lab coat, eye protection, and a respirator.[12]

Procedure:

  • Animal Model: Female Sprague-Dawley or Wistar rats, typically 35-50 days old, are commonly used.[5][9][13]

  • NMUr Preparation: All handling of NMUr and its solutions must be performed in a certified chemical fume hood.[12] Prepare a fresh solution of NMUr in citrate buffer or saline immediately before use. A typical dose is 50 mg/kg body weight.[9]

  • Administration: Administer the NMUr solution via a single intraperitoneal (i.p.) or intravenous (i.v.) injection.[5][9] For gastric cancer models, intragastric administration may be used.[4]

  • Animal Monitoring: After administration, monitor the animals regularly for signs of toxicity and tumor development. Palpate the mammary glands weekly to detect the appearance of tumors.

  • Tumor Analysis: Once tumors are detected and reach a predetermined size, the animals can be euthanized, and the tumors can be excised for histological and molecular analysis.

NMUr_Workflow start Start animal_prep Animal Preparation (e.g., 35-50 day old female rats) start->animal_prep nmu_prep NMUr Solution Preparation (50 mg/kg in buffer) animal_prep->nmu_prep administration NMUr Administration (i.p. or i.v. injection) nmu_prep->administration monitoring Animal Monitoring (Weekly palpation) administration->monitoring tumor_detection Tumor Detection monitoring->tumor_detection tumor_detection->monitoring No tumor euthanasia Euthanasia and Tumor Excision tumor_detection->euthanasia Tumor detected analysis Histological and Molecular Analysis euthanasia->analysis end End analysis->end

Caption: Experimental workflow for NMUr-induced mammary tumorigenesis.

Safety and Handling of this compound

NMUr is a highly toxic and potent carcinogen, mutagen, and teratogen and must be handled with extreme caution.[1][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including double nitrile gloves, a lab coat, safety goggles, and a respirator when handling NMUr.[12][14]

  • Ventilation: All work with NMUr, including weighing and solution preparation, must be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet.[12][14]

  • Spill and Waste Management: Have a spill kit ready. Minor spills should be cleaned immediately with absorbent pads, followed by decontamination of the area.[14] All contaminated materials and unused NMUr must be disposed of as hazardous waste according to institutional guidelines.[12]

  • Animal Handling: Animals injected with NMUr and their bedding are considered hazardous for at least 24-72 hours post-injection.[12][14] Cage changes should be performed with care to minimize aerosolization.[12]

Conclusion

This compound is a powerful and versatile tool for cancer research, enabling the reliable induction of tumors in various animal models. Its direct-acting nature and well-understood mechanism of action provide a solid foundation for studying carcinogenesis and evaluating potential therapeutic interventions. However, its high toxicity necessitates strict adherence to safety protocols. By understanding its comparative properties and implementing appropriate experimental designs, researchers can effectively leverage NMUr to advance our understanding of cancer biology and develop novel treatments.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Nitroso-N-methylurethane
Reactant of Route 2
Reactant of Route 2
N-Nitroso-N-methylurethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.